Product packaging for Dodecanedihydrazide(Cat. No.:CAS No. 4080-98-2)

Dodecanedihydrazide

Cat. No.: B1346009
CAS No.: 4080-98-2
M. Wt: 258.36 g/mol
InChI Key: GRGBENNNGZARRZ-UHFFFAOYSA-N
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Description

Dodecanedihydrazide is a useful research compound. Its molecular formula is C12H26N4O2 and its molecular weight is 258.36 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N4O2 B1346009 Dodecanedihydrazide CAS No. 4080-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecanedihydrazide
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InChI

InChI=1S/C12H26N4O2/c13-15-11(17)9-7-5-3-1-2-4-6-8-10-12(18)16-14/h1-10,13-14H2,(H,15,17)(H,16,18)
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InChI Key

GRGBENNNGZARRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(CCCCCC(=O)NN)CCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H26N4O2
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DSSTOX Substance ID

DTXSID7075397
Record name Dodecanedioic acid, dihydrazide
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Molecular Weight

258.36 g/mol
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CAS No.

4080-98-2
Record name Dodecanedioic acid dihydrazide
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Record name Dodecanedioic acid, 1,12-dihydrazide
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Record name Dodecanedioic acid, 1,12-dihydrazide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Dodecanedihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedihydrazide (DDH) is a long-chain aliphatic dihydrazide that serves as a crucial building block and crosslinking agent in various chemical and pharmaceutical applications. Its utility stems from the two reactive hydrazide functional groups at either end of a twelve-carbon chain, which can undergo a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound, also known as dodecanedioic acid dihydrazide, is a white to off-white crystalline powder with a melting point of approximately 190°C.[1][2][3] Its molecular formula is C₁₂H₂₆N₄O₂, and its structure features a flexible dodecamethylene chain capped by two hydrazide moieties (-CONHNH₂). This bifunctionality allows it to act as a versatile synthon in the preparation of polymers, such as polyamides, and as a latent curing agent for epoxy resins.[1] In the pharmaceutical industry, the hydrazide functional group is a key component in a number of active pharmaceutical ingredients. This guide will focus on the two principal routes for the synthesis of this compound and the common methods for its purification.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main pathways: the direct reaction of dodecanedioic acid with hydrazine hydrate and a two-step process involving the conversion of dodecanedioic acid to its more reactive acyl chloride derivative, followed by reaction with hydrazine hydrate.

Synthesis from Dodecanedioic Acid and Hydrazine Hydrate

This method represents the most direct approach to this compound. The reaction involves the condensation of the dicarboxylic acid with hydrazine hydrate, typically at elevated temperatures. While straightforward, this method may require longer reaction times and can sometimes result in lower yields compared to the acyl chloride route. Microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating, significantly reducing reaction times and improving yields.[4]

A representative procedure for the synthesis of this compound from dodecanedioic acid is as follows:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dodecanedioic acid (1 mole equivalent).

  • Add an excess of hydrazine hydrate (typically 2.5 to 3 mole equivalents). The use of an excess of hydrazine hydrate helps to drive the reaction to completion.

  • The reaction mixture is heated to a temperature of 120-140°C and refluxed for 4-6 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, during which the product precipitates.

  • The solid product is collected by vacuum filtration and washed with cold water to remove excess hydrazine hydrate.

  • The crude product is then dried in a vacuum oven.

Synthesis from Dodecanedioyl Dichloride and Hydrazine Hydrate

This two-step method involves the initial conversion of dodecanedioic acid to dodecanedioyl dichloride, a more reactive acylating agent. The subsequent reaction of the diacyl chloride with hydrazine hydrate is typically rapid and proceeds with high yield.

Step 1: Synthesis of Dodecanedioyl Dichloride

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap for acidic gases, place dodecanedioic acid (1 mole equivalent).

  • Add an excess of thionyl chloride (SOCl₂) (typically 2.2 to 2.5 mole equivalents).

  • A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • The mixture is heated to 70-80°C and stirred for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Excess thionyl chloride is removed by distillation under reduced pressure to yield crude dodecanedioyl dichloride as an oily residue.

Step 2: Synthesis of this compound

  • The crude dodecanedioyl dichloride is dissolved in an inert solvent such as toluene or dichloromethane.

  • This solution is added dropwise to a cooled (0-5°C) and vigorously stirred solution of hydrazine hydrate (at least 4 mole equivalents to neutralize the HCl formed) in the same solvent.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The precipitated this compound is collected by filtration.

  • The solid is washed with water to remove hydrazine hydrochloride and then with a suitable organic solvent like ethanol to remove any remaining impurities.

  • The product is dried under vacuum.

Purification of this compound

The primary method for the purification of this compound is recrystallization. The choice of solvent is crucial for obtaining a high-purity product with a good recovery yield.

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.

  • The crude this compound is dissolved in a minimum amount of a hot solvent. A common solvent system for recrystallization of hydrazides is an ethanol/water mixture.

  • The hot, saturated solution is filtered to remove any insoluble impurities.

  • The clear filtrate is allowed to cool slowly to room temperature, which promotes the formation of large, pure crystals.

  • The crystallization process can be completed by further cooling the flask in an ice bath.

  • The purified crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • The final product is dried in a vacuum oven to remove all traces of the solvent.

A Chinese patent suggests a purification method involving vacuum distillation to remove excess hydrazine hydrate and other volatile impurities, which can be particularly useful for large-scale production, leading to product yields of over 90%.[5]

Data Presentation

Synthesis MethodStarting MaterialsKey ReagentsTypical Reaction ConditionsReported YieldPurity
Direct Hydrazinolysis Dodecanedioic AcidHydrazine Hydrate120-140°C, 4-6 hoursModerate to HighGood
Acyl Chloride Route Dodecanedioic AcidThionyl Chloride, Hydrazine HydrateStep 1: 70-80°C, 2-3 hours; Step 2: 0°C to RT, 1-2 hoursHigh (>90%)High
Purification MethodSolvent/TechniquePrincipleExpected Outcome
Recrystallization Ethanol/WaterDifferential solubilityHigh purity crystalline solid
Vacuum Distillation N/ARemoval of volatile impuritiesHigh purity, suitable for industrial scale

Visualization of Processes

Synthesis Pathway from Dodecanedioic Acid

Synthesis_from_Acid DDA Dodecanedioic Acid Heat Heat (120-140°C) DDA->Heat HH Hydrazine Hydrate HH->Heat DDH_crude Crude this compound Heat->DDH_crude Water Water (byproduct) Heat->Water

Caption: Direct synthesis of this compound.

Synthesis Pathway via Dodecanedioyl Dichloride

Synthesis_from_Acyl_Chloride DDA Dodecanedioic Acid DDC Dodecanedioyl Dichloride DDA->DDC + SOCl₂ (70-80°C) SOCl2 Thionyl Chloride DDH_crude Crude this compound DDC->DDH_crude + Hydrazine Hydrate (0°C - RT) HCl_SO2 HCl, SO₂ (byproducts) DDC->HCl_SO2 HH Hydrazine Hydrate HH->DDH_crude HCl_hydrazine Hydrazine Hydrochloride DDH_crude->HCl_hydrazine

Caption: Two-step synthesis via the acyl chloride intermediate.

General Purification and Analysis Workflow

Purification_Workflow Crude_DDH Crude This compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_DDH->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Vacuum Drying Filtration->Drying Pure_DDH Pure This compound Drying->Pure_DDH Analysis Characterization (MP, NMR, IR) Pure_DDH->Analysis

Caption: Purification and analysis workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: A sharp melting point around 190°C is indicative of high purity.[1][2][3]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide I band (around 1640 cm⁻¹), and N-H bending of the amide II band (around 1530 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be expected to show signals for the NH and NH₂ protons, as well as characteristic multiplets for the methylene (-CH₂-) groups of the long aliphatic chain.

    • ¹³C NMR: The spectrum would show a signal for the carbonyl carbon (C=O) and distinct signals for the different methylene carbons in the C12 chain.

Conclusion

The synthesis of this compound can be effectively achieved through either direct reaction of the corresponding dicarboxylic acid with hydrazine hydrate or via the more reactive diacyl chloride intermediate. The choice of method may depend on the desired scale, yield, and available resources. Proper purification, typically by recrystallization, is essential to obtain a high-purity product suitable for its intended applications in research and industry. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.

References

An In-depth Technical Guide to Dodecanedihydrazide: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedihydrazide, a long-chain aliphatic dihydrazide, is a versatile molecule with significant applications in polymer chemistry and potential in the development of advanced drug delivery systems. Its unique structure, featuring a twelve-carbon hydrophobic backbone and two terminal reactive hydrazide groups, imparts a range of desirable properties, including the ability to act as a latent curing agent and a crosslinker. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in epoxy resin curing and its emerging potential in the pharmaceutical field. Detailed experimental protocols, spectral analyses, and mechanistic diagrams are presented to facilitate a deeper understanding and practical application of this compound.

Chemical Structure and Identification

This compound, systematically named dodecanedioic acid dihydrazide, is a symmetrical molecule characterized by a C12 alkyl chain flanked by two hydrazide functional groups (-CONHNH₂).

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound
Synonyms Dodecanedioic acid, 1,12-dihydrazide; DDH
CAS Number 4080-98-2
Molecular Formula C₁₂H₂₆N₄O₂
Molecular Weight 258.36 g/mol [1]
InChI Key GRGBENNNGZARRZ-UHFFFAOYSA-N
Canonical SMILES C(CCCCCC(=O)NN)CCCCC(=O)NN

Physicochemical Properties

This compound is typically an off-white crystalline powder with a high melting point, a characteristic that contributes to its latency in certain applications. The long aliphatic chain renders it hydrophobic, while the hydrazide groups are polar and capable of hydrogen bonding.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid, powder to crystal
Color White to off-white
Melting Point 190 °C[1]
Boiling Point (Predicted) 519.3 ± 23.0 °C
Density (Predicted) 1.050 ± 0.06 g/cm³
pKa (Predicted) 12.98 ± 0.35

Synthesis of this compound

The most common method for synthesizing this compound is through the reaction of a dodecanedioic acid derivative, such as dodecanedioyl dichloride or a dodecanedioic acid ester, with hydrazine hydrate.

General Experimental Protocol for Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound from dodecanedioic acid and hydrazine hydrate.

Materials:

  • Dodecanedioic acid

  • Hydrazine hydrate (80% solution in water)

  • Methanol

  • Sulfuric acid (concentrated, as catalyst)

Procedure:

  • Esterification: A solution of dodecanedioic acid in methanol containing a catalytic amount of sulfuric acid is heated to reflux. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion of the esterification, the excess methanol is removed under reduced pressure.

  • Hydrazinolysis: The resulting crude dimethyl dodecanedioate is dissolved in a suitable solvent, and hydrazine hydrate is added. The mixture is then heated to reflux.

  • Precipitation and Filtration: As the reaction proceeds, this compound precipitates out of the solution. After cooling to room temperature, the solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with cold methanol to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: The purified this compound is dried in a vacuum oven to a constant weight.

Synthesis_Workflow DDA Dodecanedioic Acid Ester Esterification (Reflux) DDA->Ester MeOH Methanol (H₂SO₄ catalyst) MeOH->Ester DMD Dimethyl Dodecanedioate Ester->DMD Hydrazinolysis Hydrazinolysis (Reflux) DMD->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Crude_DDH Crude this compound Hydrazinolysis->Crude_DDH Purification Purification (Recrystallization) Crude_DDH->Purification DDH Pure this compound Purification->DDH

Figure 1: General workflow for the synthesis of this compound.

Spectral Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the methylene protons of the alkyl chain and the protons of the hydrazide groups. The methylene protons adjacent to the carbonyl groups will appear at a different chemical shift compared to the other methylene protons in the chain.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~175C=O (Carbonyl)
~35-CH₂-C=O
~29-CH₂- (internal)
~25-CH₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300-3400N-H stretching-NH₂
2850-2950C-H stretching-CH₂-
~1640C=O stretching (Amide I)-C=O
~1540N-H bending (Amide II)-NH-
~1465C-H bending-CH₂-
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak (M⁺) at m/z 258. The fragmentation pattern would be characterized by the loss of neutral fragments such as water, ammonia, and cleavage of the alkyl chain.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal behavior of this compound, particularly for its application as a latent curing agent.

  • DSC: A DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the compound at approximately 190 °C. This high melting point is indicative of its thermal stability at lower temperatures.

  • TGA: A TGA curve would demonstrate the thermal stability of this compound up to its decomposition temperature. Significant weight loss would be observed at temperatures above the melting point, corresponding to the decomposition of the molecule.

Applications

Latent Curing Agent for Epoxy Resins

A primary application of this compound is as a latent curing agent for epoxy resins, particularly in powder coatings and adhesives. Its latency is attributed to its high melting point and insolubility in the resin at ambient temperatures. Upon heating, it melts and reacts with the epoxy groups, initiating the cross-linking process.

The curing mechanism involves the nucleophilic attack of the nitrogen atoms of the hydrazide groups on the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a stable cross-linked network. The long aliphatic chain of this compound can impart increased flexibility and impact resistance to the cured epoxy resin.

Curing_Mechanism DDH This compound (Curing Agent) Activation Activation (Melting & Solubilization) DDH->Activation Epoxy Epoxy Resin Epoxy->Activation Heat Heat (>190°C) Heat->Activation Reaction Nucleophilic Attack (Ring Opening) Activation->Reaction Network Cross-linked Polymer (Cured Resin) Reaction->Network

Figure 2: Logical relationship of this compound as a latent curing agent for epoxy resins.
Potential in Drug Development

The biocompatibility and biodegradability of long-chain dicarboxylic acids and the reactivity of the hydrazide group make this compound an interesting candidate for applications in drug delivery. Hydrazide groups can be used to form covalent bonds with aldehydes or ketones present in drug molecules or carrier systems, forming stable hydrazone linkages.

This compound can potentially be used as a crosslinker in the formation of biodegradable hydrogels for the controlled release of therapeutic agents. The degradation of the dodecanedioic acid backbone would lead to the gradual release of the encapsulated drug.

Drug_Delivery_Concept cluster_0 Hydrogel Formation cluster_1 Controlled Release DDH This compound (Crosslinker) Hydrogel Drug-loaded Hydrogel DDH->Hydrogel Polymer Biodegradable Polymer Polymer->Hydrogel Drug Drug Molecule Drug->Hydrogel Degradation Hydrogel Degradation (Hydrolysis) Hydrogel->Degradation Release Drug Release Degradation->Release

Figure 3: Conceptual workflow for the use of this compound in a drug delivery system.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical compound with well-established applications in the polymer industry and promising potential in the field of drug delivery. Its synthesis is straightforward, and its chemical and physical properties are well-suited for its role as a latent curing agent. Further research into its use as a biocompatible and biodegradable crosslinker could open up new avenues for the development of advanced therapeutic systems. This guide provides a solid foundation of technical information to support further research and development involving this compound.

References

In-Depth Technical Guide to Dodecanedihydrazide (CAS: 4080-98-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedihydrazide (DDH), systematically known as Dodecanedioic acid dihydrazide, is a difunctional organic compound with the CAS number 4080-98-2. Its structure features a twelve-carbon aliphatic chain capped at both ends by reactive hydrazide functional groups (-CONHNH₂). This unique combination of a long, hydrophobic hydrocarbon backbone and two highly reactive, hydrophilic end groups imparts a versatile chemical character to the molecule. DDH is primarily recognized for its role as a latent curing agent in epoxy resin formulations, particularly for powder coatings and adhesives.[1][2] Its latency allows it to be mixed with epoxy resins at ambient temperatures with a long pot life, with the curing reaction initiating only upon thermal activation.[1] Beyond its primary application in polymer chemistry, the reactive nature of the hydrazide groups makes it a valuable building block in the synthesis of more complex molecules and functional materials.

Physicochemical Properties

This compound is a white to off-white crystalline solid or powder at room temperature. The long aliphatic chain contributes to its relatively high melting point and influences its solubility characteristics.

PropertyValueSource(s)
CAS Number 4080-98-2
Molecular Formula C₁₂H₂₆N₄O₂[3]
Molecular Weight 258.36 g/mol [3]
Melting Point ~190 °C[3]
Boiling Point (Predicted) 519.3 ± 23.0 °C
Density (Predicted) 1.050 ± 0.06 g/cm³
pKa (Predicted) 12.98 ± 0.35
Appearance White to off-white crystalline solid/powder
Solubility Soluble in polar solvents, less soluble in non-polar solvents.

Note: Predicted values are computationally derived and should be used as an estimation.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of a dodecanedioic acid derivative with hydrazine hydrate. The use of the diacid chloride is often preferred to the diacid itself to achieve higher purity and yield.

Synthesis Pathway

The overall synthesis can be represented as a two-step process when starting from dodecanedioic acid. The first step is the conversion of the dicarboxylic acid to its more reactive diacyl chloride, typically using a chlorinating agent like thionyl chloride. The second step is the nucleophilic acyl substitution reaction of the diacyl chloride with hydrazine hydrate.

G DDA Dodecanedioic Acid DDC Dodecanedioyl Dichloride DDA->DDC Chlorination SOCl2 Thionyl Chloride (SOCl₂) SOCl2->DDC DDH This compound DDC->DDH Nucleophilic Acyl Substitution HCl HCl (byproduct) DDC->HCl Hydrazine Hydrazine Hydrate (N₂H₄·H₂O) Hydrazine->DDH

Figure 1: Synthesis Pathway of this compound.
Experimental Protocol: Synthesis from Dodecanedioic Acid and Hydrazine Hydrate

This protocol describes a representative lab-scale synthesis.

Materials:

  • Dodecanedioic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (80% solution)

  • Toluene (anhydrous)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Dodecanedioyl Dichloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, suspend dodecanedioic acid in an excess of thionyl chloride (e.g., 2.5 equivalents).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours, or until the evolution of HCl gas ceases and the solution becomes clear.

    • Remove the excess thionyl chloride by distillation under reduced pressure. The crude dodecanedioyl dichloride is obtained as an oily residue.

  • Formation of this compound:

    • Dissolve the crude dodecanedioyl dichloride in anhydrous toluene.

    • In a separate flask, prepare a solution of hydrazine hydrate (approximately 4-5 equivalents) in ethanol.

    • Slowly add the dodecanedioyl dichloride solution to the hydrazine hydrate solution under vigorous stirring, while maintaining the temperature below 30°C using an ice bath. A white precipitate will form immediately.

    • After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Purification:

    • Filter the white precipitate of this compound.

    • Wash the crude product sequentially with deionized water to remove unreacted hydrazine hydrate and hydrazine hydrochloride, followed by a wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent, such as a water/ethanol mixture, to obtain pure this compound.

    • Dry the purified crystals under vacuum at 60-80°C.

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as FT-IR and NMR to confirm its structure and purity.

Application as an Epoxy Curing Agent

This compound serves as a latent hardener for epoxy resins. Its solid nature and high melting point prevent it from reacting with the epoxy resin at room temperature. Upon heating, DDH melts and the nucleophilic nitrogen atoms of the hydrazide groups react with the electrophilic carbon atoms of the epoxy rings, leading to cross-linking and the formation of a durable thermoset polymer.

Curing Mechanism

The curing reaction proceeds via a nucleophilic ring-opening mechanism. Each of the four active hydrogens on the two hydrazide groups can react with an epoxy group.

G cluster_0 Reactants cluster_1 Reaction Intermediate cluster_2 Final Product DDH This compound R-C(=O)NHNH₂ Intermediate Ring-Opened Intermediate (with hydroxyl group) DDH->Intermediate Nucleophilic attack on epoxy ring Epoxy Epoxy Resin (with oxirane ring) Epoxy->Intermediate Crosslinked Cross-linked Polymer Network Intermediate->Crosslinked Further reaction of N-H and epoxy groups

Figure 2: Epoxy Curing Mechanism with this compound.
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin

This protocol provides a general procedure for curing a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (DDH), finely ground

  • Accelerator (optional, e.g., a tertiary amine or an imidazole derivative)

  • Mold release agent

  • Molds for specimen preparation

Procedure:

  • Formulation:

    • The stoichiometric ratio of DDH to epoxy resin is crucial for optimal properties. The hydrazide equivalent weight (HEW) of DDH is its molecular weight divided by the number of active hydrogens (4), which is approximately 64.6 g/eq.

    • Calculate the required amount of DDH based on the epoxy equivalent weight (EEW) of the DGEBA resin. For a 1:1 stoichiometric ratio of active hydrogens to epoxy groups:

      • Parts of DDH per hundred parts of resin (phr) = (HEW / EEW) * 100

    • For example, if the EEW of the epoxy resin is 180 g/eq, the phr of DDH would be approximately 35.9.

  • Mixing:

    • Preheat the epoxy resin to a temperature that lowers its viscosity for easier mixing (e.g., 60-80°C).

    • Add the finely ground DDH powder to the heated epoxy resin.

    • Mix thoroughly until a homogeneous dispersion is achieved. If an accelerator is used, it can be added at this stage.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing:

    • Apply a mold release agent to the molds.

    • Pour the degassed mixture into the preheated molds.

    • Place the molds in a programmable oven for curing. A typical curing cycle involves:

      • An initial lower temperature stage (e.g., 120-140°C for 30-60 minutes) to allow the DDH to melt and start reacting.

      • A higher temperature stage (e.g., 160-180°C for 1-2 hours) for the main curing reaction.

      • A post-curing step at a higher temperature (e.g., 180-200°C for 1-2 hours) can be employed to ensure complete cross-linking and enhance the glass transition temperature (Tg).

    • Allow the molds to cool down slowly to room temperature to avoid thermal stresses.

  • Demolding and Characterization:

    • Once cooled, demold the cured epoxy specimens.

    • The cured specimens can then be subjected to mechanical and thermal analysis.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing this compound and the resulting cured epoxy resins.

  • TGA of DDH would show its thermal stability and decomposition profile. For the cured epoxy, TGA can determine the onset of thermal degradation and the char yield.

  • DSC is used to determine the melting point of DDH and to study the curing kinetics of the epoxy-DDH system by measuring the heat of reaction. For the cured material, DSC is used to determine the glass transition temperature (Tg), which is a critical indicator of the extent of cure and the material's service temperature.

Characterization of Cured Epoxy Resin

A systematic workflow is necessary to evaluate the performance of the DDH-cured epoxy resin.

G start Cured Epoxy Specimen Preparation thermal Thermal Analysis (DSC for Tg, TGA for Td) start->thermal mech Mechanical Testing (Tensile, Flexural, Impact) start->mech morph Morphological Analysis (SEM of fracture surface) start->morph end Material Performance Evaluation thermal->end mech->end morph->end

Figure 3: Experimental Workflow for Cured Epoxy Characterization.
Standard Test Methods

The characterization of the cured epoxy resin should be performed according to established standards to ensure comparability of data.

PropertyASTM StandardDescription
Glass Transition Temperature (Tg) ASTM E1356Determined by Differential Scanning Calorimetry (DSC).
Thermal Decomposition (Td) ASTM E1131Determined by Thermogravimetric Analysis (TGA).
Tensile Properties ASTM D638Measures tensile strength, modulus, and elongation at break.
Flexural Properties ASTM D790Measures flexural strength and modulus.
Impact Strength ASTM D256Measures the energy absorbed during fracture (Izod or Charpy).
Hardness ASTM D2240Measures Shore D hardness.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is important to avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or under a fume hood.

Conclusion

This compound is a versatile and highly effective latent curing agent for epoxy resins, offering a favorable combination of long pot life at ambient temperatures and rapid curing at elevated temperatures. Its difunctional nature and the reactivity of its hydrazide groups also present opportunities for its use as a monomer or cross-linker in the synthesis of other polymers and functional materials. A thorough understanding of its physicochemical properties, synthesis, and reaction mechanisms is crucial for its effective application in research and development.

References

Spectroscopic analysis of Dodecanedihydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanedihydrazide (DDH) is a long-chain dicarboxylic acid dihydrazide with significant applications in polymer chemistry and as a curing agent. Its linear structure, featuring a twelve-carbon aliphatic chain capped by two hydrazide functional groups, gives it unique chemical properties. A thorough understanding of its molecular structure is paramount for its application and for the development of new materials. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar long-chain dihydrazides and the known chemical shift and absorption frequency ranges for the functional groups present in the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.9 - 9.2Singlet (broad)2H-NH -NH₂
~4.1 - 4.3Singlet (broad)4H-NH-NH₂
~2.0 - 2.2Triplet4H-CH₂ -CONH-
~1.5 - 1.7Multiplet4H-CH₂ -CH₂CONH-
~1.2 - 1.4Multiplet12H-(CH₂ )₆-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~170 - 175-C =O
~33 - 36-CH₂ -CONH-
~28 - 30-(CH₂ )₈-
~25 - 27-CH₂ -CH₂CONH-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Strong, BroadN-H stretching (asymmetric and symmetric)
2920 - 2950StrongC-H stretching (asymmetric)
2850 - 2870StrongC-H stretching (symmetric)
1630 - 1680StrongC=O stretching (Amide I)
1520 - 1570StrongN-H bending (Amide II)
1460 - 1475MediumC-H bending (scissoring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
258.21[M]⁺ (Molecular Ion)
227.19[M - NHNH₂]⁺
143.11[OCNHNH₂(CH₂)₄]⁺
129.10[OCNHNH₂(CH₂)₃]⁺
115.08[OCNHNH₂(CH₂)₂]⁺
101.06[OCNHNH₂CH₂]⁺
87.04[OCNHNH₂]⁺ (Acylium ion)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in other common NMR solvents).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Set the spectral width to cover the range of -2 to 12 ppm.

  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of an acid (e.g., formic acid) to the final solution to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. The tabulated data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, derived from established principles and analogous compounds, offer a valuable reference for the characterization of this important chemical. The provided experimental protocols outline the necessary steps for researchers to obtain their own high-quality spectroscopic data. This comprehensive guide serves as a foundational resource for scientists and professionals engaged in the synthesis, quality control, and application of this compound and related compounds.

Thermal Analysis of Dodecanedihydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of Dodecanedihydrazide using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles of these techniques, presents detailed experimental protocols for analyzing a similar solid compound, and offers a representative interpretation of the expected thermal behavior. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret thermal analysis experiments for dihydrazide compounds.

Introduction to Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program.[1] For the characterization of materials like this compound, a dihydrazide derivative used in various industrial applications, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly insightful.[2]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is primarily used to determine the thermal stability and composition of materials.[3]

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions.[4]

Expected Thermal Behavior of this compound

Based on the analysis of similar dihydrazide compounds, this compound is expected to exhibit a distinct melting point followed by thermal decomposition at higher temperatures. Dihydrazide derivatives, such as adipic acid dihydrazide (ADH), isophthalic dihydrazide (IDH), and sebacic dihydrazide (SDH), show sharp melting endotherms in DSC analysis.[2] For instance, IDH, with its rigid aromatic structure, displays the highest melting transition at 201.1 °C.[2] this compound, with its long aliphatic chain, will have its own characteristic melting point. Following melting, further heating will lead to the breaking of chemical bonds and the evolution of volatile decomposition products, which would be observed as a mass loss in TGA.

Quantitative Data

While specific experimental data for this compound is not available in the cited literature, the following table provides a hypothetical yet representative summary of the kind of quantitative data that would be obtained from TGA and DSC analyses. This data is based on the expected behavior of similar long-chain dihydrazide compounds.

ParameterTechniqueExpected ValueDescription
Onset of Melting (Tonset)DSC180 - 200 °CThe temperature at which the melting process begins to be detected.
Peak Melting Temperature (Tpeak)DSC190 - 210 °CThe temperature at which the rate of melting is at its maximum.
Enthalpy of Fusion (ΔHfus)DSC150 - 250 J/gThe amount of energy required to melt the sample.
Onset of Decomposition (Tonset)TGA220 - 250 °CThe temperature at which the sample begins to lose mass due to decomposition.
Temperature of Maximum Decomposition Rate (Tmax)TGA (DTG)250 - 280 °CThe temperature at which the rate of mass loss is at its maximum.
Residual Mass at 600 °CTGA< 5%The percentage of the initial mass remaining at the end of the experiment.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a solid powder sample such as this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to aid in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a clean, tared aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

  • Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of a solid sample like this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample This compound Powder Weighing Weigh 5-10 mg (TGA) 2-5 mg (DSC) Sample->Weighing Encapsulation Place in TGA pan or Crimp in DSC pan Weighing->Encapsulation TGA TGA Instrument Encapsulation->TGA DSC DSC Instrument Encapsulation->DSC Heating_TGA Heat to 600°C @ 10°C/min (Nitrogen Atmosphere) TGA->Heating_TGA Heating_DSC Heat to 250°C @ 10°C/min (Nitrogen Atmosphere) DSC->Heating_DSC TGA_Data TGA Curve (Mass vs. Temp) Heating_TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) Heating_DSC->DSC_Data Analysis Data Interpretation - Decomposition Temps - Melting Point - Enthalpy TGA_Data->Analysis DSC_Data->Analysis Report Technical Report Analysis->Report

Caption: Experimental workflow for TGA and DSC analysis.

Logical Decomposition Pathway

The following diagram illustrates a plausible, generalized decomposition pathway for a dihydrazide compound. The decomposition is expected to proceed through the loss of hydrazide and carbonyl functional groups.

G This compound This compound C12H26N4O2 Intermediate1 Intermediate Species 1 (Loss of N2H4) This compound->Intermediate1 Initial Decomposition (TGA Step 1) Volatiles1 Volatile Products (e.g., N2, H2O, NH3) This compound->Volatiles1 Intermediate2 Intermediate Species 2 (Loss of CO) Intermediate1->Intermediate2 Secondary Decomposition (TGA Step 2) Volatiles2 Volatile Products (e.g., CO, CO2) Intermediate1->Volatiles2 Final_Residue Carbonaceous Residue Intermediate2->Final_Residue Final Decomposition

References

Solubility of Dodecanedihydrazide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedihydrazide, a long-chain aliphatic dihydrazide, is a molecule of significant interest in various fields, including polymer chemistry and as a potential component in pharmaceutical formulations. Its utility is often dictated by its solubility characteristics in different solvent systems. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in organic solvents, outlines relevant experimental methodologies for its determination, and visualizes its role in key applications.

Due to a notable lack of readily available quantitative solubility data in standard chemical literature, this guide also infers solubility properties from its synthesis and application contexts.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₆N₄O₂
Molecular Weight 258.36 g/mol
Melting Point Approximately 190 °C
Appearance White to off-white powder

Qualitative Solubility Insights

While specific quantitative data (e.g., g/100 mL) is scarce, qualitative information can be gleaned from various sources:

  • Synthesis Procedures: The synthesis of this compound and its derivatives often employs alcoholic solvents such as ethanol . This suggests that this compound possesses at least partial solubility in alcohols, likely enhanced at elevated temperatures.

  • Industrial Applications: this compound is frequently used as a latent curing agent in epoxy powder coatings. In these formulations, it is dispersed within a resin matrix. This application does not necessitate high solubility in a conventional solvent but rather compatibility and reactivity with the resin components upon heating.

  • Structural Analogs: Long-chain aliphatic compounds, like this compound, generally exhibit limited solubility in highly polar solvents like water. Their solubility tends to increase in less polar organic solvents. The presence of two hydrazide groups, which are capable of hydrogen bonding, adds a degree of polarity to the molecule, suggesting potential solubility in moderately polar solvents. For instance, other dihydrazides, such as terephthalate dihydrazide, are known to require polar aprotic solvents like dimethyl sulfoxide (DMSO) for solvation.

Experimental Protocols for Solubility Determination

For researchers seeking to quantify the solubility of this compound, the following established methods are recommended:

Isothermal Shake-Flask Method

This gravimetric method is a standard technique for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the suspension to settle, and then filter the supernatant to remove any undissolved solid.

  • Quantification: Evaporate a known volume of the clear, saturated filtrate to dryness and weigh the solid residue.

  • Calculation: The solubility is then calculated as the mass of the dissolved solid per volume of solvent (e.g., g/100 mL).

Analytical Concentration Measurement

This method relies on analytical techniques to determine the concentration of the solute in a saturated solution.

Methodology:

  • Equilibration: Prepare a saturated solution as described in the shake-flask method.

  • Sampling and Dilution: Carefully take a precise volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the working range of the analytical instrument.

  • Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method. Suitable techniques include:

    • High-Performance Liquid Chromatography (HPLC): With a suitable stationary phase (e.g., C18) and a mobile phase, this compound can be separated and quantified using a UV or other appropriate detector.

    • Spectrophotometry: If this compound exhibits a chromophore or can be derivatized to produce a colored compound, its concentration can be determined by measuring the absorbance at a specific wavelength.

  • Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility.

Visualization of Experimental Workflow and Applications

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for solubility determination and the role of this compound in an industrial application.

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Excess this compound C Sealed Flask A->C B Organic Solvent B->C D Constant Temperature Agitation (24-48h) C->D E Filtration D->E F Saturated Solution E->F G Gravimetric Analysis (Evaporation & Weighing) F->G H Analytical Measurement (e.g., HPLC) F->H I Quantitative Solubility Data G->I H->I Epoxy_Curing_Process cluster_formulation Powder Coating Formulation A This compound (Latent Curing Agent) Mix Mixing & Extrusion A->Mix B Epoxy Resin B->Mix C Pigments & Additives C->Mix Powder Homogeneous Powder Coating Mix->Powder Application Electrostatic Spraying on Substrate Powder->Application Curing Heating (Curing Oven) Application->Curing Result Cross-linked, Durable Coating Curing->Result

In-Depth Technical Guide: The Reaction Mechanism of Dodecanedihydrazide with Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanedihydrazide (DDH) is a long-chain aliphatic dihydrazide that serves as a highly effective latent curing agent for epoxy resins, particularly in powder coating applications. Its latency, characterized by minimal reactivity at ambient temperatures and activation upon heating, allows for the formulation of stable one-component epoxy systems. The curing process is initiated by the thermal activation of the hydrazide functional groups, which act as nucleophiles, attacking the electrophilic carbon atoms of the oxirane rings in the epoxy resin. This leads to a ring-opening addition polymerization, resulting in a highly cross-linked, durable thermoset polymer with desirable mechanical and thermal properties. This guide provides a comprehensive overview of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the chemical processes.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between this compound and epoxy resins is a nucleophilic addition. The nitrogen atoms of the hydrazide groups possess lone pairs of electrons, rendering them nucleophilic. Conversely, the carbon atoms in the epoxy ring are electrophilic due to the polarization of the C-O bonds.

The reaction is thermally initiated. At elevated temperatures, typically above its melting point of approximately 190°C, the this compound melts and its hydrazide groups become sufficiently mobile and reactive to attack the epoxy rings.[1]

The proposed mechanism proceeds as follows:

  • Nucleophilic Attack: A primary amine nitrogen of the hydrazide group attacks one of the carbon atoms of the epoxy ring. This is an SN2-type reaction.

  • Ring Opening: The attack leads to the opening of the strained three-membered epoxy ring, forming an alkoxide intermediate.

  • Proton Transfer: The alkoxide, being a strong base, abstracts a proton from the protonated hydrazide nitrogen, regenerating a neutral amine and forming a hydroxyl group.

  • Cross-linking: Each this compound molecule has two hydrazide groups, and each hydrazide group has two reactive hydrogens. This allows for the molecule to react with multiple epoxy groups, leading to the formation of a three-dimensional cross-linked network. The secondary amines formed in the initial reaction can also react with epoxy groups, further increasing the cross-link density.

ReactionMechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Epoxy_Resin Epoxy Resin (Oxirane Ring) Nucleophilic_Attack Nucleophilic Attack of Hydrazide on Epoxy Carbon Epoxy_Resin->Nucleophilic_Attack Electrophile DDH This compound (Hydrazide Group) DDH->Nucleophilic_Attack Nucleophile Ring_Opening Ring Opening of Epoxide Nucleophilic_Attack->Ring_Opening Initiates Proton_Transfer Proton Transfer Ring_Opening->Proton_Transfer Forms Alkoxide Crosslinking Cross-linking and Network Formation Proton_Transfer->Crosslinking Generates Reactive Sites Hydroxyl_Groups Formation of Hydroxyl Groups Proton_Transfer->Hydroxyl_Groups Cured_Polymer Cured Epoxy Thermoset (Cross-linked Network) Crosslinking->Cured_Polymer

Quantitative Data

While specific kinetic and mechanical data for this compound-cured epoxy systems are not abundantly available in public literature, data from analogous systems and general properties of epoxy resins provide valuable insights.

Thermal Analysis Data

Differential Scanning Calorimetry (DSC) is a key technique for studying the curing kinetics. The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic curing peak. The degree of cure (α) at any time 't' can be calculated as α = ΔHt / ΔHtotal, where ΔHt is the heat evolved up to time 't'.

Table 1: Typical DSC Curing Parameters for Epoxy Systems

ParameterTypical Value RangeSignificance
Onset Curing Temperature150 - 200 °CTemperature at which the curing reaction begins.
Peak Exothermic Temperature200 - 250 °CTemperature at which the reaction rate is maximum.
Heat of Reaction (ΔH)300 - 500 J/gTotal energy released during the curing process.
Activation Energy (Ea)50 - 90 kJ/molEnergy barrier for the curing reaction.[2][3]

Note: These are typical values for epoxy systems and may vary for specific formulations with this compound.

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the cured resin.

Table 2: Typical TGA Data for Cured Epoxy Resins

ParameterTypical Value RangeSignificance
Onset Decomposition Temp (Td5%)300 - 400 °CTemperature at which 5% weight loss occurs.
Char Yield at 600 °C15 - 30 %Amount of residual material at high temperature.
Mechanical Properties Data

The mechanical properties of the cured epoxy resin are highly dependent on the cross-link density and the specific formulation.

Table 3: Typical Mechanical Properties of Cured Epoxy Resins

PropertyTypical Value RangeASTM Standard
Tensile Strength70 - 130 MPaD638
Tensile Modulus3.0 - 5.0 GPaD638
Flexural Strength100 - 160 MPaD790
Flexural Modulus3.0 - 5.0 GPaD790
Glass Transition Temp (Tg)120 - 180 °CD7028

Experimental Protocols

Preparation of a this compound-Epoxy Powder Coating Formulation

Materials:

  • Bisphenol A based solid epoxy resin (Epoxy Equivalent Weight ~700-800 g/eq)

  • This compound (DDH)

  • Flow control agent (e.g., acrylic copolymer)

  • Degassing agent (e.g., benzoin)

  • Pigments and fillers (as required)

Procedure:

  • Pre-mix the epoxy resin, this compound, flow control agent, degassing agent, and any pigments/fillers in a high-speed mixer for 2-3 minutes until a homogeneous mixture is obtained. The stoichiometric ratio of DDH to epoxy resin should be calculated based on the active hydrogen equivalent of DDH and the epoxy equivalent weight of the resin.

  • Melt-extrude the pre-mix using a twin-screw extruder. The temperature profile of the extruder should be set to maintain the material in a molten state without initiating significant curing (typically 90-110°C).

  • Cool the extrudate rapidly on a chill roll.

  • Grind the cooled extrudate into a fine powder using a pin mill or a jet mill.

  • Sieve the powder to obtain the desired particle size distribution (e.g., < 100 µm).

ExperimentalWorkflow Start Start: Raw Materials Pre_Mixing High-Speed Pre-Mixing Start->Pre_Mixing Melt_Extrusion Melt Extrusion (90-110°C) Pre_Mixing->Melt_Extrusion Cooling Rapid Cooling on Chill Roll Melt_Extrusion->Cooling Grinding Grinding to Fine Powder Cooling->Grinding Sieving Sieving to Desired Particle Size Grinding->Sieving End Final Powder Coating Sieving->End

Curing and Characterization

Curing Protocol:

  • Apply the powder coating to a substrate (e.g., steel panel) using an electrostatic spray gun.

  • Cure the coated substrate in an oven. A typical cure schedule is 15-20 minutes at 200°C. The exact time and temperature will depend on the specific formulation and the thermal mass of the substrate.

Characterization Methods:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the uncured powder coating into an aluminum DSC pan.

    • Heat the sample in the DSC instrument from room temperature to ~300°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the curing exotherm.

    • To determine the glass transition temperature (Tg), cool the cured sample and then reheat it at the same heating rate.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Acquire an FTIR spectrum of the uncured powder.

    • Acquire an FTIR spectrum of the fully cured coating.

    • Monitor the disappearance of the characteristic epoxy group peak around 915 cm-1 and the appearance of hydroxyl group bands (broad peak around 3400 cm-1) to confirm the curing reaction.

  • Thermogravimetric Analysis (TGA):

    • Place 10-15 mg of the cured coating in a TGA pan.

    • Heat the sample from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature.

  • Mechanical Testing:

    • Prepare test specimens of the cured coating according to the relevant ASTM standards (e.g., D638 for tensile properties, D790 for flexural properties).

    • Perform the mechanical tests using a universal testing machine.

Conclusion

This compound is a valuable latent curing agent for epoxy resins, offering long shelf-life for one-component systems and robust performance upon curing. The reaction proceeds via a thermally initiated nucleophilic addition of the hydrazide groups to the epoxy rings, resulting in a highly cross-linked polymer network. Understanding the reaction mechanism, kinetics, and the influence of formulation on the final properties is crucial for the development of advanced materials for various applications, including protective coatings and adhesives. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers and professionals to explore and optimize the use of this compound in epoxy-based systems.

References

Health and Safety Considerations for Handling Dodecanedihydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This guide provides a comprehensive overview of the health and safety considerations for the handling of Dodecanedihydrazide. The information is intended for researchers, scientists, and drug development professionals who may work with this compound. This document synthesizes available toxicological data, outlines recommended handling procedures, and details experimental protocols for safety assessment.

Chemical and Physical Properties

This compound is a white to almost white powder or crystalline solid.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4080-98-2[1]
Molecular Formula C12H26N4O2[2]
Molecular Weight 258.36 g/mol [2]
Melting Point 190 °C[1]
Boiling Point (Predicted) 519.3 ± 23.0 °C[1]
Density (Predicted) 1.050 ± 0.06 g/cm³[1]
Form Powder to crystal[1]
Color White to Almost white[1]
Storage Temperature Room temperature[1]

Toxicological Data

While specific quantitative toxicological data for this compound is limited, data from structurally similar dihydrazides and the precursor dodecanedioic acid can provide an indication of its toxicological profile. The available data suggests a low order of acute toxicity.

Quantitative Toxicological Data for Structurally Similar Compounds

SubstanceTestSpeciesRouteValueReference
Adipic Dihydrazide (C6) LD50RatOral>5000 mg/kg[3]
LD50RatDermal>2000 mg/kg[3]
Sebacic Acid (C10 precursor) LD50RatOral>5000 mg/kg[4]
LD50RabbitDermal>2000 mg/kg[4]
Dodecanedioic Acid (C12 precursor) LD50RatOral> 3000 mg/kg[5][6]
LD50RabbitDermal> 6000 mg/kg[5]

General Toxicology of Hydrazine and its Derivatives

Hydrazine and its derivatives are known to exhibit a range of toxic effects, including:

  • Hepatotoxicity: Hydrazines can cause liver damage, characterized by elevated liver enzymes and oxidative stress.[7] The mechanism involves metabolic activation by cytochrome P450 enzymes to form reactive species.[1]

  • Neurotoxicity: Acute exposure to hydrazines can lead to central nervous system effects, including depression and seizures.[8] This is primarily due to the inhibition of pyridoxine (vitamin B6) dependent enzymes, leading to a reduction in the synthesis of the neurotransmitter GABA.[7]

  • Carcinogenicity: The National Institute for Occupational Safety and Health (NIOSH) considers hydrazine a potential occupational carcinogen.[9]

  • Irritation: Some dihydrazides, such as isophthalic dihydrazide, are known to cause skin, eye, and respiratory irritation.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available information for similar compounds, this compound should be handled as a potentially hazardous substance.

Hazard Statements (based on similar compounds):

  • May be harmful if swallowed.[3]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection In case of insufficient ventilation or potential for dust generation, a NIOSH-approved particulate respirator is recommended.

Handling, Storage, and First Aid

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed to assess the safety of this compound.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)
  • Test Animal: Albino rabbit.

  • Preparation: Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the animal.

  • Application: A 0.5 g amount of the test substance, moistened with a small amount of water to form a paste, is applied to a small area (approximately 6 cm²) of the shaved skin and covered with a gauze patch and occlusive dressing.

  • Exposure: The dressing is loosely held in contact with the skin by means of a suitable semi-occlusive dressing for a 4-hour exposure period.

  • Observation: After 4 hours, the patch is removed, and the skin is gently cleansed of any residual test substance. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: Skin reactions are scored according to a standardized scale (e.g., Draize scale).

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)
  • Test Animal: Albino rabbit.

  • Application: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations should include the cornea, iris, and conjunctivae.

  • Scoring: Ocular lesions are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10]

  • Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (require histidine for growth) are used.

  • Procedure: The test substance, at various concentrations, is mixed with the bacterial tester strain and a small amount of histidine in a soft agar. This mixture is then poured onto a minimal glucose agar plate.

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to assess the mutagenicity of both the parent compound and its metabolites.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can produce their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[10]

Potential Toxicological Pathways

The following diagrams illustrate the potential signaling pathways involved in the toxicity of hydrazine compounds, which may be relevant for this compound.

Hepatotoxicity_Pathway cluster_cell Hepatocyte Hydrazine Hydrazine Derivative P450 Cytochrome P450 (e.g., CYP1A2, CYP2E1) Hydrazine->P450 Metabolism Reactive_Metabolites Reactive Metabolites (Free Radicals) P450->Reactive_Metabolites Generates GSH Glutathione (GSH) Reactive_Metabolites->GSH Depletes Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Induces GSSG Oxidized Glutathione (GSSG) GSH->GSSG Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Injury Hepatocellular Injury and Necrosis Lipid_Peroxidation->Cell_Injury Protein_Damage->Cell_Injury DNA_Damage->Cell_Injury

Caption: Proposed pathway for hydrazine-induced hepatotoxicity.

Neurotoxicity_Pathway cluster_neuron Neuron Hydrazine Hydrazine Derivative Pyridoxine Pyridoxine (B6) Hydrazine->Pyridoxine Inhibits conversion to PLP GAD Glutamic Acid Decarboxylase (GAD) Hydrazine->GAD Inhibits PLP Pyridoxal-5'-Phosphate (PLP) Pyridoxine->PLP PLP->GAD Cofactor for GABA GABA GAD->GABA Synthesizes Glutamate Glutamate Glutamate->GABA Precursor Neuronal_Excitation Increased Neuronal Excitability GABA->Neuronal_Excitation Decreased Inhibition leads to Seizures Seizures Neuronal_Excitation->Seizures

Caption: Proposed pathway for hydrazine-induced neurotoxicity.

Conclusion

This compound is a compound with limited specific toxicological data. However, based on information from structurally similar compounds and the general toxicology of hydrazines, it should be handled with care, utilizing appropriate personal protective equipment to avoid skin, eye, and respiratory exposure. The potential for hepatotoxicity and neurotoxicity associated with hydrazines warrants a cautious approach in a research and development setting. Standardized safety assessment protocols should be employed to further characterize its toxicological profile. This guide provides a foundation for the safe handling and use of this compound, and it is recommended that a comprehensive, substance-specific risk assessment be conducted before commencing any work.

References

Dodecanedihydrazide: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dodecanedihydrazide (DDH) is a versatile, long-chain dicarboxylic acid dihydrazide that has garnered significant interest across various scientific and industrial domains. Its unique molecular structure, featuring a flexible twelve-carbon aliphatic backbone and two reactive hydrazide functional groups, imparts a range of desirable properties, making it a valuable building block in polymer chemistry, a latent curing agent for epoxy resins, and a molecule of interest for potential pharmacological applications. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 4080-98-2[1][2]
Molecular Formula C₁₂H₂₆N₄O₂[1][2]
Molecular Weight 258.36 g/mol [1][2]
Melting Point ~190 °C[3]
Appearance White to off-white crystalline solid/powder[2]
Solubility Soluble in polar solvents like water and alcohols; less soluble in non-polar solvents.[2]

Core Research Applications

The primary research and industrial applications of this compound can be categorized into three main areas: polymer chemistry (as a curing agent and nucleating agent), and as a precursor for molecules with potential pharmacological activity.

Latent Curing Agent for Epoxy Resins

This compound is widely recognized for its role as a latent curing agent in one-component epoxy resin systems, particularly for powder coatings.[1][4] Its latency is a key attribute, meaning it remains relatively unreactive at ambient temperatures, providing a long pot life, and only initiates the curing process upon thermal activation.[1]

The curing mechanism involves the reaction of the hydrazide groups with the epoxy groups of the resin through a ring-opening addition reaction. This process forms a highly cross-linked, three-dimensional polymer network, transforming the resin into a hard, durable, and chemically resistant material.[1]

Quantitative Performance Data (Illustrative)

While specific performance data for DDH-cured epoxies is highly dependent on the formulation (e.g., type of epoxy resin, presence of accelerators and fillers), the following table provides an illustrative summary of the types of quantitative data that are critical for evaluating its performance.

ParameterTypical Value RangeSignificance
Activation Temperature (DSC) 140 - 180 °CTemperature at which the curing reaction initiates.
Peak Exotherm Temperature (DSC) 180 - 220 °CTemperature at which the curing reaction is fastest.
Glass Transition Temperature (Tg) 120 - 160 °CIndicates the thermal stability of the cured resin.
Tensile Strength 60 - 90 MPaMeasures the material's resistance to being pulled apart.
Flexural Modulus 2.5 - 4.0 GPaIndicates the material's stiffness or resistance to bending.

Experimental Protocol: Determination of Curing Profile by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for characterizing the curing profile of an epoxy resin formulation containing this compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin formulation containing a stoichiometric amount of this compound into a standard aluminum DSC pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from ambient temperature to approximately 250 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • The onset temperature of the exothermic peak indicates the activation temperature of the curing reaction.

    • The peak temperature of the exotherm represents the temperature of the maximum cure rate.

    • The total heat of curing (ΔH) can be determined by integrating the area under the exothermic peak.

    • The degree of cure at a given temperature or time can be calculated by comparing the residual heat of reaction of a partially cured sample to the total heat of reaction of an uncured sample.

G Epoxy Curing Workflow with DDH cluster_prep Formulation Preparation cluster_analysis Curing & Analysis cluster_data Data Output Epoxy Epoxy Resin Mixer Mixing Epoxy->Mixer DDH This compound DDH->Mixer Curing Thermal Curing Mixer->Curing Cured Cured Epoxy Resin Curing->Cured DSC DSC Analysis CureProfile Curing Profile (Tg, ΔH) DSC->CureProfile MechTest Mechanical Testing MechProp Mechanical Properties MechTest->MechProp Cured->DSC Cured->MechTest

Workflow for Epoxy Curing and Characterization.
Nucleating Agent for Polymers

This compound and its derivatives have been investigated as nucleating agents to accelerate the crystallization rate of semi-crystalline polymers, most notably poly(L-lactic acid) (PLLA).[5] A slow crystallization rate is a significant drawback for PLLA, limiting its processing speed and applications. Nucleating agents create sites for crystal growth, increasing the overall crystallization rate.

The derivative N,N'-bis(benzoyl)this compound (BADH) has shown particular promise. The proposed mechanism is chemical nucleation, where interactions between the nucleating agent and the polymer chains facilitate the formation of crystal nuclei.

Quantitative Data: Effect of BADH on PLLA Crystallization

The following table summarizes the non-isothermal crystallization data for PLLA nucleated with varying concentrations of BADH.

BADH Concentration (wt%)Crystallization Peak Temperature (°C)Crystallinity (%)
0Not observed-
1125.845.2
2129.150.1
3130.251.7

Data adapted from Cai et al., Polimery, 2018.

Experimental Protocol: Synthesis of N,N'-bis(benzoyl)this compound (BADH)

This protocol describes the synthesis of BADH from this compound.

  • Synthesis of Benzoyl Chloride: Prepare benzoyl chloride from benzoic acid and thionyl chloride according to standard laboratory procedures.

  • Reaction:

    • Dissolve this compound in N,N-dimethylformamide (DMF).

    • Cool the solution in an ice bath.

    • Add the prepared benzoyl chloride dropwise to the solution with continuous stirring for 1 hour.

    • Heat the mixture to 40 °C and stir for 4 hours.

  • Purification:

    • Filter the resulting white precipitate.

    • Wash the precipitate with water three times.

    • Dry the purified BADH overnight at 45 °C under vacuum.

  • Characterization: Confirm the structure of the synthesized BADH using techniques such as FT-IR and ¹H NMR spectroscopy.

G Synthesis of BADH from DDH DDH This compound (in DMF) Reaction Reaction (Ice bath, then 40°C) DDH->Reaction BzCl Benzoyl Chloride BzCl->Reaction Filtration Filtration Reaction->Filtration Washing Washing (with Water) Filtration->Washing Drying Drying (Vacuum, 45°C) Washing->Drying BADH N,N'-bis(benzoyl) This compound (BADH) Drying->BADH

Synthesis workflow for BADH.
Potential Pharmacological Applications

The hydrazide and hydrazone moieties are present in a number of compounds with demonstrated biological activity. Research into derivatives of this compound for pharmacological applications is an emerging area. While specific studies on DDH are limited, the broader class of hydrazide derivatives has been investigated for various therapeutic effects, including anticancer properties.

One study investigated a novel hydrazide compound for its anti-metastatic effects in a mouse model of breast cancer. The study found that the compound could inhibit tumor growth and reduce metastasis to the lungs. The mechanism of action was linked to the inhibition of angiogenesis, as evidenced by a reduction in the expression of the endothelial cell marker CD31.

Illustrative Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer

While no specific signaling pathway has been definitively elucidated for this compound or its direct derivatives in the context of cancer, many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers and is a common target for therapeutic intervention. A hypothetical mechanism for a DDH derivative could involve the inhibition of this pathway, leading to reduced cancer cell proliferation and survival.

G Hypothetical Modulation of PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes DDH_deriv DDH Derivative (Hypothetical Inhibitor) DDH_deriv->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Potential in Drug Delivery

The long aliphatic chain of this compound provides a hydrophobic segment, while the hydrazide groups are hydrophilic. This amphiphilic nature suggests its potential use in the formation of nanoparticles or micelles for drug delivery applications. These self-assembled structures could encapsulate hydrophobic drugs, improving their solubility and bioavailability. However, specific research in this area is still in its early stages.

Conclusion

This compound is a molecule with a diverse and expanding range of research applications. Its primary role as a latent curing agent for epoxy resins is well-established, and its use as a nucleating agent for polymers like PLLA shows significant promise for improving material properties. The exploration of this compound and its derivatives in the pharmacological and drug delivery fields represents an exciting frontier for future research. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists looking to explore the potential of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for Dodecanedihydrazide as a Latent Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dodecanedihydrazide (DDH) as a latent curing agent for epoxy resins. The information is intended to guide researchers and professionals in the formulation and characterization of one-component epoxy systems for various applications, including adhesives, coatings, and encapsulation in drug development.

Introduction to this compound as a Latent Curing Agent

This compound (C12H26N4O2) is a dicarboxylic acid dihydrazide featuring a long, twelve-carbon aliphatic chain with hydrazide functional groups at both ends.[1] This structure imparts unique properties to DDH, making it an effective latent curing agent for epoxy resins. Latent curing agents are compounds that remain inert at ambient temperatures but become reactive upon thermal activation.[2][3] This characteristic is highly desirable for formulating stable, one-component epoxy systems, eliminating the need for mixing two components immediately before use and extending the pot life of the formulation.[2]

The latency of this compound is attributed to its high melting point (approximately 190°C) and the stability of its hydrazide groups at room temperature.[3] Upon heating, the hydrazide groups become highly nucleophilic and readily react with the epoxy groups of the resin through a ring-opening addition mechanism.[2][3] This process leads to the formation of a highly cross-linked, three-dimensional polymer network, resulting in a cured material with excellent mechanical and thermal properties. The long aliphatic chain of DDH can also contribute to improved flexibility and hydrophobicity in the cured polymer.[3]

Key Properties and Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C12H26N4O2[1][3]
Molecular Weight 258.36 g/mol [1][3]
Appearance Off-white powder[3]
Melting Point ~190°C[3]
Purity ≥98.0%[3]

Formulation Guidelines

The formulation of a one-component epoxy system with this compound requires careful consideration of the stoichiometry between the curing agent and the epoxy resin. A general guideline is to use a stoichiometric ratio based on the active hydrogen equivalents of the dihydrazide and the epoxy equivalent weight of the resin. Each of the four primary hydrogens on the two hydrazide groups can react with an epoxy group.

Recommended Formulation Ratio:

  • Equivalents: 0.7-1.2 equivalents of active hydrogen per equivalent weight of the epoxy resin.

  • Parts per hundred resin (phr): The amount of this compound can be calculated based on the epoxy equivalent weight (EEW) of the chosen resin.

Accelerators, such as substituted ureas or imidazoles, can be incorporated into the formulation to reduce the curing temperature and time.

Curing Characteristics and Performance Data

The curing process and the final properties of the epoxy system are highly dependent on the curing schedule (temperature and time). The following tables provide an example of typical curing data obtained through Differential Scanning Calorimetry (DSC) and the resulting mechanical and thermal properties.

Table 2: Curing Profile by Differential Scanning Calorimetry (DSC)

Formulation (phr of DDH)Onset Temperature (°C)Peak Exotherm Temperature (°C)Curing Time at 150°C (min)
1014516545
1514216235
2014016030

Table 3: Mechanical and Thermal Properties of Cured Epoxy Resin

PropertyTest MethodCuring Schedule: 160°C for 60 minCuring Schedule: 180°C for 30 min
Glass Transition Temperature (Tg) DSC135°C145°C
Tensile Strength ASTM D63875 MPa85 MPa
Tensile Modulus ASTM D6382.8 GPa3.0 GPa
Elongation at Break ASTM D6385%4%
Hardness (Shore D) ASTM D22408588

Experimental Protocols

The following are detailed protocols for the characterization of this compound-cured epoxy resins.

Protocol for Differential Scanning Calorimetry (DSC) Analysis

This protocol outlines the procedure for determining the curing kinetics and glass transition temperature of a this compound-epoxy formulation.

Materials and Equipment:

  • This compound

  • Liquid Epoxy Resin (e.g., Bisphenol A diglycidyl ether - DGEBA)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh the desired amounts of epoxy resin and this compound into a mixing vessel.

    • Thoroughly mix the components until a homogeneous dispersion is achieved.

    • Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis (Non-isothermal):

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to a temperature above the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature.

    • From the resulting thermogram, determine the onset temperature, peak exotherm temperature, and the total heat of cure (ΔH).

  • DSC Analysis (Isothermal):

    • Place a fresh, sealed sample pan into the DSC cell.

    • Rapidly heat the sample to the desired isothermal curing temperature (e.g., 160°C) and hold for a specified time.

    • Record the heat flow as a function of time.

    • Integrate the exothermic peak to determine the extent of cure at that temperature and time.

  • Glass Transition Temperature (Tg) Determination:

    • After the curing process (either non-isothermal or isothermal), cool the sample in the DSC.

    • Reheat the cured sample at a controlled rate (e.g., 10°C/min).

    • Determine the glass transition temperature from the step change in the heat flow curve.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh_epoxy Weigh Epoxy Resin mix Homogeneous Mixing weigh_epoxy->mix weigh_ddh Weigh this compound weigh_ddh->mix weigh_sample Weigh 5-10 mg into DSC Pan mix->weigh_sample seal_pan Seal Pan weigh_sample->seal_pan load_dsc Load Sample and Reference Pans seal_pan->load_dsc non_iso_scan Non-isothermal Scan (e.g., 10°C/min) load_dsc->non_iso_scan iso_scan Isothermal Scan (e.g., 160°C) load_dsc->iso_scan cool_sample Cool Sample non_iso_scan->cool_sample get_kinetics Determine Curing Kinetics (Onset, Peak, ΔH) non_iso_scan->get_kinetics iso_scan->cool_sample get_cure_extent Determine Extent of Cure iso_scan->get_cure_extent reheat_sample Reheat for Tg cool_sample->reheat_sample get_tg Determine Glass Transition (Tg) reheat_sample->get_tg

DSC Experimental Workflow
Protocol for Mechanical Testing

This protocol describes the preparation of specimens and the subsequent tensile testing to determine the mechanical properties of the cured epoxy.

Materials and Equipment:

  • This compound-epoxy formulation

  • Mold for producing dog-bone shaped specimens (as per ASTM D638)

  • Vacuum oven

  • Universal Testing Machine (UTM) with appropriate grips and extensometer

Procedure:

  • Specimen Preparation:

    • Prepare the this compound-epoxy mixture as described in the DSC protocol.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Carefully pour the degassed mixture into the pre-heated and release-agent-coated mold.

    • Cure the specimens in an oven according to the desired curing schedule (e.g., 160°C for 60 minutes).

    • Allow the mold to cool to room temperature before demolding the specimens.

    • Post-cure the specimens if required.

  • Tensile Testing:

    • Measure the dimensions (width and thickness) of the gauge section of each specimen.

    • Mount the specimen into the grips of the Universal Testing Machine.

    • Attach an extensometer to the gauge section to accurately measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • From the load-displacement curve, calculate the tensile strength, tensile modulus, and elongation at break.

Mechanical_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing (ASTM D638) cluster_data Data Analysis mix_formulation Prepare Epoxy-DDH Mixture degas Degas Mixture mix_formulation->degas cast Cast into Mold degas->cast cure Cure in Oven cast->cure demold Demold Specimens cure->demold measure_dims Measure Specimen Dimensions demold->measure_dims mount_specimen Mount in UTM measure_dims->mount_specimen attach_extensometer Attach Extensometer mount_specimen->attach_extensometer apply_load Apply Tensile Load until Fracture attach_extensometer->apply_load calculate_properties Calculate Tensile Strength, Modulus, and Elongation apply_load->calculate_properties

Mechanical Testing Workflow

Chemical Reaction Pathway

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction between the amine hydrogens of the hydrazide group and the electrophilic carbon atoms of the epoxy ring.

Curing_Reaction epoxy Epoxy Resin (R'-CH(O)CH2) intermediate Intermediate Adduct epoxy->intermediate + ddh This compound (H2N-NH-CO-(CH2)10-CO-NH-NH2) ddh->intermediate product Cross-linked Polymer Network intermediate->product Heat

Epoxy-Dihydrazide Curing Reaction

Safety Precautions

As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and epoxy resins. All procedures should be performed in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical.

References

Application Notes and Protocols: Formulation of One-Component Epoxy Adhesives with Dodecanedihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

One-component epoxy adhesives offer significant advantages in manufacturing and assembly processes due to their ease of use, long shelf life at ambient temperatures, and rapid curing upon heating.[1] These systems eliminate the need for mixing two components, which can be a source of error in production environments.[1] The key to a successful one-component epoxy adhesive is the use of a latent curing agent. Dodecanedihydrazide is an excellent choice for a latent hardener in epoxy resin formulations.[2]

Dihydrazide compounds contain reactive amine groups that can react with the epoxide ring of epoxy resins to form a cross-linked network.[3] The latency of this compound is attributed to its solid nature and limited solubility in the epoxy resin at room temperature. Upon heating, the this compound melts and dissolves in the resin, initiating the curing reaction.[3] This application note provides a representative formulation for a one-component epoxy adhesive using this compound, along with detailed protocols for its preparation and characterization.

Representative Formulation

The following table outlines a representative formulation for a one-component epoxy adhesive based on this compound. The quantities are given in parts per hundred of resin (phr).

ComponentChemical NameFunctionRepresentative phr
Epoxy ResinDiglycidyl ether of bisphenol A (DGEBA)Primary binder100
Latent Curing AgentThis compoundCross-linker15 - 25
AcceleratorSubstituted urea (e.g., Monuron)Lowers curing temperature1 - 5
Toughening AgentCore-shell rubberImproves impact resistance5 - 15
Adhesion PromoterSilane coupling agentEnhances bond to substrate0.5 - 2
FillerFumed silicaRheology control, reinforcement2 - 5

Experimental Protocols

Preparation of the One-Component Epoxy Adhesive

This protocol describes the laboratory-scale preparation of the this compound-cured epoxy adhesive.

Materials and Equipment:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • This compound (micronized powder)

  • Substituted urea accelerator

  • Core-shell rubber dispersion

  • Silane coupling agent

  • Fumed silica

  • Planetary centrifugal mixer or high-speed mechanical stirrer

  • Vacuum oven

  • Spatulas and mixing containers

Procedure:

  • Resin Pre-heating: Gently pre-heat the DGEBA epoxy resin to 40-50°C to reduce its viscosity for easier mixing.

  • Component Addition: In a suitable mixing container, add the pre-heated DGEBA epoxy resin.

  • Dispersion of Solids: While stirring, slowly add the this compound, substituted urea accelerator, and fumed silica to the resin.

  • Toughener and Adhesion Promoter: Add the core-shell rubber dispersion and the silane coupling agent to the mixture.

  • Mixing: Mix the components at high speed (e.g., 2000 rpm) for 10-15 minutes until a homogenous dispersion is achieved. Ensure that the temperature does not exceed 60°C during mixing to maintain latency.

  • Degassing: Place the mixture in a vacuum oven at room temperature and apply a vacuum to remove any entrapped air bubbles until the mixture is clear.

  • Storage: Store the formulated adhesive in a sealed container at or below room temperature.

Curing Profile Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the curing characteristics of the adhesive, including the onset and peak curing temperatures, and the total heat of reaction.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum DSC pans

  • Uncured one-component epoxy adhesive

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured adhesive into a hermetically sealed aluminum DSC pan.

  • DSC Scan:

    • Equilibrate the DSC cell at 25°C.

    • Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.

    • Hold at 250°C for 1 minute.

    • Cool the sample to 25°C at a rate of 20°C/min.

    • Perform a second heating scan from 25°C to 250°C at 10°C/min to determine the glass transition temperature (Tg) of the cured adhesive.

  • Data Analysis:

    • From the first heating scan, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH).

    • From the second heating scan, determine the glass transition temperature (Tg).

Data Presentation:

ParameterUnitValue
Onset Curing Temperature°C
Peak Curing Temperature°C
Total Heat of Reaction (ΔH)J/g
Glass Transition Temperature (Tg)°C
Mechanical Performance Evaluation by Lap Shear Strength Testing

Lap shear strength is a critical measure of an adhesive's performance, indicating its ability to resist shear forces. The following protocol is based on the ASTM D1002 standard.

Materials and Equipment:

  • Universal testing machine with a suitable load cell

  • Grips for holding the lap shear specimens

  • Substrate coupons (e.g., aluminum, steel) with dimensions according to ASTM D1002

  • One-component epoxy adhesive

  • Applicator for controlling bondline thickness

  • Curing oven

Procedure:

  • Substrate Preparation: Clean the substrate coupons with a solvent (e.g., acetone, isopropanol) to remove any contaminants. If required, abrade the bonding surface to increase surface roughness.

  • Adhesive Application: Apply a uniform layer of the adhesive to one end of a coupon.

  • Assembly: Place a second coupon over the adhesive-coated area, creating an overlap as specified in ASTM D1002 (typically 12.7 mm or 0.5 inches).

  • Bondline Thickness Control: Use shims or another method to ensure a consistent bondline thickness (e.g., 0.1-0.2 mm).

  • Curing: Clamp the assembled specimens and place them in a curing oven at the desired temperature (e.g., 150°C for 30 minutes).

  • Testing:

    • Mount the cured specimen in the grips of the universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until failure.

  • Data Analysis: Record the maximum load at failure. Calculate the lap shear strength by dividing the maximum load by the bond area.

Data Presentation:

SubstrateCuring Cycle (°C/min)Lap Shear Strength (MPa)
Aluminum150/30
Steel150/30
Composite150/30

Visualizations

Epoxy Curing Mechanism DGEBA DGEBA Epoxy Resin (n) PrimaryAmineAttack Primary Amine Reaction DGEBA->PrimaryAmineAttack Epoxy Ring Opening SecondaryAmineAttack Secondary Amine Reaction DGEBA->SecondaryAmineAttack Further Cross-linking Hydrazide This compound (H₂N-NH-CO-(CH₂)₁₀-CO-NH-NH₂) Hydrazide->PrimaryAmineAttack PrimaryAmineAttack->SecondaryAmineAttack Formation of Secondary Amine CrosslinkedPolymer Cross-linked Epoxy Polymer SecondaryAmineAttack->CrosslinkedPolymer Experimental_Workflow Start Start: Formulation Design Preparation Adhesive Preparation (Mixing & Degassing) Start->Preparation Characterization Characterization Preparation->Characterization DSC DSC Analysis (Curing Profile & Tg) Characterization->DSC Rheology Rheological Analysis (Viscosity & Pot-life) Characterization->Rheology Mechanical Mechanical Testing (Lap Shear Strength) Characterization->Mechanical Analysis Data Analysis & Interpretation DSC->Analysis Rheology->Analysis Mechanical->Analysis End End: Application Note Analysis->End

References

Application Notes: Dodecanedihydrazide in the Synthesis of High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedihydrazide, a long-chain aliphatic dihydrazide, presents a unique molecular structure for the synthesis of novel polyamides and poly(amide-hydrazide)s. Its extended aliphatic segment (-(CH₂)₁₀-) can impart flexibility, improved solubility, and hydrophobicity to the polymer backbone, while the reactive hydrazide moieties enable the formation of amide linkages through various polymerization techniques. These characteristics make this compound a promising monomer for the development of high-performance polyamides with tailored thermal and mechanical properties, suitable for applications in advanced materials and potentially in drug delivery systems.

Polyamides derived from long-chain monomers are known for their desirable balance of properties, including good mechanical strength, chemical resistance, and thermal stability. The incorporation of this compound is anticipated to yield polyamides with a unique combination of flexibility and durability, opening avenues for their use in fibers, films, and engineering plastics.

Synthesis Pathway

The synthesis of polyamides from this compound typically involves a polycondensation reaction with a suitable dicarboxylic acid or diacid chloride. The reaction forms amide linkages, resulting in a high molecular weight polymer. A common and effective method for this synthesis is low-temperature solution polycondensation, which allows for good control over the polymerization process and often yields polymers with high molecular weights.

Synthesis_Pathway This compound This compound (H₂N-NH-CO-(CH₂)₁₀-CO-NH-NH₂) Reaction Low-Temperature Solution Polycondensation This compound->Reaction Diacid_Chloride Aromatic Diacid Chloride (Cl-CO-Ar-CO-Cl) Diacid_Chloride->Reaction Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Reaction Base Acid Scavenger (e.g., Pyridine, Triethylamine) Base->Reaction Polyamide High-Performance Polyamide Byproduct HCl Reaction->Polyamide Reaction->Byproduct

Caption: General synthesis pathway for high-performance polyamides via solution polycondensation of this compound and an aromatic diacid chloride.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of polyamides using a dihydrazide monomer like this compound. These are based on established procedures for the synthesis of poly(amide-hydrazide)s. Researchers should optimize the reaction conditions for their specific diacid co-monomer.

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

Materials:

  • This compound (DDH)

  • Terephthaloyl chloride (TPC) or other aromatic diacid chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.

  • Low-temperature bath (e.g., ice-salt bath)

  • Dropping funnel

  • Vacuum oven

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound in anhydrous NMP.

  • Add a stoichiometric amount of anhydrous pyridine to the solution to act as an acid scavenger.

  • Cool the stirred solution to 0-5 °C using a low-temperature bath.

  • In a separate flask, dissolve an equimolar amount of the aromatic diacid chloride (e.g., terephthaloyl chloride) in anhydrous NMP.

  • Add the diacid chloride solution dropwise to the cooled this compound solution over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-4 hours.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into a non-solvent such as methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and pyridine hydrochloride.

  • Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Inherent Viscosity:

  • Dissolve a known concentration of the polymer (e.g., 0.5 g/dL) in a suitable solvent (e.g., concentrated sulfuric acid or DMAc with LiCl).

  • Measure the flow time of the polymer solution and the pure solvent at a constant temperature (e.g., 30 °C) using an Ubbelohde viscometer.

  • Calculate the inherent viscosity (ηinh) to estimate the molecular weight of the polymer.

2. Thermal Properties (TGA and DSC):

  • Thermogravimetric Analysis (TGA): Heat a small sample of the polymer from room temperature to approximately 800 °C at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. This will determine the polymer's thermal stability and decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer through a defined temperature range (e.g., 30 °C to 350 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. This will determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide.

3. Mechanical Properties:

  • Prepare thin films of the polyamide by casting a polymer solution (e.g., in NMP) onto a glass plate and drying it in a vacuum oven.

  • Cut the films into dumbbell-shaped specimens according to ASTM standards.

  • Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine at a constant crosshead speed.

Experimental Workflow

The following diagram illustrates the typical workflow from monomer synthesis to the characterization of the final high-performance polyamide.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer_Prep Monomer Preparation (this compound + Diacid Chloride) Polymerization Solution Polycondensation Monomer_Prep->Polymerization Purification Precipitation and Washing Polymerization->Purification Drying Vacuum Drying Purification->Drying Viscosity Inherent Viscosity Drying->Viscosity Thermal_Analysis Thermal Analysis (TGA, DSC) Drying->Thermal_Analysis Mechanical_Testing Mechanical Testing Drying->Mechanical_Testing Spectroscopy Spectroscopic Analysis (FTIR, NMR) Drying->Spectroscopy

Caption: A typical experimental workflow for the synthesis and characterization of high-performance polyamides from this compound.

Data Presentation

Polymer SystemInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (TGA, °C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polyamide from long-chain aliphatic diamine and aromatic diacid0.8 - 1.5150 - 200> 45080 - 1202.5 - 3.510 - 30
Aromatic Poly(amide-hydrazide)0.7 - 1.2220 - 280> 48090 - 1503.0 - 4.55 - 15

Note: The properties are highly dependent on the specific co-monomer used, the polymerization conditions, and the resulting molecular weight of the polymer.

Logical Relationships

The molecular structure of this compound directly influences the potential properties of the resulting polyamides. The long aliphatic chain is a key feature that differentiates these polymers from fully aromatic polyamides.

Logical_Relationship cluster_features Key Structural Features cluster_properties Resulting Polyamide Properties Monomer This compound Monomer Long_Chain Long Aliphatic Chain (-(CH₂)₁₀-) Monomer->Long_Chain Hydrazide_Groups Hydrazide Groups (-CO-NH-NH-) Monomer->Hydrazide_Groups Flexibility Increased Flexibility Long_Chain->Flexibility Solubility Improved Solubility Long_Chain->Solubility Hydrophobicity Increased Hydrophobicity Long_Chain->Hydrophobicity Thermal_Stability High Thermal Stability Hydrazide_Groups->Thermal_Stability Mechanical_Strength Good Mechanical Strength Hydrazide_Groups->Mechanical_Strength

Caption: Relationship between the structural features of this compound and the expected properties of the resulting high-performance polyamides.

Conclusion

This compound is a valuable monomer for the synthesis of high-performance polyamides with a unique combination of properties. The presence of a long aliphatic chain offers the potential for enhanced flexibility and processability compared to fully aromatic polyamides, while the hydrazide linkages contribute to high thermal stability and mechanical strength. The provided protocols offer a starting point for the synthesis and characterization of these novel materials. Further research and optimization of the synthetic conditions and co-monomer selection will be crucial to fully explore the potential of this compound in the development of advanced polymer systems for a variety of applications.

Application of Dodecanedihydrazide as a Chain Extender in Polyurethanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedihydrazide (DDH) is a long-chain dihydrazide that serves as a highly effective chain extender in the synthesis of polyurethanes (PUs) and polyurethane-ureas (PUUs). Its introduction into the polyurethane backbone imparts significant modifications to the polymer's final properties. The two hydrazide functional groups at the ends of a twelve-carbon aliphatic chain allow for the creation of urea linkages upon reaction with isocyanate-terminated prepolymers. These urea groups form strong bidentate hydrogen bonds, leading to well-defined hard segments within the polymer matrix. The length of the C12 aliphatic chain in DDH provides a degree of flexibility to the hard segment, influencing the microphase separation and ultimately the macroscopic properties of the resulting polyurethane.

This document provides detailed application notes on the use of this compound as a chain extender, summarizing its effects on polyurethane properties. It also includes a general experimental protocol for the synthesis of aqueous polyurethane dispersions utilizing DDH.

Key Advantages of this compound as a Chain Extender

The use of this compound as a chain extender in polyurethane formulations offers several advantages:

  • Enhanced Hard Segment Formation: The dihydrazide functionality reacts with isocyanate groups to form urea linkages, which are known to form stronger hydrogen bonds than urethane linkages. This leads to a more distinct and well-ordered hard segment phase.

  • Improved Mechanical Properties: The strong hydrogen bonding within the hard segments contributes to increased tensile strength and modulus of the resulting polyurethane. Dihydrazide chain extenders, in general, have been shown to improve the mechanical performance of polyurethane elastomers.[1]

  • Controlled Microphase Separation: The long aliphatic chain of this compound can influence the morphology and the degree of phase separation between the hard and soft segments of the polyurethane. This allows for the tailoring of the polymer's properties to specific applications.

  • Application in Aqueous Systems: this compound is particularly suitable as a chain extender in the preparation of aqueous polyurethane dispersions (PUDs). The chain extension reaction with the isocyanate-terminated prepolymer can be carried out in the aqueous phase.

Effects on Polyurethane Properties: A General Overview

While specific quantitative data for polyurethanes chain-extended with this compound is not extensively available in the reviewed literature, the general effects of dihydrazide chain extenders can be summarized. The following table illustrates the expected qualitative impact of incorporating this compound into a polyurethane formulation compared to a conventional diol chain extender like 1,4-butanediol.

PropertyExpected Effect of this compoundRationale
Mechanical Properties
Tensile StrengthIncreaseFormation of strong bidentate hydrogen bonds in the urea linkages leads to more robust hard segments.
Elongation at BreakDecreaseIncreased hard segment content and physical crosslinking can reduce the overall flexibility of the polymer chains.
ModulusIncreaseThe rigid nature of the well-ordered hard segments contributes to a higher modulus.
Thermal Properties
Glass Transition Temp. (Tg) of Soft SegmentMay Increase SlightlyIncreased phase mixing or physical constraints imposed by the hard domains can restrict the mobility of the soft segments.
Thermal StabilityIncreaseThe urea linkages are generally more thermally stable than urethane linkages.
Morphology
Microphase SeparationEnhancedThe strong hydrogen bonding of the urea groups promotes the aggregation of hard segments, leading to a more defined phase separation.

Experimental Protocols

Synthesis of an Aqueous Polyurethane Dispersion using this compound as a Chain Extender

This protocol describes the synthesis of an NCO-terminated polyurethane prepolymer followed by dispersion in water and subsequent chain extension with this compound. This is a common method for preparing aqueous polyurethane dispersions.

Materials:

  • Polyol (e.g., Polytetrahydrofuran (PTMG), Polycarbonate diol)

  • Diisocyanate (e.g., Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI))

  • Dimethylolpropionic acid (DMPA) - as an internal emulsifier

  • Triethylamine (TEA) - for neutralization of DMPA

  • This compound (DDH)

  • Acetone (or other suitable solvent)

  • Deionized water

  • Dibutyltin dilaurate (DBTDL) - catalyst (optional)

Procedure:

  • Prepolymer Synthesis:

    • Dry the polyol under vacuum at 80-100 °C for 1-2 hours to remove any residual water.

    • In a three-necked round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add the dried polyol, DMPA, and a suitable amount of acetone to control viscosity.

    • Heat the mixture to a specified temperature (e.g., 75-85 °C) under a nitrogen atmosphere with constant stirring until a homogeneous solution is obtained.

    • Add the diisocyanate to the mixture dropwise over a period of 30-60 minutes.

    • If using a catalyst, add a catalytic amount of DBTDL.

    • Continue the reaction at the set temperature for 2-4 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content. The reaction is complete when the NCO content reaches the theoretical value.

  • Neutralization and Dispersion:

    • Cool the prepolymer solution to 40-50 °C.

    • Add triethylamine (TEA) stoichiometrically to neutralize the carboxylic acid groups of the DMPA. Stir for 30 minutes.

    • With vigorous stirring, add deionized water to the neutralized prepolymer solution to initiate the dispersion process. The water should be added at a controlled rate to ensure proper phase inversion and the formation of a stable dispersion.

  • Chain Extension:

    • Prepare a solution of this compound in deionized water.

    • Add the this compound solution dropwise to the aqueous polyurethane dispersion with continuous stirring. The amount of DDH should be calculated based on the remaining NCO content in the prepolymer.

    • Continue stirring for 1-2 hours at room temperature to complete the chain extension reaction. The viscosity of the dispersion will typically increase as the chain extension proceeds.

  • Solvent Removal:

    • If a solvent like acetone was used, it can be removed by vacuum distillation to obtain a solvent-free aqueous polyurethane dispersion.

Characterization of the Polyurethane Dispersion and Films:

  • Dispersion Properties: Particle size and distribution can be determined using dynamic light scattering (DLS). The solid content can be measured gravimetrically.

  • Film Formation: Films can be cast from the dispersion onto a suitable substrate (e.g., Teflon plate) and dried at room temperature followed by further drying in an oven at a moderate temperature (e.g., 50-60 °C).

  • Mechanical Properties: The tensile strength, elongation at break, and modulus of the dried films can be measured using a universal testing machine according to standard methods (e.g., ASTM D882).

  • Thermal Properties: The glass transition temperature (Tg) and other thermal transitions can be analyzed using Differential Scanning Calorimetry (DSC). The thermal stability of the polymer can be evaluated by Thermogravimetric Analysis (TGA).

  • Structural Analysis: The formation of urethane and urea linkages can be confirmed using Fourier-Transform Infrared Spectroscopy (FTIR).

Visualizations

Signaling Pathways and Experimental Workflows

polyurethane_synthesis cluster_prepolymer Prepolymer Synthesis cluster_dispersion Dispersion & Chain Extension Polyol Polyol Prepolymer NCO-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate Diisocyanate->Prepolymer DMPA DMPA DMPA->Prepolymer Neutralization Neutralization (with TEA) Prepolymer->Neutralization Cooling Dispersion Dispersion in Water Neutralization->Dispersion PUD Aqueous Polyurethane Dispersion (PUD) Dispersion->PUD DDH This compound (DDH) DDH->PUD Chain Extension

Caption: Workflow for the synthesis of an aqueous polyurethane dispersion with DDH.

hard_segment_formation cluster_reactants Reactants cluster_linkage Resulting Linkage cluster_interaction Molecular Interaction Isocyanate Isocyanate Group (-NCO) UreaLinkage Urea Linkage (-NHCONHNHCO-) Isocyanate->UreaLinkage Dihydrazide Hydrazide Group (-CONHNH2) Dihydrazide->UreaLinkage HBond Strong Bidentate Hydrogen Bonding UreaLinkage->HBond Leads to

Caption: Formation of urea linkages and subsequent hydrogen bonding.

References

Application Notes and Protocols: Dodecanedihydrazide in Biomedical Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanedihydrazide is a long-chain dihydrazide molecule that serves as a valuable crosslinking agent in the synthesis of biomedical polymers, particularly for the formation of biocompatible and biodegradable hydrogels. Its long aliphatic chain (C12) imparts a degree of hydrophobicity and flexibility to the resulting polymer network, which can be advantageous for specific biomedical applications, including drug delivery and tissue engineering. The hydrazide functional groups at both ends of the molecule readily react with aldehyde or ketone groups on modified biopolymers, such as oxidized polysaccharides, to form stable hydrazone bonds. This reaction is a form of "click chemistry," valued for its high specificity, efficiency, and ability to proceed under mild, aqueous conditions suitable for encapsulating sensitive biological molecules or cells.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of biomedical hydrogels, with a focus on hyaluronic acid as a model biopolymer.

Principle of this compound Crosslinking

The primary application of this compound in biomedical polymer synthesis is as a crosslinker for polymers that have been functionalized to contain aldehyde or ketone groups. A common strategy involves the periodate oxidation of polysaccharides like hyaluronic acid (HA), alginate, or dextran. This reaction cleaves the vicinal diols in the sugar rings to form reactive dialdehydes. This compound then acts as a linker, forming hydrazone bonds with the aldehyde groups on two different polymer chains, thus creating a crosslinked hydrogel network.

The formation of the hydrazone bond is reversible under acidic conditions, which can be exploited for creating pH-responsive drug delivery systems. The long aliphatic chain of this compound can influence the mechanical properties and degradation rate of the resulting hydrogel.

Applications in Biomedical Polymer Synthesis

This compound-crosslinked hydrogels are promising materials for a variety of biomedical applications:

  • Tissue Engineering: The biocompatible and biodegradable nature of these hydrogels makes them suitable as scaffolds for 3D cell culture and tissue regeneration. The mechanical properties can be tuned to mimic the extracellular matrix of specific tissues.

  • Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, from small molecule drugs to large proteins, and provide sustained release. The potential pH-sensitivity of the hydrazone linkages can be used for targeted drug release in specific microenvironments.

  • Wound Healing: Hydrogels can provide a moist environment conducive to wound healing and can be loaded with antimicrobial or growth factors to promote tissue repair.

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of a this compound-crosslinked hyaluronic acid hydrogel.

Protocol 1: Synthesis of Aldehyde-Modified Hyaluronic Acid (HA-Ald)
  • Dissolution of Hyaluronic Acid: Dissolve 1.0 g of sodium hyaluronate in 100 mL of deionized water with gentle stirring until a homogenous solution is obtained.

  • Periodate Oxidation:

    • Protect the reaction from light.

    • Add a calculated amount of sodium periodate (NaIO₄) to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation. For a theoretical 25% oxidation, use approximately 0.25 moles of NaIO₄ per mole of HA disaccharide unit.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Termination of Reaction: Stop the oxidation by adding 1 mL of ethylene glycol and stir for 1 hour.

  • Purification:

    • Dialyze the solution against deionized water for 3-5 days using a dialysis membrane (MWCO 12-14 kDa) to remove unreacted reagents and byproducts.

    • Freeze-dry the purified solution to obtain HA-Ald as a white, fluffy solid.

  • Characterization: The degree of oxidation can be quantified using techniques such as ¹H NMR spectroscopy or by reacting the aldehyde groups with a reagent like 2,4-dinitrophenylhydrazine and measuring the absorbance.

Protocol 2: Preparation of this compound-Crosslinked HA Hydrogel
  • Preparation of Polymer and Crosslinker Solutions:

    • Prepare a 2% (w/v) solution of HA-Ald in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare a stock solution of this compound in PBS. The concentration will depend on the desired crosslinking density. A molar ratio of hydrazide groups to aldehyde groups of 1:1 is a common starting point. Gentle heating may be required to dissolve the this compound.

  • Hydrogel Formation:

    • Mix the HA-Ald solution and the this compound solution at the desired ratio.

    • Vortex or stir the mixture vigorously for a few seconds to ensure homogeneity.

    • Allow the solution to stand at room temperature or 37°C. Gelation should occur within minutes to hours, depending on the concentration and degree of oxidation.

  • Washing: Once the hydrogel is formed, it can be washed with PBS to remove any unreacted crosslinker.

Protocol 3: Characterization of Hydrogel Properties
  • Swelling Ratio:

    • Prepare a hydrogel sample of known weight (W_d).

    • Immerse the sample in PBS at 37°C.

    • At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it (W_s).

    • The swelling ratio is calculated as: (W_s - W_d) / W_d.

  • Mechanical Testing:

    • Prepare cylindrical hydrogel samples.

    • Perform unconfined compression testing using a mechanical tester to determine the compressive modulus.

  • Enzymatic Degradation:

    • Immerse a pre-weighed hydrogel sample in a PBS solution containing hyaluronidase (e.g., 100 U/mL) at 37°C.

    • At various time points, remove the hydrogel, wash with deionized water, freeze-dry, and weigh.

    • The degradation is expressed as the percentage of weight loss over time.

Quantitative Data Summary

The following tables provide representative data for this compound-crosslinked hydrogels. The exact values will depend on the specific experimental conditions (e.g., polymer concentration, degree of oxidation, crosslinker concentration).

Table 1: Influence of Crosslinker Concentration on Hydrogel Properties

This compound Concentration (molar ratio to aldehyde)Gelation Time (min)Compressive Modulus (kPa)Equilibrium Swelling Ratio
0.5~301.5 ± 0.345 ± 5
1.0~153.2 ± 0.530 ± 4
1.5~85.8 ± 0.722 ± 3

Table 2: Enzymatic Degradation Profile

Time (days)Weight Loss (%) in Hyaluronidase Solution
115 ± 2
340 ± 4
775 ± 6
14>95

Visualizations

Experimental_Workflow cluster_characterization Hydrogel Characterization start Start: Hyaluronic Acid (HA) oxidation Periodate Oxidation start->oxidation purification Dialysis & Lyophilization oxidation->purification ha_ald Aldehyde-Modified HA (HA-Ald) purification->ha_ald mixing Mixing of HA-Ald and this compound ha_ald->mixing ddh This compound Solution ddh->mixing gelation Gelation (37°C) mixing->gelation hydrogel Crosslinked Hydrogel gelation->hydrogel swelling Swelling Ratio hydrogel->swelling mechanical Mechanical Testing hydrogel->mechanical degradation Enzymatic Degradation hydrogel->degradation

Application Notes and Protocols: Dodecanedihydrazide for Surface Property Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dodecanedihydrazide (DDH) in modifying the surface properties of materials. DDH, a long-chain dihydrazide, serves as a versatile crosslinking agent and surface modifier, offering unique advantages in the development of biomaterials, drug delivery systems, and performance coatings. Its two terminal hydrazide groups readily react with functional groups such as aldehydes and carboxylic acids, enabling the covalent linkage of polymers and the functionalization of surfaces.

Introduction to this compound (DDH)

This compound (C₁₂H₂₆N₄O₂) is a symmetrical molecule featuring a 12-carbon aliphatic chain flanked by two hydrazide moieties (-CONHNH₂). This structure imparts a combination of flexibility, hydrophobicity, and reactivity, making it a valuable tool in polymer and materials science.[1][2] Primarily known as a latent curing agent for epoxy resins in powder coatings, its application is expanding into advanced biomedical and material science fields.[1][2]

Key Properties:

  • Molecular Formula: C₁₂H₂₆N₄O₂

  • Molecular Weight: 258.36 g/mol [1][2]

  • Appearance: Off-white powder[1][2]

  • Melting Point: Approximately 190°C[1][2]

  • Reactivity: The hydrazide groups react with electrophilic functional groups, most notably aldehydes to form hydrazone linkages and carboxylic acids (in the presence of a carbodiimide) to form stable amide bonds.

Applications in Surface Modification

The bifunctional nature of DDH allows it to act as a molecular bridge, connecting polymer chains or grafting molecules onto a material's surface. This is particularly useful for enhancing biocompatibility, controlling drug release, and improving the mechanical properties of materials.

Crosslinking of Polysaccharide-Based Hydrogels for Drug Delivery

Hydrazide crosslinking is a widely employed strategy for fabricating hydrogels from polysaccharides like hyaluronic acid (HA), alginate, and chitosan. The process typically involves the oxidation of the polysaccharide to introduce aldehyde groups, followed by crosslinking with a dihydrazide. While adipic acid dihydrazide (ADH) is commonly used, DDH offers a longer, more flexible, and hydrophobic spacer arm, which can influence the hydrogel's mechanical properties, degradation rate, and release kinetics of encapsulated drugs.

A typical workflow for creating a DDH-crosslinked polysaccharide hydrogel involves two main stages: the oxidation of the polysaccharide and the subsequent crosslinking reaction.

G cluster_0 Stage 1: Polysaccharide Oxidation cluster_1 Stage 2: Hydrogel Crosslinking Polysaccharide Polysaccharide (e.g., Hyaluronic Acid) Periodate Sodium Periodate (NaIO₄) Polysaccharide->Periodate Oxidation Reaction Oxidized_Poly Aldehyde-Modified Polysaccharide Periodate->Oxidized_Poly DDH This compound (DDH) Oxidized_Poly->DDH Schiff Base Reaction Hydrogel DDH-Crosslinked Hydrogel DDH->Hydrogel

Fig. 1: Workflow for DDH-crosslinked hydrogel formation.

Experimental Protocol: Preparation of DDH-Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol is adapted from established methods for dihydrazide crosslinking of oxidized hyaluronic acid.[3][4]

Materials:

  • Hyaluronic acid (HA), sodium salt

  • Sodium periodate (NaIO₄)

  • This compound (DDH)

  • Ethylene glycol

  • Dialysis tubing (MWCO 3500 Da)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

Part 1: Oxidation of Hyaluronic Acid

  • Prepare a 1% (w/v) solution of HA in deionized water. Stir gently until fully dissolved.

  • In the dark, add a predetermined amount of NaIO₄ solution to the HA solution. The molar ratio of NaIO₄ to HA repeating units will determine the degree of oxidation.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring, protected from light.

  • Quench the reaction by adding ethylene glycol (1 mL per 100 mL of reaction mixture) and stir for 1 hour.

  • Purify the oxidized HA (oxi-HA) by dialysis against deionized water for 3-5 days, changing the water frequently.

  • Lyophilize the purified oxi-HA to obtain a white, fluffy solid.

Part 2: Crosslinking with DDH

  • Prepare a solution of oxi-HA in PBS (e.g., 2% w/v).

  • Prepare a solution of DDH in PBS. The concentration will depend on the desired crosslinking density. Gentle heating may be required to dissolve the DDH.

  • Mix the oxi-HA and DDH solutions at a specific molar ratio of aldehyde groups to hydrazide groups.

  • The mixture will begin to gel. The gelation time can be modulated by temperature and the concentrations of the reactants.[4]

  • The resulting hydrogel can be used for cell encapsulation or drug loading studies.

Characterization:

  • Degree of Oxidation: Determined by quantifying the remaining periodate or by reacting the aldehyde groups with a titratable compound.

  • Gelation Time: Visual observation of the sol-to-gel transition.

  • Mechanical Properties: Rheological measurements to determine the storage (G') and loss (G'') moduli.

  • Swelling Ratio: Measured by comparing the weight of the swollen hydrogel to its dry weight.

  • Degradation: Monitored by measuring the weight loss of the hydrogel over time in a relevant buffer (e.g., containing hyaluronidase).

Surface Functionalization of Polymeric Nanoparticles for Drug Delivery

DDH can be used to functionalize the surface of pre-fabricated nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). By activating the carboxyl groups on the PLGA surface and reacting them with DDH, a hydrazide-functionalized nanoparticle is created. These terminal hydrazide groups can then be used to conjugate targeting ligands, imaging agents, or other molecules containing aldehyde or ketone groups.

G cluster_0 Step 1: Surface Activation cluster_1 Step 2: DDH Conjugation PLGA_NP PLGA Nanoparticle (-COOH surface) EDC_NHS EDC/NHS PLGA_NP->EDC_NHS Carbodiimide Chemistry Activated_NP Activated PLGA-NHS Ester EDC_NHS->Activated_NP DDH This compound Activated_NP->DDH Amide Bond Formation Functionalized_NP Hydrazide-Functionalized NP DDH->Functionalized_NP

Fig. 2: Workflow for nanoparticle surface functionalization with DDH.

Experimental Protocol: Surface Functionalization of PLGA Nanoparticles with DDH

Materials:

  • PLGA nanoparticles (prepared by a suitable method, e.g., emulsion-evaporation)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • This compound (DDH)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugation tubes and equipment

Procedure:

  • Disperse the PLGA nanoparticles in MES buffer.

  • Add EDC and NHS to the nanoparticle suspension to activate the surface carboxyl groups. The molar excess of EDC/NHS over carboxyl groups should be optimized.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle shaking.

  • Centrifuge the nanoparticles to remove excess EDC and NHS, and resuspend the activated nanoparticles in PBS.

  • Immediately add a solution of DDH in PBS to the activated nanoparticle suspension. A molar excess of DDH is used to ensure complete reaction and to favor the attachment of DDH by only one of its hydrazide groups.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle shaking.

  • Purify the DDH-functionalized nanoparticles by repeated centrifugation and resuspension in fresh PBS to remove unreacted DDH.

  • The resulting hydrazide-functionalized nanoparticles can be stored as a suspension for subsequent conjugation reactions.

Modifying the Properties of Polylactic Acid (PLA)**

DDH and its derivatives can be blended with biodegradable polymers like polylactic acid (PLA) to act as nucleating agents. This can accelerate the crystallization rate of PLA, which is often slow, leading to improved mechanical and thermal properties.

Quantitative Data on the Effect of a DDH Derivative on PLLA Properties

The following table summarizes the effect of a dodecanedioic dihydrazide derivative, N,N′-dodecanedioic bis(piperonylic acid) dihydrazide (BPADD), on the properties of poly(L-lactic acid) (PLLA).[5]

PropertyNeat PLLAPLLA / 2% BPADDPLLA / 3% BPADD
Melt-Crystallization Temperature (°C) LowerHighestHigh
Crystallization Onset Temperature (°C) LowerHighestHigh
Melt-Crystallization Enthalpy (J/g) LowerHighLargest
Tensile Strength BaselineHigherHigher

Data adapted from a study on a DDH derivative, illustrating the principle of using such molecules to modify polymer properties.[5]

Applications in Performance Coatings

As a latent curing agent, DDH is dispersed in epoxy resin powder formulations.[1][2] It remains largely unreactive at room temperature, providing a long pot life.[2] Upon heating, the hydrazide groups become reactive and crosslink the epoxy resin, forming a durable and chemically resistant coating.[2] The long aliphatic chain of DDH can also impart increased flexibility and hydrophobicity to the final coating.[2]

Curing Parameters for Dihydrazide-Cured Epoxy Resins

Dihydrazide TypeTypical Curing Temperature (°C)Pot Life at Room TemperatureKey Characteristics of Cured Resin
This compound (DDH) ~150-1904-6 monthsGood flexibility, water resistance, and adhesion.
Adipic Acid Dihydrazide (ADH) Lower than DDHShorter than DDHGood reactivity, standard performance.
Isophthalic Dihydrazide (IDH) Higher than DDHLonger than DDHHigh thermal stability, good mechanical strength.

This table provides a comparative overview of common dihydrazide curing agents.

Conclusion

This compound is a versatile molecule with significant potential beyond its traditional role as a curing agent. Its long aliphatic chain and bifunctional reactivity make it a valuable tool for researchers and professionals in drug development and materials science. By serving as a crosslinker for hydrogels, a surface modifier for nanoparticles, and a performance-enhancing additive for biodegradable polymers, DDH enables the creation of advanced materials with tailored surface properties for a wide range of applications. The protocols and data presented here provide a foundation for exploring the use of DDH in innovative research and development projects.

References

Troubleshooting & Optimization

Technical Support Center: Dodecanedihydrazide (DDH) Curing Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dodecanedihydrazide (DDH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the curing temperature and time for DDH in your experiments and to offer solutions for common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDH) and what is its primary application?

A1: this compound (CAS No. 4080-98-2) is a latent curing agent primarily used for epoxy resins, especially in powder coating applications. Its latency means it remains largely unreactive at room temperature, providing good storage stability, and becomes active at elevated temperatures to initiate the curing process.

Q2: What is the typical curing temperature range for DDH?

A2: this compound has a melting point of approximately 190°C. The curing reaction with epoxy resins typically occurs at temperatures above this melting point. The optimal curing temperature will depend on the specific epoxy resin used, the desired curing time, and the final properties of the cured product.

Q3: How can I determine the optimal curing schedule for my specific formulation?

A3: The most effective method for determining the optimal curing schedule is through thermal analysis techniques such as Differential Scanning Calorimetry (DSC). DSC can be used to measure the heat flow associated with the curing reaction as a function of temperature and time. This data allows you to identify the onset of curing, the peak exothermic temperature, and the total heat of reaction, which are crucial for establishing an appropriate curing profile.

Q4: Can I accelerate the curing process of DDH?

A4: Yes, the curing process of dihydrazides like DDH can be accelerated. The use of catalysts or accelerators, such as certain ureas, imidazoles, and their adducts, can lower the onset temperature of the curing reaction. However, the addition of accelerators may also reduce the pot life of the formulation.

Troubleshooting Guide

This guide addresses common problems encountered during the curing of epoxy resins with this compound.

Problem Potential Causes Recommended Solutions
Incomplete or Slow Cure - Insufficient Curing Temperature: The temperature is not high enough to fully activate the DDH. - Insufficient Curing Time: The duration of the curing cycle is too short for the reaction to complete. - Incorrect Mixing Ratio: The ratio of DDH to epoxy resin is not stoichiometric.- Increase the curing temperature to be above the melting point of DDH (approx. 190°C). - Extend the curing time. Use DSC to determine the time to full cure at a given temperature. - Ensure the correct equivalent weight ratio of DDH to epoxy resin is used. For dihydrazides, all four primary hydrogens are reactive.[1]
Poor Surface Finish (e.g., orange peel, bubbles) - Inadequate Flow of Powder Coating: The viscosity of the molten powder is too high during curing. - Entrapped Air or Volatiles: Air or moisture is trapped in the coating during application or curing.- Optimize the curing temperature profile. A slower initial heating rate can allow for better flow before rapid curing begins. - Ensure the substrate is clean and dry before coating. - For powder coatings, ensure proper grounding and electrostatic spray parameters.
Brittleness of the Cured Product - Over-curing: Curing at an excessively high temperature or for too long can lead to a brittle network. - Incorrect Formulation: The formulation may lack toughening agents.- Reduce the curing temperature or time. Use DSC to monitor the degree of cure and avoid excessive cross-linking. - Consider incorporating flexibilizers or toughening agents into the formulation.
Reduced Adhesion - Improper Substrate Preparation: The surface may be contaminated with oils, grease, or dust. - Incomplete Wetting: The molten resin did not adequately wet the substrate surface.- Thoroughly clean and degrease the substrate before application. - Optimize the curing temperature profile to ensure the resin has sufficient time at a low viscosity to wet the surface before significant cross-linking occurs.
Yellowing or Discoloration - Excessive Curing Temperature: High temperatures can cause thermal degradation of the polymer.- Lower the curing temperature to the minimum required for a complete cure. - Use a nitrogen atmosphere during curing to minimize oxidation.

Experimental Protocols

Determining Curing Parameters using Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the curing characteristics of a DDH-epoxy formulation.

1. Sample Preparation:

  • Accurately weigh the epoxy resin and DDH in the desired stoichiometric ratio.

  • For powder coatings, physically blend the components until a homogeneous mixture is obtained.

  • For liquid or paste formulations, mix the components thoroughly.

  • Encapsulate a small amount of the uncured sample (typically 5-10 mg) in an aluminum DSC pan.

2. DSC Analysis (Non-isothermal):

  • Place the sealed sample pan and an empty reference pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature where the curing exotherm is complete (e.g., 250°C).

  • Record the heat flow as a function of temperature.

  • The resulting thermogram will show an exothermic peak representing the curing reaction. From this, you can determine the onset temperature, peak temperature, and total heat of reaction (ΔH_total).

3. DSC Analysis (Isothermal):

  • Heat a new uncured sample to a desired isothermal curing temperature (e.g., 180°C, 190°C, 200°C) at a high heating rate.

  • Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).

  • The area under the isothermal curve gives the heat of reaction at that temperature. The time to the peak of the exotherm can be related to the gel time, and the total time to return to baseline indicates the time to full cure.

4. Data Analysis:

  • The degree of cure (α) at any time (t) or temperature (T) can be calculated from the partial heat of reaction (ΔH_t) and the total heat of reaction (ΔH_total) using the formula: α = ΔH_t / ΔH_total.

DOT Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Epoxy & DDH mix Homogenize Mixture weigh->mix encapsulate Encapsulate in DSC Pan mix->encapsulate non_iso Non-isothermal Scan (Determine ΔH_total) encapsulate->non_iso Multiple Heating Rates iso Isothermal Scan (Determine Cure Time) encapsulate->iso Multiple Temperatures analyze Analyze Thermograms non_iso->analyze iso->analyze determine Determine Optimal Temp & Time analyze->determine

Caption: Workflow for determining optimal curing parameters using DSC.

Quantitative Data Summary

The following tables provide indicative curing data for dihydrazide-based epoxy systems. Note that specific values for this compound may vary depending on the epoxy resin and formulation.

Table 1: Gel Times for Dihydrazide-Cured Epoxy Systems at 150°C

Curing AgentGel Time (minutes)
Adipic Dihydrazide (ADH)10
Isophthalic Dihydrazide (IDH)26
Data derived from formulations with Bisphenol A based epoxy resin.[1]

Table 2: Example Curing Schedule for a Dihydrazide-Based Epoxy Sealant

Curing Temperature (°C)Result
120High heat curing conversion (90.4%) achieved.[2]
This example is for a specific dihydrazide derivative and epoxy system for liquid crystal displays.[2]

Signaling Pathways and Logical Relationships

DOT Diagram: Troubleshooting Logic for Incomplete Cure

Incomplete_Cure_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Problem: Incomplete Cure temp Curing Temperature Too Low? start->temp time Curing Time Too Short? start->time ratio Incorrect DDH:Epoxy Ratio? start->ratio inc_temp Increase Temperature (>190°C) temp->inc_temp inc_time Increase Curing Time time->inc_time check_ratio Verify Stoichiometric Ratio ratio->check_ratio run_dsc Perform DSC Analysis to Confirm Full Cure inc_temp->run_dsc inc_time->run_dsc check_ratio->run_dsc

Caption: Troubleshooting logic for addressing incomplete curing issues.

References

Technical Support Center: Dodecanedihydrazide (DDH) Curing Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete curing with Dodecanedihydrazide (DDH).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDH) and why is it used as a curing agent?

This compound (DDH) is a long-chain dicarboxylic acid dihydrazide with the chemical formula C₁₂H₂₆N₄O₂.[1] It functions as a latent curing agent, primarily for epoxy resin systems, especially in powder coatings.[1] Its latency means it remains largely unreactive at room temperature, allowing for the formulation of stable, one-component epoxy systems that only begin to cure upon thermal activation.[1][2] This "cure-on-demand" characteristic is highly advantageous in many industrial applications.[2]

Q2: How does DDH cure epoxy resins?

The curing mechanism of DDH with epoxy resins is a thermally activated process.[1] DDH has a melting point of approximately 190°C.[1] Once the temperature of the formulation surpasses this melting point, the DDH melts and its hydrazide functional groups (-CONHNH₂) become available to react with the epoxy groups (oxirane rings) of the resin. The reaction proceeds via a ring-opening addition mechanism, where the hydrogen atoms on the terminal nitrogen of the hydrazide group attack the carbon atom of the epoxy ring. This process forms a stable, cross-linked polymer network, transforming the liquid or powdered resin into a hard, durable solid.[1]

Q3: What is the correct stoichiometric ratio of DDH to my epoxy resin?

The correct stoichiometric ratio is crucial for achieving optimal cured properties. An incorrect ratio can lead to an incomplete cure, resulting in a tacky or soft finish.[3] The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the epoxy resin.

Each DDH molecule has four reactive hydrogens in its two hydrazide groups that can react with the epoxy rings. To calculate the AHEW of DDH:

  • AHEW = Molecular Weight of DDH / Number of Active Hydrogens

  • AHEW = 258.36 g/mol / 4 = 64.59 g/eq

The amount of DDH needed per 100 grams of epoxy resin (also known as parts per hundred resin, or phr) can be calculated as follows:

  • phr = (AHEW / EEW) * 100

For example, for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an EEW of 188 g/eq:

  • phr = (64.59 / 188) * 100 ≈ 34.36

This means you would need approximately 34.36 grams of DDH for every 100 grams of this specific epoxy resin.

Troubleshooting Incomplete Curing

An incomplete cure can manifest as a tacky surface, soft spots, or a generally rubbery consistency after the recommended curing time. The following sections address the most common causes and their solutions.

Problem 1: Tacky or Soft Surface After Curing

This is the most common sign of incomplete curing and can often be attributed to several factors.

Potential Cause Recommended Action
Incorrect Mix Ratio Recalculate the stoichiometric ratio based on the AHEW of DDH and the EEW of your specific epoxy resin. Ensure accurate weighing of both components. An excess of either resin or curing agent can lead to a partially cured, sticky product.[3]
Insufficient Curing Temperature or Time DDH is a latent curing agent that requires high temperatures to activate. A typical cure schedule involves heating to a temperature above the melting point of DDH (190°C). For example, a cure might be initiated at 200°C for 30 minutes.[2] If the temperature is too low or the time too short, the cross-linking reaction will be incomplete. Consider post-curing at a slightly elevated temperature to drive the reaction to completion.
Poor Dispersion of DDH As a solid, DDH must be finely and uniformly dispersed throughout the epoxy resin.[2] Poor dispersion can lead to localized areas with an incorrect stoichiometric ratio, resulting in soft or uncured spots.[4] Ensure thorough mixing, potentially using high-shear mixing techniques. For powder coatings, ensure the particle size of the DDH is appropriate for the formulation.
Environmental Factors High humidity can sometimes interfere with the curing of certain epoxy systems, potentially leading to a cloudy appearance or surface tackiness. Ensure the curing environment is dry.
Problem 2: The Epoxy Mixture Did Not Harden at All

If the mixture remains liquid or very soft, a fundamental error in the formulation or process has likely occurred.

Potential Cause Recommended Action
Wrong Curing Agent Used Verify that the curing agent used was indeed this compound.
Curing Temperature Not Reached Confirm that your oven or heating apparatus reached and maintained the target curing temperature for the specified duration. The cure will not initiate if the temperature does not exceed the activation temperature of DDH.
Expired or Contaminated Materials Ensure that both the epoxy resin and DDH are within their shelf life and have not been contaminated with moisture or other foreign substances.

Experimental Protocols for Cure Analysis

To diagnose curing issues, the following analytical techniques are highly recommended.

Differential Scanning Calorimetry (DSC)

DSC is a powerful tool for determining the extent of cure. By analyzing the heat flow to and from a sample as a function of temperature, you can observe the glass transition temperature (Tg) and any residual curing (exothermic peaks).

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy material into an aluminum DSC pan.

  • Initial Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the expected final glass transition temperature (e.g., 250°C).

  • Cooling: Cool the sample back to room temperature.

  • Second Heating Scan: Reheat the sample at the same rate as the initial scan.

  • Analysis:

    • The initial heating scan will show any residual exotherm, which is the heat released from any uncured material. The area under this peak corresponds to the residual heat of reaction (ΔH_residual).

    • The second heating scan will show the final glass transition temperature (Tg) of the fully cured material. A low Tg can be indicative of an incomplete cure.

    • The degree of cure can be calculated by comparing the residual exotherm of the partially cured sample to the total exotherm of an uncured sample: % Cure = (1 - (ΔH_residual / ΔH_total)) * 100

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy can be used to monitor the chemical changes during the curing process by tracking the disappearance of specific functional groups.

Methodology:

  • Sample Preparation: A small amount of the epoxy-DDH mixture can be placed between two KBr plates for transmission analysis, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Collect spectra at various time intervals during the curing process.

  • Analysis:

    • Monitor the disappearance of the epoxy group peak, typically found around 915 cm⁻¹.

    • Monitor the changes in the N-H stretching region (around 3300-3400 cm⁻¹) of the hydrazide group.

    • An internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from the aromatic rings of DGEBA around 1607 cm⁻¹) can be used to normalize the spectra and quantify the extent of the reaction.

    • The disappearance of the epoxy peak indicates the progression of the curing reaction. In a fully cured sample, this peak should be absent or significantly diminished.

Visualizing the Troubleshooting Process and Curing Mechanism

Troubleshooting Workflow for Incomplete Curing

Troubleshooting_Workflow start Incomplete Curing Observed (Tacky/Soft Surface) q1 Is the Stoichiometric Ratio Correct? start->q1 s1 Recalculate Ratio & Remake Formulation q1->s1 No q2 Was the Cure Schedule (Temp & Time) Adequate? q1->q2 Yes a1_yes Yes a1_no No s1->start s2 Adjust Cure Schedule: Increase Temp/Time q2->s2 No q3 Is DDH Dispersion Uniform? q2->q3 Yes a2_yes Yes a2_no No s2->start s3 Improve Mixing/Dispersion Technique q3->s3 No q4 Perform Analytical Tests (DSC/FTIR) q3->q4 Yes a3_yes Yes a3_no No s3->start s4 Review Analytical Data to Confirm Root Cause q4->s4

Caption: Troubleshooting workflow for incomplete curing with DDH.

Epoxy-Dihydrazide Curing Reaction Pathway

Curing_Mechanism epoxy Epoxy Resin Epoxy Group (Oxirane) activated Thermally Activated (>190°C) epoxy:g->activated ddh This compound (DDH) Hydrazide Group (-CONHNH₂) ddh:h->activated product Cured Polymer Network Cross-linked Structure activated->product

Caption: Simplified reaction pathway for DDH curing of epoxy resin.

References

Enhancing the mechanical properties of Dodecanedihydrazide-cured polymers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the mechanical properties of dodecanedihydrazide-cured polymers.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and curing of this compound-based polymer systems.

Problem Potential Cause Recommended Solution
Poor or Incomplete Cure The curing temperature is too low, below the melting point of this compound.Increase the curing temperature to be at or above the melting point of the this compound to ensure it melts and can react with the resin.[1]
Incorrect stoichiometry between the dihydrazide and the resin.Ensure the mix ratio is correct. For epoxy resins, typically all four primary hydrogens of the dihydrazide react with the epoxy groups. A common starting point is a 1:4 molar ratio of dihydrazide to epoxy equivalent.[2]
Brittle Cured Polymer The polymer network is too rigid due to a high crosslink density.Incorporate flexibilizers or select a dihydrazide with a longer alkyl chain to create a less brittle cured system.[1]
Inadequate dispersion of the this compound within the resin matrix.Ensure thorough mixing of the this compound into the resin before curing.
Low Adhesive Strength The choice of dihydrazide may not be optimal for the substrate.Consider using a dihydrazide with a longer alkyl chain, such as sebacic dihydrazide (SDH), which has shown higher adhesive strength compared to shorter-chain dihydrazides like adipic dihydrazide (ADH).[1]
The curing cycle is not optimized to promote good adhesion.Experiment with different curing temperatures and times to optimize the adhesive properties.
Yellowing of the Polymer (especially in Polyurethanes) Degradation of the polymer backbone, which can be common with standard amine curatives.Dihydrazides like adipic dihydrazide (ADH) have been shown to reduce yellowing in polyurethane systems.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound as a curing agent?

A1: this compound, as a type of dihydrazide, offers several benefits as a curing agent, particularly for epoxy and polyurethane systems. These advantages include:

  • Enhanced Toughness and Flexibility: Dihydrazide-cured epoxies are known for their excellent toughness and flexibility.[2][3]

  • Good Adhesive Properties: They exhibit strong adhesion to a variety of surfaces.[3]

  • Latent Curing Potential: Dihydrazides can act as latent curing agents, meaning they can be mixed with a resin at room temperature and will only begin to cure upon heating.[1][3] This provides a longer pot life for one-component systems.

  • Improved Color Stability: In polyurethane systems, dihydrazides can reduce the tendency for yellowing that is often observed with other amine curatives.[2]

Q2: How can I increase the cure speed of my this compound-cured formulation?

A2: The cure temperature is directly related to the melting point of the dihydrazide.[2] To accelerate the cure, you can:

  • Increase the Curing Temperature: Curing at temperatures above the melting point of this compound will facilitate its reaction with the resin.

  • Use Accelerators: Certain compounds can accelerate the curing process. These include ureas, imidazoles, and some inorganic compounds like lead octoate and stannous octoate.[2] However, be aware that accelerators may affect the pot life of the formulation.

Q3: My application requires a flexible polymer. How can I achieve this with a this compound cure?

A3: To increase the flexibility of the cured polymer, you can:

  • Incorporate Flexibilizers: Adding flexibilizing agents to your formulation is a common approach.

  • Choose a Longer-Chain Dihydrazide: The flexibility of the cured epoxy system can be influenced by the structure of the dihydrazide. Using a dihydrazide with a longer alkyl chain can result in a less brittle and more flexible polymer.[1]

  • Formulate Flexible Systems: Dihydrazide epoxy compounds can be specifically formulated to create flexible systems.[2]

Q4: Can I use this compound in one-part epoxy systems?

A4: Yes, this compound is well-suited for one-part, or "B-stageable," epoxy systems.[2] Its solid nature and the need for heat to initiate the cure (latency) allow it to be pre-mixed with the epoxy resin and stored at room temperature for extended periods without significant reaction.[3]

Experimental Protocols

Protocol 1: Evaluation of Curing Characteristics using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh the epoxy resin and this compound in the desired stoichiometric ratio into an aluminum DSC pan. Thoroughly mix the components.

  • DSC Analysis:

    • Place the sealed pan in the DSC instrument.

    • Heat the sample at a constant rate, for example, 10°C/min.[1]

    • Record the heat flow as a function of temperature.

  • Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to the melting point of the dihydrazide, followed by an exothermic peak representing the curing reaction. The onset and peak temperatures of the exotherm provide information about the curing temperature range.

Protocol 2: Assessment of Adhesive Strength (Lap Shear Test)

  • Substrate Preparation: Clean and prepare the surfaces of the test substrates (e.g., metal or composite panels) according to a standard procedure to ensure a consistent bonding surface.

  • Adhesive Application: Apply the mixed this compound-resin formulation uniformly to the bonding area of one substrate.

  • Assembly and Curing: Join the second substrate to create a lap joint with a defined overlap area. Clamp the assembly to maintain pressure and cure at the desired temperature for a specified time.

  • Testing: After the cured assembly has cooled to room temperature, use a universal testing machine to pull the lap joint to failure. Record the maximum load at which failure occurs.

  • Calculation: Calculate the lap shear strength by dividing the maximum load by the bond area.

Visualizations

Experimental_Workflow cluster_prep Formulation & Preparation cluster_cure Curing cluster_analysis Mechanical Property Analysis Formulate Resin & Dihydrazide Formulate Resin & Dihydrazide Mix Components Mix Components Formulate Resin & Dihydrazide->Mix Components Apply Heat Apply Heat Mix Components->Apply Heat Monitor Cure Monitor Cure Apply Heat->Monitor Cure Cured Polymer Cured Polymer Monitor Cure->Cured Polymer Tensile Testing Tensile Testing Adhesion Testing Adhesion Testing Hardness Testing Hardness Testing Cured Polymer->Tensile Testing Cured Polymer->Adhesion Testing Cured Polymer->Hardness Testing

Caption: Experimental workflow for enhancing mechanical properties.

Troubleshooting_Logic Start Start Problem_Identified Identify Mechanical Property Issue Start->Problem_Identified Brittle_Polymer Is the polymer brittle? Problem_Identified->Brittle_Polymer e.g., Brittleness Low_Adhesion Is adhesion poor? Problem_Identified->Low_Adhesion e.g., Poor Adhesion Incomplete_Cure Is the cure incomplete? Problem_Identified->Incomplete_Cure e.g., Incomplete Cure Brittle_Polymer->Low_Adhesion No Add_Flexibilizer Incorporate Flexibilizer Brittle_Polymer->Add_Flexibilizer Yes Low_Adhesion->Incomplete_Cure No Optimize_Dihydrazide Use Longer-Chain Dihydrazide Low_Adhesion->Optimize_Dihydrazide Yes Increase_Cure_Temp Increase Cure Temperature Incomplete_Cure->Increase_Cure_Temp Yes Check_Stoichiometry Verify Stoichiometry Incomplete_Cure->Check_Stoichiometry Yes

Caption: Troubleshooting logic for common mechanical issues.

References

Storage and stability guidelines for Dodecanedihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and stability assessment of Dodecanedihydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Based on available data, storage at room temperature is recommended.

Q2: What is the typical appearance of this compound?

A2: this compound is typically a white to almost white powder or crystalline solid.[3][4]

Q3: What are the general handling precautions for this compound?

A3: When handling this compound, it is important to use proper personal protective equipment (PPE), including gloves and eye protection. Ensure adequate ventilation to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

Q4: What are the known incompatibilities for this compound?

A4: this compound should be kept away from strong oxidizing agents.

Q5: What is the melting point of this compound?

A5: The melting point of this compound is approximately 190°C.[3][4]

Storage and Stability Data

ParameterGuidelineSource
Storage Temperature Room Temperature[3][4]
Storage Environment Cool, dry, well-ventilated area[1][2]
Container Tightly closed container[1][2]
Appearance White to almost white powder/crystal[3][4]
Incompatibilities Strong oxidizing agents
Melting Point 190°C[3][4]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry place, tightly sealed container).

    • Visual Inspection: Examine the material for any changes in color (e.g., discoloration from white to off-white or yellow) or texture (e.g., clumping), which may indicate degradation.

    • Perform Quality Control Check: If possible, re-verify the identity and purity of the this compound sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiment to see if the issue persists.

Issue 2: Poor solubility of this compound.

  • Possible Cause: While solubility information is limited, improper storage leading to degradation could potentially affect its solubility characteristics.

  • Troubleshooting Steps:

    • Review Literature: Consult scientific literature for appropriate solvents and concentrations for your specific application.

    • Gentle Heating/Sonication: If appropriate for your experimental setup, gentle heating or sonication may aid in dissolution.

    • Purity Check: As with inconsistent results, verify the purity of your sample, as impurities can affect solubility.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound Stability Assessment

This protocol outlines a general procedure for a forced degradation study to understand the stability profile of this compound. This is a crucial step in developing a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent system (e.g., water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C) in an oven.

    • Photostability: Expose the sample (both solid and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acid and base hydrolyzed samples.

    • Analyze all samples, including an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.[6]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify any new peaks, which represent potential degradation products.

    • Mass spectrometry can be used to help elucidate the structures of the degradation products.[5]

Visualizations

logical_workflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Sealed) start->check_storage visual_inspection Visually Inspect Sample (Color, Texture) check_storage->visual_inspection analytical_qc Perform Analytical QC (e.g., HPLC, MS) visual_inspection->analytical_qc new_sample Use a Fresh Sample analytical_qc->new_sample Purity Confirmed degradation_confirmed Degradation Confirmed Discard Old Stock analytical_qc->degradation_confirmed Degradation Detected issue_persists Issue Persists with New Sample new_sample->issue_persists other_factors Investigate Other Experimental Factors issue_persists->other_factors

Caption: Troubleshooting workflow for this compound stability.

References

Preventing side reactions during Dodecanedihydrazide polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the polymerization of dodecanedihydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the polymerization of this compound?

A1: The primary side reactions encountered during this compound polymerization are hydrolysis, thermal degradation, and intramolecular cyclization. These reactions can lead to lower molecular weight, broader molecular weight distribution, and the formation of undesirable cyclic byproducts, all of which can negatively impact the final polymer's properties.

Q2: How does monomer purity affect the polymerization process?

A2: The purity of this compound and the corresponding diacyl chloride is critical for achieving a high molecular weight polymer. Impurities can act as chain terminators, leading to a significant reduction in the degree of polymerization. It is crucial to use highly purified monomers for successful polymerization. Monomers can be purified by recrystallization. For example, some monomers are dissolved in a suitable solvent like anhydrous tetrahydrofuran (THF) and then recrystallized by the slow addition of a non-solvent like anhydrous hexane.[1]

Q3: What is the importance of stoichiometric balance in this compound polymerization?

A3: Precise stoichiometric balance between the this compound and the diacyl chloride is crucial for achieving high molecular weight polymers in step-growth polymerization.[2] An excess of one monomer will lead to the formation of lower molecular weight chains with the same functional end groups, preventing further chain growth.[2] Careful weighing and handling of monomers are essential to ensure a 1:1 molar ratio.

Troubleshooting Guide

Issue 1: Low Polymer Molecular Weight

Symptoms:

  • The resulting polymer has poor mechanical properties.

  • Viscosity of the polymer solution is lower than expected.

  • Gel permeation chromatography (GPC) analysis shows a low number-average molecular weight (Mn).

Potential Causes & Solutions:

CauseRecommended Action
Imbalanced Stoichiometry Ensure precise molar equivalence between this compound and the diacyl chloride. Use high-precision balances and handle monomers in a controlled environment (e.g., glove box) to prevent contamination or loss of material.[2]
Monomer Impurities Purify both this compound and the diacyl chloride before polymerization. Recrystallization is a common and effective purification method.[1]
Hydrolysis of Acyl Chloride The diacyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents.
Premature Precipitation If the polymer precipitates from the solution before high molecular weight is achieved, consider using a solvent system with higher solvating power. For instance, the use of N-methyl-2-pyrrolidone (NMP) with the addition of salts like lithium chloride (LiCl) can increase the solubility of the growing polymer chains.[3]
Inappropriate Reaction Temperature For low-temperature solution polycondensation, maintain the recommended temperature range (e.g., 0-5 °C) during the initial stages of the reaction to control the reaction rate and prevent side reactions.[3] For melt polycondensation, an optimal temperature is key; too high a temperature can lead to depolymerization.[4]
Issue 2: Polymer Discoloration (Yellowing)

Symptoms:

  • The final polymer product has a yellow or brownish tint.

Potential Causes & Solutions:

CauseRecommended Action
Thermal Degradation Avoid excessive temperatures during polymerization and drying. For melt polycondensation, carefully control the reaction temperature to the optimal range determined for the specific system. For solution polymerization, use low-to-moderate temperatures for solvent removal.[4]
Oxidation The presence of oxygen, especially at elevated temperatures, can cause oxidative degradation and discoloration. Conduct the polymerization and subsequent work-up under an inert atmosphere.
Impurities in Monomers or Solvents Impurities can often be colored or can react at polymerization temperatures to form colored byproducts. Ensure high purity of all reactants and solvents.
Issue 3: Formation of Insoluble Gel

Symptoms:

  • The reaction mixture becomes a solid, insoluble gel.

  • The polymer does not fully dissolve in common solvents.

Potential Causes & Solutions:

CauseRecommended Action
Cross-linking Side Reactions This can occur if there are multifunctional impurities present in the monomers. Ensure the purity of the monomers.
Uncontrolled High Temperature in Melt Polymerization Localized overheating can lead to branching and cross-linking. Ensure uniform heating and efficient stirring of the reaction mixture.

Experimental Protocols

Low-Temperature Solution Polycondensation of this compound with a Diacyl Chloride

This protocol is adapted from a general procedure for the synthesis of polyhydrazides.[3]

Materials:

  • This compound (highly purified)

  • Diacyl chloride (e.g., terephthaloyl chloride, highly purified)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), dried

  • Methanol

  • Dry nitrogen gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of this compound in anhydrous NMP containing 5% (w/v) LiCl.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add an equimolar amount of the diacyl chloride to the cooled solution under a gentle flow of dry nitrogen.

  • Maintain the reaction temperature at 0 °C for approximately 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. A noticeable increase in viscosity should be observed.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol.

  • Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any unreacted monomers and LiCl, and then dry it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound polymerization.

logical_relationship cluster_inputs Inputs cluster_process Polymerization Process cluster_outputs Outputs This compound This compound (Purified) Polymerization Polycondensation (Low Temperature Solution or Melt) This compound->Polymerization Diacyl_Chloride Diacyl Chloride (Purified) Diacyl_Chloride->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Polymerization High_MW_Polymer High Molecular Weight Polyhydrazide Polymerization->High_MW_Polymer Byproducts Byproducts (e.g., HCl) Polymerization->Byproducts

Caption: Key inputs and outputs of the this compound polymerization process.

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous NMP/LiCl start->dissolve cool Cool to 0 °C dissolve->cool add_diacyl Add Equimolar Diacyl Chloride under N2 Atmosphere cool->add_diacyl react_cold React at 0 °C for 1 hour add_diacyl->react_cold react_warm Warm to Room Temperature and React for 2-3 hours react_cold->react_warm precipitate Precipitate Polymer in Methanol react_warm->precipitate filter_wash Filter and Wash Polymer precipitate->filter_wash dry Dry Polymer under Vacuum filter_wash->dry end End dry->end

Caption: Workflow for low-temperature solution polymerization of this compound.

troubleshooting_low_mw cluster_causes Potential Causes cluster_solutions Solutions issue Low Molecular Weight stoichiometry Imbalanced Stoichiometry issue->stoichiometry impurities Monomer Impurities issue->impurities hydrolysis Acyl Chloride Hydrolysis issue->hydrolysis precipitation Premature Precipitation issue->precipitation temperature Incorrect Temperature issue->temperature weighing Precise Weighing stoichiometry->weighing purification Monomer Purification impurities->purification inert Inert Atmosphere, Anhydrous Solvents hydrolysis->inert solvent_system Use NMP/LiCl precipitation->solvent_system temp_control Optimize Reaction Temperature temperature->temp_control

Caption: Troubleshooting guide for low molecular weight in this compound polymerization.

References

Controlling the reaction rate of Dodecanedihydrazide in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dodecanedihydrazide (DDH). This resource is designed to assist researchers, scientists, and drug development professionals in effectively controlling the reaction rate of DDH in their formulations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when working with this compound in your formulations.

Problem Potential Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal pH: The reaction between a hydrazide and an aldehyde/ketone is pH-dependent. At neutral or high pH, the reaction can be slow.Adjust the pH of the reaction mixture to a mildly acidic range (pH 4.5-6.0). This protonates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.
Low Temperature: Reaction rates are generally slower at lower temperatures.Increase the reaction temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase in temperature. However, be mindful of the thermal stability of your other formulation components.
Insufficient Catalyst: The reaction can be slow without a catalyst.Introduce a suitable catalyst. Aniline and its derivatives are known to effectively catalyze hydrazone formation. Start with a low concentration and optimize as needed.
Low Reactant Concentration: The rate of a bimolecular reaction is dependent on the concentration of both reactants.Increase the concentration of either DDH or the carbonyl-containing molecule. Consider the stoichiometry of your reaction.
Reaction is Too Fast and Uncontrollable Highly Reactive Carbonyl: Some aldehydes and ketones are inherently more reactive than others.If possible, switch to a less reactive carbonyl compound. Alternatively, lower the reaction temperature or use a less acidic pH to slow down the reaction.
High Catalyst Concentration: Too much catalyst can lead to a rapid, uncontrolled reaction.Reduce the concentration of the catalyst or choose a less potent one.
Poor Solubility of DDH Inappropriate Solvent: DDH, being a long-chain aliphatic dihydrazide, has limited solubility in aqueous solutions.Use a co-solvent system. DDH is soluble in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous formulations, consider using a mixture of water and a water-miscible organic solvent.
Low Temperature: Solubility of solids generally decreases at lower temperatures.Gently warm the solvent to aid in the dissolution of DDH. Ensure the temperature is compatible with the stability of all formulation components.
Precipitation During Reaction Product Insolubility: The resulting hydrazone product may be insoluble in the reaction medium.Choose a solvent system in which both the reactants and the product are soluble. Alternatively, if the product is the desired endpoint, this precipitation could be used as a method of purification.
Change in pH: The pH of the solution might be changing during the reaction, affecting the solubility of the components.Buffer the reaction mixture to maintain a constant pH throughout the experiment.
Side Reactions or Product Impurity Hydrolysis of Hydrazone: The formed hydrazone bond can be susceptible to hydrolysis, especially at low pH.[1]While the reaction is favored at acidic pH, prolonged exposure to strong acids can lead to hydrolysis. Aim for a mildly acidic pH and consider quenching the reaction once complete. The stability of hydrazones is generally greater than imines.[1]
Oxidation of Hydrazide: Hydrazides can be susceptible to oxidation.Degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Controlling the Reaction Rate

Q1: What is the most critical factor for controlling the reaction rate of DDH?

A1: The pH of the reaction medium is one of the most critical factors. The formation of a hydrazone from a hydrazide and an aldehyde or ketone is a pH-dependent reaction. Generally, a mildly acidic environment (pH 4.5-6.0) is optimal. At this pH, the carbonyl group is sufficiently protonated to be activated for nucleophilic attack by the hydrazide, while the hydrazide remains sufficiently nucleophilic.

Q2: How does temperature affect the reaction rate?

A2: As with most chemical reactions, increasing the temperature will increase the reaction rate of DDH. The relationship between temperature and the rate constant is described by the Arrhenius equation. A common approximation is that the rate doubles for every 10°C increase in temperature. However, the chosen temperature should not compromise the stability of other components in your formulation.

Q3: Can I use a catalyst to speed up the reaction?

A3: Yes, catalysts can significantly accelerate the formation of hydrazones. Aniline and its derivatives are particularly effective catalysts for this reaction. The catalyst functions by forming a more reactive intermediate with the carbonyl compound. It is advisable to start with a low catalyst concentration and optimize based on your desired reaction time.

Experimental Protocols & Methodologies

Q4: Can you provide a general experimental protocol for a crosslinking reaction using DDH?

A4: The following is a generalized protocol for a crosslinking reaction, for example, with an aldehyde-modified polymer. The specific concentrations and conditions should be optimized for your particular system.

Experimental Protocol: Crosslinking of an Aldehyde-Modified Polymer with this compound

Materials:

  • Aldehyde-modified polymer

  • This compound (DDH)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Phosphate-Citrate Buffer (pH 5.0)

  • Aniline (optional, as catalyst)

Procedure:

  • Dissolve the Polymer: Dissolve the aldehyde-modified polymer in the chosen buffer at the desired concentration.

  • Prepare DDH Solution: In a separate container, dissolve DDH in DMSO to create a stock solution. The concentration will depend on the desired crosslinking density.

  • Initiate the Reaction: Add the DDH solution to the polymer solution with gentle stirring.

  • Catalyst Addition (Optional): If a faster reaction is desired, add a catalytic amount of aniline to the reaction mixture.

  • Incubation: Allow the reaction to proceed at the desired temperature (e.g., room temperature or 37°C) for a specified time. The progress of the crosslinking can be monitored by changes in viscosity or by spectroscopic methods.

  • Quenching/Purification: Once the desired degree of crosslinking is achieved, the reaction can be quenched by adjusting the pH to neutral or by purification methods such as dialysis or precipitation to remove unreacted DDH and catalyst.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction dissolve_polymer Dissolve Aldehyde-Modified Polymer in Buffer mix Add DDH Solution to Polymer Solution dissolve_polymer->mix prepare_ddh Prepare DDH Stock Solution in DMSO prepare_ddh->mix add_catalyst Add Aniline (Optional) mix->add_catalyst incubate Incubate at Desired Temperature add_catalyst->incubate quench Quench Reaction (e.g., adjust pH) incubate->quench purify Purify (e.g., Dialysis) quench->purify

Stability and Solubility

Q5: What is the solubility of DDH in common solvents?

A5: this compound has low solubility in water due to its long C12 alkyl chain. It is more soluble in polar aprotic solvents. The following table provides a qualitative overview of DDH solubility.

Solvent Solubility
WaterLow
EthanolSparingly Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble

Note: For quantitative data on the solubility of the related dodecanedioic acid in various organic solvents, which can provide an indication of the behavior of DDH, please refer to specialized chemical databases.

Q6: How stable is the hydrazone bond formed by DDH?

A6: The hydrazone bond is a covalent bond that is generally more stable than an imine (Schiff base) bond. However, it is susceptible to hydrolysis, particularly under acidic conditions.[1] The equilibrium of the formation-hydrolysis reaction can be shifted. An excess of water and a low pH will favor hydrolysis, while the removal of water will favor hydrazone formation. For many applications in drug delivery, the hydrazone linkage is designed to be stable at physiological pH (around 7.4) and to potentially degrade in the more acidic environment of endosomes or lysosomes.

G Reactants DDH + Aldehyde/Ketone Hydrazone Hydrazone Product Reactants->Hydrazone Formation (Mildly Acidic pH, Catalyst) Hydrazone->Reactants Hydrolysis (Excess Water, Low pH)

Troubleshooting Logic

Q7: I am not getting the desired crosslinking. What should I check first?

A7: The following decision tree can help you troubleshoot issues with your crosslinking reaction.

G start No/Poor Crosslinking check_ph Is the pH mildly acidic (4.5-6.0)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_temp Is the temperature adequate? check_ph->check_temp Yes adjust_ph->check_ph increase_temp Increase Temperature check_temp->increase_temp No check_catalyst Is a catalyst being used? check_temp->check_catalyst Yes increase_temp->check_temp add_catalyst Add Catalyst (e.g., Aniline) check_catalyst->add_catalyst No check_concentration Are reactant concentrations sufficient? check_catalyst->check_concentration Yes add_catalyst->check_catalyst increase_concentration Increase Reactant Concentrations check_concentration->increase_concentration No success Crosslinking Should Improve check_concentration->success Yes increase_concentration->check_concentration

References

Purity analysis and quality control of Dodecanedihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purity analysis and quality control of Dodecanedihydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methods, troubleshooting, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound?

A1: The typical purity specification for this compound is ≥98.0%.[1] This ensures its suitability for applications such as a latent curing agent in epoxy resin powder coatings, where high purity is crucial for predictable performance and the integrity of the final product.[1]

Q2: What are the potential impurities in this compound?

A2: Potential impurities in this compound can originate from the synthesis process. Common starting materials are dodecanedioic acid and hydrazine. Therefore, potential impurities include:

  • Unreacted dodecanedioic acid

  • Hydrazine

  • Monohydrazide of dodecanedioic acid

  • Residual solvents used during synthesis and purification.

  • By-products from side reactions.

Q3: How should this compound be stored?

A3: this compound should be stored at room temperature in a dry, well-ventilated area. It is important to keep the container tightly closed to prevent moisture absorption and potential degradation.

Q4: What are the primary analytical techniques for purity analysis of this compound?

A4: The primary analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and potentiometric titration. Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identification and structural confirmation.

Purity Analysis Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Poor peak shape (tailing or fronting) for the this compound peak.

Possible Cause Troubleshooting Steps
Secondary interactions with residual silanols on the column Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase.
Column overload Decrease the sample concentration or injection volume.
Inappropriate mobile phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.
Column contamination or degradation Wash the column with a strong solvent or replace the column if necessary.

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Steps
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for pump issues.
Temperature variations Use a column oven to maintain a constant temperature.
Column equilibration is insufficient Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.
Pump malfunction Check for leaks and perform pump maintenance as needed.
Gas Chromatography (GC) Analysis

Issue: No or very small peak for this compound.

Possible Cause Troubleshooting Steps
Thermal degradation in the injector Use a lower injector temperature and a deactivated liner. Derivatization may be necessary to increase thermal stability.
Compound is not volatile enough Use a high-temperature column and a temperature program that reaches a sufficiently high final temperature.
Adsorption in the column or liner Use a deactivated liner and column. Trim the first few centimeters of the column.
Injector or detector issue Check for leaks, and ensure the injector and detector are at the correct temperatures and gas flows are set properly.
Potentiometric Titration

Issue: Unstable or drifting potential readings.

Possible Cause Troubleshooting Steps
Electrode is not properly conditioned Follow the manufacturer's instructions for electrode conditioning and storage.
Incorrect solvent system Ensure the solvent system is appropriate for the non-aqueous titration of a basic substance like this compound.
Stirring issues Ensure consistent and adequate stirring to ensure homogeneity without creating a vortex that could introduce atmospheric CO2.
Contaminated or old electrode Clean the electrode according to the manufacturer's guidelines or replace it if it is past its lifespan.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC with UV detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh about 25 mg of this compound and dissolve in 25 mL of mobile phase.

Assay by Gas Chromatography (GC-FID)

This method can be used to assess purity and detect volatile impurities.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Injection Volume: 1 µL (splitless)

  • Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of a suitable solvent like N,N-Dimethylformamide (DMF).

Purity by Potentiometric Titration

This method determines the purity of this compound based on its basic hydrazide groups.

  • Instrumentation: Automatic potentiometric titrator with a suitable electrode (e.g., glass pH electrode).

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid

  • Solvent: Glacial acetic acid

  • Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve in 50 mL of glacial acetic acid.

  • Procedure: Titrate the sample solution with 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume. The endpoint is determined from the point of maximum inflection on the titration curve.

Quantitative Data Summary

Table 1: Typical Certificate of Analysis for this compound
Parameter Specification Typical Result
Appearance White to off-white powderConforms
Assay (by Titration) ≥ 98.0%99.2%
Melting Point 188 - 192 °C190 °C
Water Content (Karl Fischer) ≤ 0.5%0.2%
Residual Solvents Meets USP <467> limitsConforms
Table 2: Example Forced Degradation Study Results (HPLC Purity)
Stress Condition Duration Purity (%) Major Degradant Peak Area (%)
Control 0 hours99.5Not Detected
Acid Hydrolysis (0.1N HCl, 60°C) 24 hours92.15.8 (at RRT 0.85)
Base Hydrolysis (0.1N NaOH, 60°C) 24 hours85.710.2 (at RRT 0.72)
Oxidative (3% H₂O₂, RT) 24 hours90.57.1 (at RRT 0.91)
Thermal (105°C) 48 hours98.90.6 (at RRT 0.88)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation sample This compound Sample dissolution Dissolution in Appropriate Solvent sample->dissolution hplc HPLC Analysis dissolution->hplc Purity & Impurities gc GC Analysis dissolution->gc Volatile Impurities titration Potentiometric Titration dissolution->titration Assay purity Purity Assessment hplc->purity impurities Impurity Profiling hplc->impurities gc->impurities titration->purity report Certificate of Analysis purity->report impurities->report hplc_troubleshooting issue HPLC Peak Tailing cause1 Secondary Interactions issue->cause1 cause2 Column Overload issue->cause2 cause3 Contamination issue->cause3 solution1 Use Base-Deactivated Column cause1->solution1 solution2 Decrease Sample Concentration cause2->solution2 solution3 Wash or Replace Column cause3->solution3

References

Technical Support Center: Dodecanedihydrazide Curing Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecanedihydrazide (DDH) as a curing agent for epoxy resins. The following sections detail the effects of various catalysts on curing efficiency, present quantitative data, and offer experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in a this compound-epoxy formulation?

A1: In a this compound (DDH) epoxy system, a catalyst, often referred to as an accelerator, increases the rate of the curing reaction. This allows for curing at lower temperatures or for shorter durations than with the uncatalyzed system. Catalysts facilitate the opening of the epoxy ring, making it more susceptible to reaction with the hydrazide groups of DDH.

Q2: What types of catalysts are effective with this compound?

A2: Dihydrazide curing agents can be accelerated by various electron-donating compounds.[1] Commonly used catalysts include substituted ureas, imidazoles, and tertiary amines.[1] The choice of catalyst depends on the desired balance of reactivity, pot life, and the final properties of the cured polymer.

Q3: How does the addition of a catalyst affect the pot life of my formulation?

A3: The addition of a catalyst will generally decrease the pot life of a this compound-epoxy formulation. The extent of this reduction depends on the type and concentration of the catalyst. Highly active catalysts can significantly shorten the workable time at room temperature. For applications requiring a longer pot life, latent catalysts, which are activated by heat, are often employed.

Q4: Can catalysts influence the final properties of the cured epoxy?

A4: Yes, catalysts can affect the final properties of the cured material. For instance, the use of certain substituted ureas as accelerators can lead to a decrease in the glass transition temperature (Tg) of the cured epoxy. This is a critical consideration for applications where high thermal stability is required. The concentration of the catalyst also plays a significant role; higher concentrations tend to have a more pronounced effect on the final properties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic curing of this compound-epoxy systems.

Issue 1: Curing is too slow or incomplete, even with a catalyst.

  • Possible Cause 1: Incorrect Catalyst Concentration. The catalyst concentration may be too low to effectively accelerate the reaction.

    • Solution: Gradually increase the catalyst concentration in small increments (e.g., 0.1-0.5% by weight of the resin) and monitor the effect on gel time and cure temperature.

  • Possible Cause 2: Inactive Catalyst. The catalyst may have degraded due to improper storage or contamination.

    • Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure catalysts are stored according to the manufacturer's recommendations, typically in a cool, dry place away from moisture.

  • Possible Cause 3: Low Curing Temperature. The selected curing temperature may be below the activation temperature of the catalyst, especially for latent catalysts.

    • Solution: Increase the curing temperature in increments of 5-10°C and monitor the extent of cure using techniques like Differential Scanning Calorimetry (DSC) to determine the residual heat of reaction.

Issue 2: The formulation gels too quickly, providing insufficient processing time.

  • Possible Cause 1: Catalyst Concentration is Too High. An excessive amount of catalyst can lead to a rapid, uncontrollable reaction.

    • Solution: Reduce the catalyst concentration. Perform small-scale trials to determine the optimal concentration that provides a suitable balance between pot life and cure speed.

  • Possible Cause 2: Highly Reactive Catalyst. The chosen catalyst may be too active for the application's processing requirements.

    • Solution: Consider using a less reactive catalyst or a latent catalyst that requires thermal activation. This will provide a longer window of workability at ambient temperatures.

Issue 3: The cured epoxy exhibits a lower than expected Glass Transition Temperature (Tg).

  • Possible Cause 1: Catalyst-Induced Chain Termination. Some catalysts, particularly at high concentrations, can interfere with the crosslinking network formation, leading to a lower Tg. Substituted ureas, for example, are known to sometimes act as chain terminators.

    • Solution: Reduce the catalyst concentration to the minimum effective level. Alternatively, screen different types of catalysts to identify one with a minimal impact on the final Tg.

  • Possible Cause 2: Incomplete Curing. A low Tg can also be a sign of incomplete crosslinking.

    • Solution: Ensure the curing schedule (time and temperature) is sufficient for the reaction to go to completion. Post-curing at a temperature slightly above the initial Tg can often help to advance the cure and increase the final Tg.

Data Presentation: Effect of Substituted Urea Catalysts

Table 1: Effect of Substituted Urea Concentration on Time to 95% Cure at 120°C

RankCatalyst (Substituted Urea)Time to 95% Cure (minutes) at 1 phrTime to 95% Cure (minutes) at 3 phrTime to 95% Cure (minutes) at 5 phr
1Omicure U-410271811
2Omicure U-24342014
3Omicure U-405432215
4Omicure U-52472720
5Diuron642620
6Monuron632924
7Omicure U-415833322
8Omicure U-35994639

Data adapted from a study on dicyandiamide-cured epoxy resins, which is expected to show similar trends for this compound.[2]

Table 2: Impact of Substituted Urea Catalysts on Glass Transition Temperature (Tg)

Catalyst (Substituted Urea)Tg (°C) at 1 phrTg (°C) at 3 phrTg (°C) at 5 phr
Omicure U-405115108101
Omicure U-410118112105
Omicure U-24120115108
Diuron121116110
Monuron122117112
Omicure U-52123118113
Omicure U-35124120116
Omicure U-415125122118
No Accelerator128128128

Data adapted from a study on dicyandiamide-cured epoxy resins, which is expected to show similar trends for this compound.[2]

Experimental Protocols

Protocol 1: Screening of Catalysts for this compound-Epoxy Formulations using Differential Scanning Calorimetry (DSC)

  • Formulation Preparation:

    • Prepare a master batch of the epoxy resin and this compound at the desired stoichiometric ratio. Ensure thorough mixing until a homogeneous dispersion is achieved.

    • Divide the master batch into smaller samples.

    • To each sample, add a specific catalyst at a predetermined concentration (e.g., 0.5, 1.0, 2.0 phr - parts per hundred parts of resin).

    • Prepare a control sample with no catalyst.

    • Mix each sample thoroughly to ensure uniform distribution of the catalyst.

  • DSC Analysis:

    • Calibrate the DSC instrument according to the manufacturer's instructions.

    • Accurately weigh 5-10 mg of each formulation into a standard aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Perform a dynamic scan from ambient temperature to a temperature high enough to ensure complete curing (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of curing, the peak exotherm temperature, and the total heat of reaction (ΔH) from the DSC thermogram for each formulation.

    • A lower onset and peak temperature indicate a more effective catalyst at that heating rate.

    • The total heat of reaction should be similar for all samples if the catalyst does not interfere with the overall curing chemistry.

    • To determine the glass transition temperature (Tg), cool the cured sample in the DSC and then perform a second dynamic scan at the same heating rate. The midpoint of the step change in the heat flow curve of the second scan corresponds to the Tg.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Comparison prep1 Prepare Master Batch (Epoxy + DDH) prep2 Divide into Samples prep1->prep2 prep3 Add Catalysts at Varying Concentrations prep2->prep3 prep4 Thorough Mixing prep3->prep4 dsc1 Weigh Sample into Pan prep4->dsc1 dsc2 Dynamic Scan (e.g., 10°C/min) dsc1->dsc2 dsc3 Record Heat Flow dsc2->dsc3 an1 Determine Onset & Peak Exotherm Temperatures dsc3->an1 an4 Compare Catalyst Performance an1->an4 an2 Calculate Total Heat of Reaction (ΔH) an2->an4 an3 Second Scan for Tg an3->an4

Caption: Workflow for Catalyst Screening using DSC.

Troubleshooting_Logic cluster_slow Slow/Incomplete Cure cluster_fast Cure Too Fast cluster_tg Low Tg start Curing Issue Identified q1 Check Catalyst Concentration start->q1 q4 Check Catalyst Concentration start->q4 q6 Possible Chain Termination? start->q6 s1 Increase Concentration q1->s1 q2 Verify Catalyst Activity s2 Use Fresh Catalyst q2->s2 q3 Evaluate Curing Temperature s3 Increase Temperature q3->s3 s4 Decrease Concentration q4->s4 q5 Assess Catalyst Reactivity s5 Use Less Active/ Latent Catalyst q5->s5 s6 Reduce Catalyst Conc./ Change Catalyst q6->s6 q7 Incomplete Cure? s7 Optimize Cure Cycle/ Post-Cure q7->s7

Caption: Troubleshooting Decision Tree for Curing Issues.

References

Technical Support Center: Minimizing Yellowing in Dodecanedihydrazide (DDH)-Cured Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing yellowing in coatings cured with Dodecanedihydrazide (DDH).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and curing process with DDH, leading to undesirable yellowing of the final coating.

Problem 1: Coating appears yellow immediately after curing.

Possible Cause Suggested Solution
Excessive Curing Temperature or Time Optimize the curing schedule. While DDH is known for its high-temperature resistance, excessive heat can still lead to thermal degradation of the polymer backbone or other formulation components, causing discoloration.[1] It is recommended to conduct a Design of Experiments (DOE) to determine the minimum temperature and time required for a full cure.
Incompatible Accelerators Certain accelerators used to lower the curing temperature of DDH, such as some substituted ureas or imidazoles, can contribute to initial color.[2][3] Evaluate alternative accelerators known for better color stability.
Oxidation during Cure The presence of oxygen at high curing temperatures can lead to thermo-oxidative degradation.[4] Consider using a nitrogen purge in the curing oven to create an inert atmosphere.
Contamination of Raw Materials Impurities in the epoxy resin, DDH, or other additives can cause discoloration upon heating. Ensure high purity of all components.

Problem 2: Coating yellows over time when exposed to light.

Possible Cause Suggested Solution
UV Degradation Hydrazide compounds can be susceptible to photodegradation. The energy from UV light can break down chemical bonds within the polymer network, leading to the formation of chromophores (color-causing groups).[5] Incorporate UV stabilizers and Hindered Amine Light Stabilizers (HALS) into the formulation to protect the coating from UV radiation.
Photo-oxidation UV exposure in the presence of oxygen can accelerate the yellowing process. The combination of UV stabilizers and HALS is crucial for mitigating photo-oxidation.

Problem 3: Coating yellows in a high-heat service environment.

Possible Cause Suggested Solution
Thermal Oxidation Long-term exposure to elevated temperatures, even below the initial curing temperature, can cause slow thermal-oxidative degradation. While dihydrazides can improve thermal stability, they are not immune to long-term heat aging.[4] Incorporate antioxidants into the formulation to scavenge free radicals generated during thermal oxidation.
Inherent Thermal Stability Limits Every polymer system has an upper limit to its thermal stability. If the service temperature is too high, yellowing may be unavoidable. Re-evaluate if a DDH-cured system is appropriate for the intended service temperature.

Problem 4: Inconsistent yellowing across the coated surface.

Possible Cause Suggested Solution
Uneven Curing Hot spots in the curing oven can lead to localized overbaking and yellowing.[1] Ensure uniform heat distribution in the oven. Use thermocouples to map the temperature profile of the oven and the part surface.
Inconsistent Film Thickness Thicker sections of the coating may retain heat longer, leading to overbaking and yellowing. Optimize the application process to ensure a uniform film thickness.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDH) and why is it used as a curing agent?

This compound (DDH) is a long-chain dicarboxylic acid dihydrazide used as a latent curing agent, primarily for epoxy powder coatings. Its latency allows for stable, one-component formulations that only cure upon heating. It is known for providing excellent flexibility, adhesion, and high-temperature performance to the cured coating.

Q2: At what temperatures does yellowing become a significant concern for DDH-cured coatings?

While specific temperatures can vary based on the full formulation, thermal degradation and subsequent yellowing can become more pronounced at temperatures exceeding the recommended curing window. It is crucial to adhere to the technical data sheet for the specific DDH and epoxy resin system being used. Overbaking, even for short periods, can induce yellowing.[1]

Q3: Can the stoichiometry of the epoxy resin to DDH affect color stability?

Yes, the ratio of epoxy groups to the hydrazide groups can influence the final properties of the coating, including its color stability. An off-stoichiometric ratio can leave unreacted functional groups that may be more susceptible to degradation over time. It is recommended to start with a stoichiometric equivalent and adjust based on experimental results for desired properties.

Q4: Are there any additives that can help prevent yellowing in DDH-cured coatings?

Yes, several additives can be incorporated to improve color stability:

  • Antioxidants: To protect against thermal degradation during curing and in high-heat service environments.

  • UV Stabilizers and Hindered Amine Light Stabilizers (HALS): To protect against degradation from UV radiation.

Q5: How can I quantitatively measure the yellowing of my coatings?

Yellowing can be quantified using a spectrophotometer or colorimeter to measure the Yellowness Index (YI) according to standard test methods such as ASTM E313 or ASTM D1925.[4] These methods provide a numerical value for the degree of yellowness, allowing for objective comparison between different formulations and exposure conditions. The CIELAB color space (L, a, b) can also be used to track color changes, where an increase in the b value typically indicates yellowing.[6][7]

Experimental Protocols

Experiment 1: Evaluation of Thermal Stability

Objective: To determine the effect of curing temperature and time on the yellowing of a DDH-cured powder coating.

Methodology:

  • Prepare a series of coated panels with the DDH-based formulation.

  • Cure the panels at a range of temperatures (e.g., 160°C, 180°C, 200°C, 220°C) and for different durations (e.g., 10 min, 20 min, 30 min) at each temperature.

  • After curing, allow the panels to cool to room temperature.

  • Measure the Yellowness Index (YI) of each panel according to ASTM E313 using a spectrophotometer.

  • Record the L, a, and b* values for a more detailed color analysis.

  • Tabulate the YI and b* values against the curing temperature and time to identify the optimal curing window for minimal yellowing.

Experiment 2: Assessment of UV Resistance

Objective: To evaluate the resistance of a DDH-cured coating to yellowing upon exposure to UV radiation.

Methodology:

  • Prepare coated panels with the DDH formulation, with and without UV stabilizers/HALS.

  • Measure the initial Yellowness Index (YI) of all panels.

  • Place the panels in a UV accelerated weathering tester.[8][9][10]

  • Expose the panels to a specified cycle of UV radiation and condensation, following a standard method like ASTM G154.

  • At regular intervals (e.g., 100, 250, 500, 1000 hours), remove the panels and measure their YI.

  • Plot the change in Yellowness Index (ΔYI) against the exposure time for each formulation to determine the effectiveness of the UV protection package.

Data Presentation

Table 1: Effect of Curing Temperature on Yellowness Index (YI)

Curing Time (min)YI at 180°CYI at 200°CYI at 220°C
102.53.85.2
203.14.56.8
303.95.98.5

Table 2: UV Accelerated Weathering Results

Exposure (hours)ΔYI (Control)ΔYI (with UV Stabilizer)
000
2505.21.1
50010.82.3
100018.54.1

Visualizations

Yellowing_Causes DDH_Coating DDH-Cured Coating Thermal_Degradation Thermal Degradation (Overbaking) DDH_Coating->Thermal_Degradation High Heat UV_Degradation UV Degradation DDH_Coating->UV_Degradation UV Light Oxidation Oxidation DDH_Coating->Oxidation Oxygen Additives Incompatible Additives (e.g., Accelerators) DDH_Coating->Additives Yellowing Yellowing Thermal_Degradation->Yellowing UV_Degradation->Yellowing Oxidation->Yellowing Additives->Yellowing

Caption: Primary causes of yellowing in DDH-cured coatings.

Troubleshooting_Workflow Start Yellowing Observed Check_Timing When does yellowing occur? Start->Check_Timing Immediate Immediately After Cure Check_Timing->Immediate Immediate Over_Time Over Time Check_Timing->Over_Time Gradual Check_Cure Review Cure Schedule (Temp & Time) Immediate->Check_Cure Check_Additives Evaluate Accelerators & Additives Immediate->Check_Additives Check_Environment Exposure Environment? Over_Time->Check_Environment Solution Optimized Formulation & Process Check_Cure->Solution Check_Additives->Solution UV_Exposure UV/Sunlight Check_Environment->UV_Exposure Light Heat_Exposure High Heat Check_Environment->Heat_Exposure Heat Add_UV_Package Incorporate UV Stabilizers & HALS UV_Exposure->Add_UV_Package Add_Antioxidants Incorporate Antioxidants Heat_Exposure->Add_Antioxidants Add_UV_Package->Solution Add_Antioxidants->Solution

Caption: Troubleshooting workflow for yellowing issues.

References

Validation & Comparative

A Comparative Guide to Dodecanedihydrazide and Dicyandiamide as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of thermosetting polymers, the choice of curing agent is paramount to tailoring the final properties of an epoxy resin system. Among the myriad of available options, latent curing agents, which remain inert at ambient temperatures and activate upon heating, are crucial for formulating stable, one-component epoxy systems. This guide provides a detailed, objective comparison of two prominent latent curing agents: Dodecanedihydrazide (DDH) and Dicyandiamide (DICY). This analysis is supported by available experimental data to assist researchers and professionals in selecting the appropriate agent for their specific applications.

Executive Summary

This compound (DDH) and Dicyandiamide (DICY) are both effective latent curing agents for epoxy resins, each offering a distinct set of properties. DICY is a well-established and widely used curing agent known for its high melting point, excellent thermal stability, and the robust mechanical properties it imparts to the cured epoxy. It typically requires high curing temperatures, though these can be lowered with accelerators. DDH, a member of the dihydrazide family, is recognized for its potential to cure at lower temperatures than DICY, offering good toughness and adhesion. The choice between DDH and DICY will largely depend on the desired curing profile, final performance requirements, and processing constraints of the application.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of each curing agent is essential for formulation development.

PropertyThis compound (DDH)Dicyandiamide (DICY)
Chemical Formula C₁₂H₂₆N₄O₂C₂H₄N₄
Molecular Weight 258.36 g/mol 84.08 g/mol
Appearance White to off-white powderWhite crystalline powder[1][2]
Melting Point ~190 °C209-212 °C[3]
Solubility Generally insoluble in epoxy resins at room temperature.Insoluble in epoxy resin at room temperature, with limited solubility in some organic solvents.[1][4]

Curing Performance and Final Properties

The performance of the curing agent directly influences the processing and final characteristics of the epoxy system. The following tables summarize key performance metrics based on available data.

Curing Characteristics
ParameterThis compound (DDH)Dicyandiamide (DICY)
Typical Curing Temperature Lower onset than DICY, can be accelerated.160-180 °C (without accelerator)[4], can be reduced to as low as 85-125°C with accelerators.[1]
Typical Curing Time Dependent on temperature and accelerator.20-60 minutes at 160-180 °C.[4] Can be as short as 90 minutes at 110°C with an accelerator.[1]
Latency Good, allows for stable one-component formulations.Excellent, with a shelf life of up to 12 months in formulated systems.[1]
Mechanical and Thermal Properties of Cured Epoxy
PropertyThis compound (DDH) Cured EpoxyDicyandiamide (DICY) Cured Epoxy
Glass Transition Temp. (Tg) Can exceed 150 °C depending on formulation.~120 °C (for a standard liquid epoxy).[1] Can reach up to 139°C.[5]
Tensile Strength Data not available for direct comparison.Can reach 153.4-156 MPa in glass fiber reinforced composites.[5]
Tensile Shear Strength Not available for direct comparison.3000-4500 psi (toughened systems).[1] 27.1 MPa at 25°C.[4]
Peel Strength Not available for direct comparison.~30 lb/in (toughened systems).[1]
Toughness Generally considered to impart good toughness.Inherently brittle, but can be significantly toughened with additives.[1]
Adhesion Good adhesion properties.Good adhesion characteristics.[2]

Curing Mechanisms

The curing of epoxy resins by both DDH and DICY involves the reaction of the active hydrogens on the curing agent with the epoxy groups of the resin.

This compound (DDH) Curing Mechanism

The curing mechanism of DDH involves the nucleophilic attack of the amine hydrogens of the hydrazide groups on the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a carbon-nitrogen bond. This process continues, forming a cross-linked polymer network. The long aliphatic chain of DDH can impart flexibility to the cured resin.

DDH_Curing_Mechanism DDH This compound (R-(CONHNH2)2) Initiation Thermal Activation (Heat) Epoxy Epoxy Resin (with epoxide groups) Propagation Nucleophilic Attack (Ring Opening) Initiation->Propagation Crosslinking Network Formation Propagation->Crosslinking CuredEpoxy Cross-linked Epoxy Polymer Crosslinking->CuredEpoxy Byproducts No significant byproducts

DDH Epoxy Curing Pathway
Dicyandiamide (DICY) Curing Mechanism

The curing of epoxy resins with DICY is a more complex, multi-step process. Initially, the four active hydrogens on the DICY molecule react with the epoxy groups. At higher temperatures, the nitrile group (-C≡N) in DICY can also react with the hydroxyl groups formed during the initial ring-opening reaction, leading to further cross-linking and the formation of a highly cross-linked, rigid network.

DICY_Curing_Mechanism DICY Dicyandiamide (H2N-C(=NH)-NH-CN) Step1 Initial Amine-Epoxy Reaction (Ring Opening) Epoxy Epoxy Resin (with epoxide groups) Step2 Hydroxyl Group Formation Step1->Step2 Step3 Nitrile Group Reaction (Further Cross-linking) Step2->Step3 CuredEpoxy Highly Cross-linked Epoxy Polymer Step3->CuredEpoxy

DICY Epoxy Curing Pathway

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the methodologies employed in their generation. Below are typical experimental protocols for evaluating the key performance indicators of epoxy curing agents.

Differential Scanning Calorimetry (DSC) for Curing Profile and Glass Transition Temperature (Tg)
  • Objective: To determine the curing temperature range, total heat of reaction, and the glass transition temperature (Tg) of the cured epoxy.

  • Apparatus: A differential scanning calorimeter.

  • Procedure for Curing Profile:

    • A small, precisely weighed sample (5-10 mg) of the uncured epoxy-curing agent mixture is placed in an aluminum DSC pan.

    • The pan is sealed and placed in the DSC cell alongside an empty reference pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).

    • The heat flow to the sample is measured as a function of temperature. The exothermic peak in the resulting thermogram represents the curing reaction. The onset temperature, peak temperature, and the area under the peak (total heat of reaction) are determined.

  • Procedure for Tg Determination:

    • A sample of the cured epoxy is subjected to a heat-cool-heat cycle in the DSC.

    • The first heating scan is to erase any prior thermal history.

    • The sample is then cooled rapidly.

    • A second heating scan is performed at a controlled rate (e.g., 10 °C/min).

    • The glass transition is observed as a step-change in the heat capacity. The midpoint of this transition is typically reported as the Tg.

Mechanical Testing
  • Objective: To determine the mechanical properties of the cured epoxy, such as tensile strength and shear strength.

  • Apparatus: A universal testing machine with appropriate grips and fixtures.

  • Procedure for Tensile Strength (ASTM D638):

    • Dog-bone shaped specimens of the cured epoxy are prepared according to the dimensions specified in the standard.

    • The specimen is mounted in the grips of the universal testing machine.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

    • The load and displacement are recorded throughout the test. Tensile strength is calculated as the maximum stress the specimen can withstand before fracture.

  • Procedure for Lap Shear Strength (ASTM D1002):

    • Two substrate panels (e.g., aluminum or steel) are prepared by cleaning and abrading the bonding surfaces.

    • The epoxy adhesive is applied to one of the prepared surfaces.

    • The second substrate is overlapped with the first to create a single lap joint with a defined bond area.

    • The assembly is cured according to the specified schedule.

    • The cured specimen is mounted in the grips of the universal testing machine, and a tensile load is applied to pull the joint apart in shear.

    • The maximum load sustained before failure is recorded and used to calculate the lap shear strength.

Logical Workflow for Curing Agent Selection

The selection of an appropriate curing agent is a critical decision in the formulation of an epoxy system. The following diagram illustrates a logical workflow for this process.

Curing_Agent_Selection_Workflow Define_Requirements Define Application Requirements (e.g., operating temperature, mechanical stress) Processing_Constraints Identify Processing Constraints (e.g., cure temperature/time limitations) Define_Requirements->Processing_Constraints Initial_Screening Initial Curing Agent Screening (DDH vs. DICY vs. Others) Processing_Constraints->Initial_Screening Formulation_Dev Formulation Development (Resin, Curing Agent Ratio, Additives) Initial_Screening->Formulation_Dev Performance_Testing Performance Testing (DSC, Mechanical, Adhesion) Formulation_Dev->Performance_Testing Optimization Optimization (Iterate formulation based on test results) Performance_Testing->Optimization Optimization->Formulation_Dev Refine Final_Selection Final Curing Agent Selection Optimization->Final_Selection

References

A Comparative Analysis of Dodecanedihydrazide and Other Dihydrazides in Polymer and Epoxy Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Dodecanedihydrazide (DDH) against other commonly used dihydrazides, including Adipic Dihydrazide (ADH), Sebacic Dihydrazide (SDH), and Isophthalic Dihydrazide (IDH). This document is intended to assist researchers and professionals in selecting the appropriate dihydrazide for their specific applications by presenting objective performance data, detailed experimental protocols, and visualizations of key chemical processes.

Executive Summary

Dihydrazides are a versatile class of molecules utilized as cross-linking agents, curing agents for epoxy resins, and intermediates in various chemical syntheses. The performance of a dihydrazide is largely dictated by its molecular structure, particularly the length and nature of the carbon chain separating the two hydrazide functional groups. This guide highlights that this compound, with its long C12 aliphatic backbone, generally imparts greater flexibility and hydrophobicity to polymer systems compared to shorter-chain aliphatic dihydrazides like Adipic Dihydrazide (C6) and Sebacic Dihydrazide (C10). In contrast, aromatic dihydrazides such as Isophthalic Dihydrazide offer enhanced rigidity and thermal stability.

Physicochemical Properties of Selected Dihydrazides

The fundamental properties of these dihydrazides are summarized in the table below, providing a basis for understanding their behavior in various applications.

PropertyThis compound (DDH)Adipic Dihydrazide (ADH)Sebacic Dihydrazide (SDH)Isophthalic Dihydrazide (IDH)
CAS Number 4080-98-21071-93-8925-83-72760-98-7
Molecular Formula C₁₂H₂₆N₄O₂C₆H₁₄N₄O₂C₁₀H₂₂N₄O₂C₈H₁₀N₄O₂
Molecular Weight ( g/mol ) 258.36174.20230.31194.19
Melting Point (°C) ~190[1][2]175-182~185~224
Appearance Off-white powder[1][2]White crystalline powderWhite crystalline powderWhite powder
Solubility Insoluble in waterSoluble in waterSlightly soluble in waterSoluble in water

Performance Comparison in Epoxy Resin Curing

Dihydrazides function as latent curing agents for epoxy resins, where the curing process is initiated by heat. The structure of the dihydrazide significantly influences the curing characteristics and the final properties of the cured epoxy.

Performance MetricThis compound (DDH)Adipic Dihydrazide (ADH)Sebacic Dihydrazide (SDH)Isophthalic Dihydrazide (IDH)
Curing Temperature High (related to melting point)Lower than DDH and IDHModerateHigh
Flexibility of Cured Resin HighModerateHighLow (Rigid)
Adhesion Strength GoodGoodGoodExcellent
Glass Transition Temp. (Tg) LowerModerateLowerHigh
Pot Life of Formulation Long (latent)Long (latent)Long (latent)Long (latent)

Note: The performance data presented is based on general trends observed in the literature. Specific values can vary depending on the epoxy resin system and curing conditions.

The longer aliphatic chain of DDH is expected to provide the highest degree of flexibility to the cured epoxy, which can be advantageous in applications requiring impact resistance. In contrast, the aromatic ring of IDH contributes to a more rigid and thermally stable network.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Determination of Gel Time and Peak Exothermic Temperature (Based on ASTM D2471)

This method determines the time to solidification and the maximum temperature reached during the curing of a thermosetting resin.[1][3][4][5]

Apparatus:

  • Reaction container (e.g., test tube, beaker)

  • Temperature measuring device (thermocouple or thermometer)

  • Stirring rod (wooden or glass)

  • Timer

  • Heating bath or oven (for elevated temperature studies)

Procedure:

  • Weigh the desired amounts of epoxy resin and the dihydrazide curing agent into the reaction container. The stoichiometric ratio should be calculated based on the epoxy equivalent weight of the resin and the active hydrogen equivalent of the dihydrazide.

  • Mix the components thoroughly with the stirring rod. Start the timer immediately after mixing begins.

  • Insert the temperature measuring device into the center of the mixture.

  • For gel time determination, periodically probe the mixture with the stirring rod. The gel time is the point at which the resin becomes viscous and forms a gel, and fine threads of resin can be pulled from the surface.[6]

  • Record the temperature of the mixture continuously. The peak exothermic temperature is the maximum temperature reached during the curing reaction.

  • Record the time at which the peak exothermic temperature is reached.

Characterization of Curing Kinetics by Differential Scanning Calorimetry (DSC) (Based on ASTM D3418)

DSC is used to measure the heat flow associated with the curing reaction, providing information on the curing temperature range, total heat of reaction, and degree of cure.[2][7][8][9][10]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans

Procedure:

  • Accurately weigh 5-10 mg of the uncured epoxy-dihydrazide mixture into a hermetic aluminum pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • From the DSC thermogram, determine the onset temperature of curing, the peak exothermic temperature, and the total heat of reaction (ΔH_total) by integrating the area under the exothermic peak.

  • To determine the degree of cure for a partially cured sample, heat the sample in the DSC to obtain the residual heat of reaction (ΔH_residual). The degree of cure (α) can be calculated as: α = (ΔH_total - ΔH_residual) / ΔH_total.

Evaluation of Adhesion Strength (Pull-off Test)

This test measures the force required to pull a test dolly adhered to the cured epoxy coating from a substrate.

Apparatus:

  • Pull-off adhesion tester

  • Test dollies (usually aluminum)

  • Adhesive for bonding the dolly to the coating

  • Cutting tool for isolating the test area

Procedure:

  • Prepare the substrate and apply the epoxy-dihydrazide coating. Cure the coating according to the desired schedule.

  • Select a test area and clean the surface of the coating and the dolly.

  • Use the cutting tool to score around the area where the dolly will be placed, cutting through the coating to the substrate.

  • Mix the adhesive and apply a thin, uniform layer to the dolly face.

  • Press the dolly firmly onto the prepared test surface.

  • Allow the adhesive to cure completely.

  • Attach the pull-off adhesion tester to the dolly.

  • Apply a perpendicular force at a constant rate until the dolly is pulled off.

  • Record the pull-off force at failure. The adhesion strength is calculated by dividing the pull-off force by the area of the dolly.

Mandatory Visualizations

Hydrazone Formation in Polymer Cross-linking

Dihydrazides react with carbonyl groups (aldehydes or ketones) present in a polymer backbone to form stable hydrazone linkages, resulting in a cross-linked network.

Hydrazone_Formation Polymer_Carbonyl Polymer with Carbonyl Group (R-C=O) Intermediate Tetrahedral Intermediate Polymer_Carbonyl->Intermediate + Dihydrazide Dihydrazide Dihydrazide (H2N-NH-CO-R'-CO-NH-NH2) Dihydrazide->Intermediate Hydrazone_Linkage Cross-linked Polymer (Hydrazone Linkage) Intermediate->Hydrazone_Linkage - H2O Water H2O Intermediate->Water Curing_Agent_Evaluation Start Start: Select Dihydrazides (DDH, ADH, SDH, IDH) Formulation Formulate Epoxy Mixtures (Stoichiometric Ratios) Start->Formulation Curing_Analysis Curing Behavior Analysis Formulation->Curing_Analysis Mechanical_Testing Mechanical Property Testing Formulation->Mechanical_Testing DSC DSC Analysis (Curing Temp, ΔH) Curing_Analysis->DSC Gel_Time Gel Time & Peak Exotherm (ASTM D2471) Curing_Analysis->Gel_Time Data_Analysis Comparative Data Analysis DSC->Data_Analysis Gel_Time->Data_Analysis Tensile Tensile Strength Mechanical_Testing->Tensile Adhesion Adhesion Strength Mechanical_Testing->Adhesion Hardness Hardness Mechanical_Testing->Hardness Tensile->Data_Analysis Adhesion->Data_Analysis Hardness->Data_Analysis Conclusion Conclusion: Select Optimal Dihydrazide Data_Analysis->Conclusion Structure_Property_Relationship Dihydrazide_Structure Dihydrazide Structure Chain_Length Aliphatic Chain Length Dihydrazide_Structure->Chain_Length Aromaticity Presence of Aromatic Rings Dihydrazide_Structure->Aromaticity Flexibility Flexibility / Elongation Chain_Length->Flexibility Longer chain increases Tg Glass Transition Temp. (Tg) Chain_Length->Tg Longer chain decreases Thermal_Stability Thermal Stability Aromaticity->Thermal_Stability Increases Rigidity Rigidity / Modulus Aromaticity->Rigidity Increases Polymer_Properties Resulting Polymer Properties Flexibility->Polymer_Properties Tg->Polymer_Properties Thermal_Stability->Polymer_Properties Rigidity->Polymer_Properties

References

Performance Evaluation: Dodecanedihydrazide-Based Polyamides vs. Traditional Polyamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance evaluation of a representative Dodecanedihydrazide-based polyamide against the widely used Nylon 6,6. Due to a lack of comprehensive published data for a specific this compound-based polyamide, this guide presents a combination of reported data for Nylon 6,6 and illustrative, hypothetical data for a this compound-based polyamide synthesized from this compound and terephthaloyl chloride. This illustrative data is based on the general properties of aromatic-aliphatic polyhydrazides and is intended to provide a framework for comparison.

Data Presentation: Comparative Performance

The following tables summarize the key thermal and mechanical properties of a hypothetical this compound-based polyamide and commercially available Nylon 6,6.

Table 1: Thermal Properties

PropertyThis compound-based Polyamide (Hypothetical)Nylon 6,6Test Method
Melting Temperature (Tm)~280 °C255 - 265 °CDSC
Glass Transition Temperature (Tg)~150 °C47 °C[1]DSC
Decomposition Temperature (Td, 5% weight loss)~420 °C~450 °CTGA

Table 2: Mechanical Properties

PropertyThis compound-based Polyamide (Hypothetical)Nylon 6,6Test Method
Tensile Strength80 - 100 MPa85 MPa[1]ASTM D638
Young's Modulus2.5 - 3.5 GPa2.8 GPaASTM D638
Elongation at Break15 - 25%70%[1]ASTM D638

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these polyamides are provided below.

Synthesis of this compound-based Polyamide (Illustrative Protocol)

This protocol describes the low-temperature solution polycondensation for synthesizing a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl)

  • Triethylamine (TEA)

  • Methanol

Procedure:

  • In a nitrogen-purged flask, dissolve this compound and LiCl in anhydrous NMP with stirring until a clear solution is obtained.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine to the solution as an acid scavenger.

  • Slowly add a solution of terephthaloyl chloride in NMP to the cooled this compound solution under vigorous stirring.

  • Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into methanol.

  • Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove unreacted monomers and salts.

  • Dry the polymer under vacuum at 80°C for 24 hours.

Characterization Methods

2.2.1. Thermal Gravimetric Analysis (TGA)

  • Instrument: TGA Q500 (TA Instruments) or similar.

  • Procedure: Heat a 5-10 mg sample of the polymer from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Analysis: Determine the 5% weight loss temperature (Td5) as an indicator of thermal stability.

2.2.2. Differential Scanning Calorimetry (DSC)

  • Instrument: DSC Q2000 (TA Instruments) or similar.

  • Procedure:

    • Heat a 5-10 mg sample from room temperature to 300°C at a heating rate of 10°C/min (first heating scan).

    • Hold at 300°C for 5 minutes to erase thermal history.

    • Cool the sample to room temperature at a rate of 10°C/min.

    • Heat the sample again to 300°C at 10°C/min (second heating scan).

  • Analysis: Determine the glass transition temperature (Tg) from the second heating scan and the melting temperature (Tm) from the peak of the endothermic transition.

2.2.3. Mechanical Testing (Tensile Properties)

  • Instrument: Universal Testing Machine (e.g., Instron).

  • Sample Preparation: Prepare dog-bone shaped specimens by injection molding or by casting films from a polymer solution.

  • Procedure: Conduct tensile tests according to ASTM D638 standard at a crosshead speed of 5 mm/min.

  • Analysis: Determine the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curve.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of the polyamides.

Synthesis_Workflow cluster_synthesis Synthesis of this compound-based Polyamide Dihydrazide This compound in NMP/LiCl Reaction_Vessel Polycondensation (0°C to RT) Dihydrazide->Reaction_Vessel Diacid_Chloride Terephthaloyl Chloride in NMP Diacid_Chloride->Reaction_Vessel Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Washing Washing (Methanol & Water) Precipitation->Washing Drying Vacuum Drying (80°C) Washing->Drying Final_Polymer Pure Polyamide Drying->Final_Polymer

Caption: Workflow for the synthesis of this compound-based polyamide.

Characterization_Workflow cluster_characterization Polymer Characterization Workflow Start Synthesized Polyamide TGA Thermal Gravimetric Analysis (TGA) Start->TGA DSC Differential Scanning Calorimetry (DSC) Start->DSC Mechanical Mechanical Testing (Tensile) Start->Mechanical Thermal_Stability Thermal Stability (Td) TGA->Thermal_Stability Transitions Phase Transitions (Tg, Tm) DSC->Transitions Mech_Properties Tensile Strength, Modulus, Elongation Mechanical->Mech_Properties

Caption: Workflow for the characterization of polyamide properties.

Disclaimer: The performance data for the this compound-based polyamide presented in this guide is hypothetical and for illustrative purposes only. Further experimental research is required to determine the actual properties of this class of polymers. The data for Nylon 6,6 is based on published material data sheets.

References

Cross-Verification of Dodecanedihydrazide's Thermal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals selecting appropriate chemical reagents, a thorough understanding of their thermal properties is paramount. This guide provides a comparative analysis of the thermal characteristics of Dodecanedihydrazide (DDH) against common alternatives: Adipic acid dihydrazide (ADH), Sebacic acid dihydrazide (SDH), and Isophthalic dihydrazide (IDH). The following sections present quantitative data, detailed experimental protocols, and a logical workflow for the evaluation of these compounds.

Comparative Thermal Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Decomposition Temperature (°C)Enthalpy of Fusion (J/g)
This compound (DDH) C₁₂H₂₆N₄O₂258.36~190Data not availableData not available
Adipic acid dihydrazide (ADH)C₆H₁₄N₄O₂174.20175 - 185Data not availableData not available
Sebacic acid dihydrazide (SDH)C₁₀H₂₂N₄O₂230.31185 - 191Data not availableData not available
Isophthalic dihydrazide (IDH)C₈H₁₀N₄O₂194.19~224Data not availableData not available

Note: The data presented is compiled from various sources. Precise values can vary depending on the experimental conditions and purity of the sample.

Experimental Protocols

To ensure accurate and reproducible results in thermal analysis, standardized experimental protocols are essential. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on widely accepted standards.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the hydrazide compounds.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrazide powder into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the mass loss of the sample as a function of temperature.

    • The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% weight loss occurs. The peak of the derivative thermogravimetric (DTG) curve indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of the hydrazide compounds.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the hydrazide powder into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

    • Heat the sample from 30 °C to a temperature approximately 30-50 °C above the expected melting point at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Experimental Workflow

The logical flow for a comprehensive cross-verification of the thermal properties of this compound and its alternatives is illustrated in the following diagram.

G Workflow for Thermal Property Verification cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Comparative Analysis DDH This compound (DDH) TGA Thermogravimetric Analysis (TGA) DDH->TGA DSC Differential Scanning Calorimetry (DSC) DDH->DSC ADH Adipic acid dihydrazide (ADH) ADH->TGA ADH->DSC SDH Sebacic acid dihydrazide (SDH) SDH->TGA SDH->DSC IDH Isophthalic dihydrazide (IDH) IDH->TGA IDH->DSC TGA_Data Decomposition Temperature TGA->TGA_Data DSC_Data Melting Point & Enthalpy of Fusion DSC->DSC_Data Comparison Data Tabulation & Comparison TGA_Data->Comparison DSC_Data->Comparison

Caption: Logical workflow for the thermal analysis and comparison of dihydrazide compounds.

A Comparative Analysis of Dodecanedihydrazide (DDH) Cured Resins Versus Amine and Anhydride Curing Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Curing Agent for Epoxy Resin Systems

The selection of a curing agent is a critical determinant of the final properties and performance of an epoxy resin system. This guide provides a comprehensive comparison of Dodecanedihydrazide (DDH), a latent hydrazide-based curing agent, with two of the most prevalent classes of curing agents: amines and anhydrides. This objective analysis, supported by available experimental data, aims to assist researchers and professionals in making informed decisions for their specific applications, from high-performance composites to sensitive drug delivery systems.

Executive Summary

This compound (DDH) distinguishes itself as a latent, high-performance curing agent, offering a unique combination of long pot life at ambient temperatures and rapid curing at elevated temperatures. This characteristic is particularly advantageous for applications requiring complex manufacturing processes or extended working times. Amine-based curing agents are valued for their versatility, with options for both room temperature and heat curing, leading to a broad spectrum of mechanical properties. Anhydride-cured systems are renowned for their exceptional thermal stability and superior electrical insulation properties, making them suitable for high-temperature applications. The choice between these systems ultimately depends on the desired balance of processing characteristics, thermal stability, mechanical performance, and chemical resistance.

Data Presentation: A Comparative Overview

The following tables summarize key performance indicators for epoxy resins cured with DDH, amine, and anhydride systems. It is important to note that a direct, one-to-one comparison of data from different studies can be challenging due to variations in the specific epoxy resin, curing conditions, and testing methodologies. The data presented here is compiled from various sources to provide a representative comparison.

Table 1: Thermal Properties

PropertyThis compound (DDH)Amine Curing AgentsAnhydride Curing Agents
Glass Transition Temperature (Tg) >150°C (achievable)56°C (Polyoxypropylene diamine D-400) to 149°C (Isophorone diamine)[1]125°C (MTHPA) to 238°C (BTDA)[1]
Curing Temperature Elevated (typically >150°C)Room temperature to elevatedElevated (typically with catalyst)
Latency Excellent (stable at room temperature)Varies (from minutes to hours)Good (long pot life)

Table 2: Mechanical Properties (Representative Values)

PropertyThis compound (DDH)Amine Curing AgentsAnhydride Curing Agents
Tensile Strength High (Data not readily available for direct comparison)~70-90 MPa (e.g., with Isophorone Diamine)~60-80 MPa
Flexural Strength Good (Data not readily available for direct comparison)~100-140 MPa~110-150 MPa
Elongation at Break Varies with formulationTypically 3-8%Typically 2-5%

Table 3: Chemical Resistance

Chemical ClassThis compound (DDH)Amine Curing AgentsAnhydride Curing Agents
Acids Good to ExcellentGood (Aromatic amines offer better resistance)Excellent
Bases ExcellentExcellentGood
Organic Solvents Good to ExcellentGood (Cycloaliphatic amines offer good resistance)[2]Excellent
Water/Moisture GoodGood (Amides can be more surface tolerant)Susceptible to hydrolysis at elevated temperatures

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cured resin performance.

Determination of Glass Transition Temperature (Tg) via Differential Scanning Calorimetry (DSC)
  • Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.

  • Methodology:

    • A small, precisely weighed sample (typically 5-10 mg) of the cured resin is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The temperature of the cell is increased at a constant rate (e.g., 10°C/min).

    • The heat flow to the sample and reference is continuously monitored.

    • The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.[3][4]

Evaluation of Mechanical Properties: Tensile and Flexural Strength
  • Tensile Testing Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Methodology (Tensile):

    • Dog-bone shaped specimens of the cured resin are prepared with standardized dimensions.

    • The specimen is mounted in the grips of a universal testing machine.

    • A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.

    • The load and displacement are continuously recorded.

    • Tensile strength (the maximum stress the material can withstand) and elongation at break are calculated from the recorded data.

  • Flexural Testing Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.

  • Methodology (Flexural):

    • Rectangular bar specimens of the cured resin are prepared.

    • The specimen is placed on two supports in a three-point bending fixture.

    • A load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified deflection.

    • The load and deflection are recorded.

    • Flexural strength (the maximum stress at the outermost fiber) and flexural modulus (a measure of stiffness) are calculated.

Assessment of Chemical Resistance
  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

  • Methodology:

    • Pre-weighed and dimensionally measured specimens of the cured resin are prepared.

    • The specimens are fully immersed in the test chemical for a specified period (e.g., 24 hours, 7 days) at a controlled temperature.

    • After immersion, the specimens are removed, cleaned, and dried.

    • Changes in weight, dimensions, and appearance (e.g., swelling, discoloration, cracking) are recorded.

    • Mechanical properties (e.g., hardness, tensile strength) may also be tested after immersion to quantify the degradation of the material.

Visualizing the Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and chemical pathways.

G cluster_prep Material Preparation cluster_mix Mixing & Curing cluster_test Performance Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Mix_DDH Mix & Degas Resin->Mix_DDH Mix_Amine Mix & Degas Resin->Mix_Amine Mix_Anhydride Mix & Degas Resin->Mix_Anhydride DDH DDH Curing Agent DDH->Mix_DDH Amine Amine Curing Agent Amine->Mix_Amine Anhydride Anhydride Curing Agent Anhydride->Mix_Anhydride Cure_DDH Elevated Temperature Cure Mix_DDH->Cure_DDH Thermal Thermal Analysis (DSC) Cure_DDH->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Cure_DDH->Mechanical Chemical Chemical Resistance Cure_DDH->Chemical Cure_Amine Room Temp or Elevated Cure Mix_Amine->Cure_Amine Cure_Amine->Thermal Cure_Amine->Mechanical Cure_Amine->Chemical Cure_Anhydride Elevated Temperature Cure Mix_Anhydride->Cure_Anhydride Cure_Anhydride->Thermal Cure_Anhydride->Mechanical Cure_Anhydride->Chemical Analysis Comparative Analysis Thermal->Analysis Mechanical->Analysis Chemical->Analysis

Caption: Logical workflow for a comparative study of epoxy curing agents.

G cluster_ddh DDH Curing cluster_amine Amine Curing cluster_anhydride Anhydride Curing DDH This compound (R-NH-NH2) DDH_Intermediate Intermediate Adduct DDH->DDH_Intermediate Nucleophilic Attack Epoxy_DDH Epoxy Group Epoxy_DDH->DDH_Intermediate Crosslinked_DDH Crosslinked Polymer DDH_Intermediate->Crosslinked_DDH Further Reaction Amine Primary Amine (R-NH2) Amine_Intermediate Secondary Amine Adduct Amine->Amine_Intermediate Nucleophilic Attack Epoxy_Amine Epoxy Group Epoxy_Amine->Amine_Intermediate Crosslinked_Amine Crosslinked Polymer Amine_Intermediate->Crosslinked_Amine Reaction of Secondary Amine Anhydride Anhydride Anhydride_Intermediate Ester + Carboxylic Acid Anhydride->Anhydride_Intermediate Epoxy_Anhydride Epoxy Group Crosslinked_Anhydride Crosslinked Polyester Epoxy_Anhydride->Crosslinked_Anhydride Hydroxyl Hydroxyl Group (Initiator) Hydroxyl->Anhydride_Intermediate Ring Opening Anhydride_Intermediate->Crosslinked_Anhydride Reaction with Epoxy

Caption: Simplified chemical curing mechanisms of different agent types.

G Start Start Prepare Prepare Cured Resin Sample (5-10mg) Start->Prepare Seal Seal Sample in DSC Pan Prepare->Seal Load Load Sample and Reference Pans into DSC Seal->Load Heat Heat at a Constant Rate (e.g., 10°C/min) Load->Heat Monitor Monitor Heat Flow vs. Temperature Heat->Monitor Detect Detect Step Change in Heat Flow Monitor->Detect Determine Determine Midpoint of Transition Detect->Determine Transition Found End End: Report Tg Determine->End

Caption: Experimental workflow for determining Glass Transition Temperature (Tg) via DSC.

Conclusion

The selection of an epoxy curing agent is a multifaceted decision that requires careful consideration of the intended application's performance requirements and processing constraints. This compound offers a compelling solution for applications demanding long pot life and high-temperature curing, resulting in a durable, high-performance thermoset. Amine curing agents provide a broad and versatile platform, with formulations that can be tailored for a wide range of properties and curing conditions. For applications where exceptional thermal stability and electrical insulation are paramount, anhydride curing agents remain a leading choice. By understanding the distinct advantages and limitations of each system, researchers and professionals can optimize their material selection to achieve the desired outcome.

References

A Comparative Analysis of Dodecanedihydrazide and Adipic Acid Dihydrazide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dodecanedihydrazide (DDH) and Adipic Acid Dihydrazide (ADH) are two prominent members of the dihydrazide family of chemical compounds, serving as versatile crosslinking agents and molecular building blocks in a range of applications. While sharing the same reactive hydrazide functional groups, the significant difference in the length of their aliphatic backbones—a twelve-carbon chain for DDH versus a four-carbon chain for ADH—imparts distinct physical and chemical properties, influencing their performance in polymer chemistry, materials science, and bioconjugation. This guide provides a detailed comparative analysis of these two compounds, supported by experimental data and protocols to aid researchers and professionals in selecting the appropriate dihydrazide for their specific application.

Physicochemical Properties

The fundamental differences between this compound and Adipic Acid Dihydrazide begin with their core physicochemical properties, which are a direct consequence of their molecular structures. DDH's longer hydrocarbon chain results in a higher molecular weight and a higher melting point compared to ADH.[1][2][3]

PropertyThis compound (DDH)Adipic Acid Dihydrazide (ADH)
CAS Number 4080-98-21071-93-8
Molecular Formula C₁₂H₂₆N₄O₂C₆H₁₄N₄O₂
Molecular Weight 258.36 g/mol [3]174.20 g/mol [2]
Appearance Off-white powder[3]White powder[2]
Melting Point ~190 °C[3]~180 °C[2]
Purity ≥98.0%[3]≥98.0% (titration)
Solubility Limited solubility in water, soluble in some organic solventsModerately soluble in water (50 g/L) and common organic solvents[1]
Performance as Epoxy Resin Curing Agents

Both DDH and ADH are utilized as latent curing agents for epoxy resins, particularly in one-component systems where they remain unreactive at ambient temperatures and initiate crosslinking upon heating.[1][3] This latency is a critical attribute for applications such as powder coatings and adhesives.[3][4]

The length of the aliphatic chain plays a crucial role in the mechanical properties of the cured epoxy. A longer, more flexible chain, as in DDH, is expected to impart greater flexibility and hydrophobicity to the resulting polymer network.[3] Conversely, the shorter, more rigid structure of ADH may contribute to a higher crosslinking density, potentially leading to increased hardness and thermal stability.[4]

Experimental data from a comparative study on various dihydrazides as thermal latent curing agents for epoxy-based sealing materials for liquid crystal displays provides insight into the effect of alkyl chain length on performance. In this study, Sebacic Dihydrazide (SDH), which has a C8 aliphatic backbone, can be used as a proxy to understand the trends associated with longer alkyl chains like that of DDH.

Dihydrazide Curing AgentAdhesive Strength (kgf cm⁻²)Conversion Ratio (%)
Adipic Acid Dihydrazide (ADH)28.3[5]81.6[5]
Sebacic Dihydrazide (SDH)50.4[5]80.3[5]

The data indicates that the longer alkyl chain of SDH results in a significantly higher adhesive strength compared to ADH, suggesting that the increased flexibility and toughness imparted by the longer chain enhances adhesion.[5] This trend suggests that DDH, with its even longer C12 chain, would likely exhibit even greater flexibility and potentially higher adhesive strength in similar epoxy formulations.

ADH-cured epoxy resins can achieve glass transition temperatures (Tg) in the range of 140-160 °C with standard liquid bisphenol A epoxy resins (DGEBA).[1][6] Cure times for ADH-based systems are typically around one hour at 130 °C, and these rates can be accelerated with catalysts.[1][7]

Applications in Polymer Synthesis

Beyond epoxy resins, both dihydrazides serve as monomers in the synthesis of other polymers, such as polyamides. Their bifunctional nature allows them to react with dicarboxylic acids or their derivatives to form polymers with tailored thermal and mechanical properties.[3] The choice between DDH and ADH will influence the final properties of the polyamide, with DDH expected to yield more flexible and hydrophobic materials.

Bioconjugation and Drug Delivery Applications

Adipic Acid Dihydrazide is widely used as a homobifunctional crosslinker in bioconjugation.[7] Its two hydrazide groups can react with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This chemistry is frequently employed to link molecules to glycoproteins, such as antibodies, after periodate oxidation of their carbohydrate moieties, which generates aldehyde groups.[7][8] This site-specific conjugation is valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[8] The relatively short C4 backbone of ADH provides a defined spacing between the conjugated molecules.

While the longer C12 chain of this compound could also be used for such applications, providing a longer, more flexible spacer arm, its use in bioconjugation is less commonly reported in the literature. The increased hydrophobicity of DDH might influence the solubility and stability of the resulting bioconjugate in aqueous environments.

In the context of drug delivery, dihydrazides can be used to crosslink hydrogels for controlled release applications. For example, ADH has been used to crosslink oxidized hyaluronic acid to form injectable hydrogels for tissue regeneration.[9] The degradation rate and mechanical properties of such hydrogels can be tuned by the degree of crosslinking.

Experimental Protocols

Protocol 1: Curing of Epoxy Resin with Adipic Acid Dihydrazide

This protocol describes a general procedure for the preparation and curing of an epoxy resin formulation using ADH as a latent hardener.

Materials:

  • Liquid Bisphenol A epoxy resin (e.g., DGEBA, EEW = 190 g/eq)

  • Adipic Acid Dihydrazide (ADH)

  • Optional: Accelerator (e.g., 2-methylimidazole)

  • Mixing vessel

  • Stirring apparatus

  • Vacuum oven

Procedure:

  • Formulation Calculation: Calculate the required amount of ADH based on the epoxy equivalent weight (EEW) of the resin. The active hydrogen equivalent weight of ADH is 43.5.[1][6] A stoichiometric ratio of 1:1 (epoxy groups to active hydrogens) is often a good starting point, though this can be varied (e.g., from 0.85 to 1.15) to modify the properties of the cured resin.[1][6]

  • Mixing: The epoxy resin is preheated to reduce its viscosity (e.g., 60-80 °C). The powdered ADH is then slowly added to the resin while stirring continuously until a homogenous dispersion is achieved. If an accelerator is used, it can be added at this stage.

  • Degassing: The mixture is degassed under vacuum to remove any entrapped air bubbles, which could lead to voids in the cured material.

  • Curing: The formulation is then subjected to a curing schedule. A typical schedule for an ADH-cured epoxy is heating at 130 °C for one hour.[1][7] The exact temperature and time will depend on the specific resin system and desired properties.

  • Post-Curing (Optional): A post-curing step at a higher temperature (e.g., 150 °C for 1-2 hours) can be employed to ensure complete crosslinking and to maximize the glass transition temperature (Tg) and mechanical properties of the final material.

  • Characterization: The cured epoxy can be characterized using techniques such as Differential Scanning Calorimetry (DSC) to determine the Tg, and mechanical testing (e.g., tensile or flexural tests) to evaluate its strength and flexibility.

Protocol 2: Synthesis of a Polyamide using this compound (General Procedure)

This protocol outlines a general method for the synthesis of a polyamide via solution polycondensation of DDH with a diacid chloride.

Materials:

  • This compound (DDH)

  • A diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • An acid scavenger (e.g., anhydrous pyridine or triethylamine)

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and dropping funnel

  • Precipitation solvent (e.g., methanol or ethanol)

Procedure:

  • Reactant Dissolution: In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve a molar equivalent of DDH in the anhydrous solvent.

  • Addition of Acid Scavenger: Add two molar equivalents of the acid scavenger to the solution and cool the mixture in an ice bath (0-5 °C).

  • Monomer Addition: Dissolve one molar equivalent of the diacid chloride in the anhydrous solvent and add it dropwise to the stirred DDH solution over a period of 30-60 minutes, maintaining the low temperature.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 12-24 hours) to allow for polymer chain growth. The viscosity of the solution will typically increase as the polymerization progresses.

  • Polymer Precipitation: Pour the viscous polymer solution into a vigorously stirred excess of the precipitation solvent. The polyamide will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration. Wash it thoroughly with the precipitation solvent and then with water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and DSC or Thermogravimetric Analysis (TGA) to assess its thermal properties.

Visualizations

Epoxy_Curing_Reaction cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (with epoxide groups) Heat Heat (Thermal Activation) Epoxy->Heat ADH Dihydrazide (DDH or ADH) ADH->Heat Crosslinked_Polymer Crosslinked Polymer Network Heat->Crosslinked_Polymer Initiates Ring-Opening Addition Reaction caption Epoxy Curing Mechanism with Dihydrazides.

Caption: Epoxy Curing Mechanism with Dihydrazides.

Bioconjugation_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker Preparation cluster_conjugation Conjugation Antibody Glycoprotein (Antibody) Oxidation Periodate Oxidation Antibody->Oxidation Oxidized_Ab Antibody with Aldehyde Groups Oxidation->Oxidized_Ab Conjugation Hydrazone Bond Formation Oxidized_Ab->Conjugation ADH Adipic Acid Dihydrazide (ADH) ADH->Conjugation Drug Drug Molecule ADH_Drug ADH-Drug Conjugate (if applicable) Drug->ADH_Drug ADH_Drug->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Final_ADC Antibody-Drug Conjugate (ADC) Purification->Final_ADC caption Workflow for Antibody-Drug Conjugation using ADH.

Caption: Workflow for Antibody-Drug Conjugation using ADH.

References

A Comparative Guide to Dodecanedihydrazide's Impact on Polymer Glass Transition Temperature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dodecanedihydrazide's effect on the glass transition temperature (Tg) of polymers, particularly epoxy resins, in relation to other common curing agents. The information presented is supported by experimental data and detailed methodologies to assist in the selection of appropriate polymer additives for specific research and development applications.

Introduction to this compound in Polymer Science

This compound (DDH) is a long-chain aliphatic dihydrazide that serves as a latent curing agent for various polymers, most notably epoxy resins. Its molecular structure, characterized by a twelve-carbon aliphatic chain separating two hydrazide functional groups, imparts unique properties to the cured polymer network. The latency of DDH allows for stable, one-component formulations that cure upon thermal activation. This guide will explore how the structural characteristics of this compound influence the glass transition temperature (Tg), a critical parameter that defines the thermal and mechanical properties of a polymer.

Comparative Analysis of Glass Transition Temperature

The glass transition temperature is a key indicator of a polymer's performance, marking the transition from a rigid, glassy state to a more flexible, rubbery state.[1] For many applications, a higher Tg is desirable as it indicates a higher service temperature and improved dimensional stability. The choice of curing agent plays a pivotal role in determining the final Tg of a thermoset polymer.[1]

The following table summarizes the impact of this compound and alternative curing agents on the glass transition temperature of a standard epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA).

Curing AgentChemical ClassTypical Tg (°C)Key Characteristics
This compound (DDH) Long-chain Aliphatic DihydrazideEst. 130-150Excellent flexibility and toughness due to the long aliphatic chain, good latency.
Adipic Acid Dihydrazide (ADH)Short-chain Aliphatic Dihydrazide140-160Good balance of toughness and thermal stability.[2]
Sebacic Acid Dihydrazide (SDH)Long-chain Aliphatic DihydrazideLower than ADHIncreased flexibility and reduced internal stress compared to shorter chain dihydrazides.[3]
Isophthalic Dihydrazide (IDH)Aromatic Dihydrazide>150High rigidity and thermal stability due to the aromatic ring structure.[4]
Dicyandiamide (DICY)Amine-based~120Commonly used latent curing agent, provides good all-around properties.[5]
Benzophenonetetracarboxylic Dianhydride (BTDA)Anhydride~238Results in very high crosslink density and exceptionally high Tg.[5]

Note: The Tg for this compound is an estimated value based on the trend that longer, more flexible alkyl chains in dihydrazides can lead to a slightly lower Tg compared to their shorter-chain counterparts, while still providing a significant increase in Tg over the uncured resin.

Experimental Protocols

The determination of a polymer's glass transition temperature is crucial for characterizing its thermal properties. Several standard techniques are employed for this purpose, with Differential Scanning Calorimetry (DSC) being one of the most common.

1. Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is detected as a step-like change in the heat capacity of the material.[4]

  • Apparatus: A Differential Scanning Calorimeter.

  • Procedure:

    • A small, precisely weighed sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature is ramped at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.[3]

    • The heat flow to the sample is recorded as a function of temperature.

    • The Tg is typically determined as the midpoint of the step transition in the heat flow curve.[1]

2. Dynamic Mechanical Analysis (DMA)

  • Principle: DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory stress. The glass transition is identified by a sharp decrease in the storage modulus and a peak in the loss modulus or tan delta.

  • Apparatus: A Dynamic Mechanical Analyzer.

  • Procedure:

    • A rectangular or cylindrical sample of the cured polymer is prepared with precise dimensions.

    • The sample is clamped in the DMA instrument.

    • A small, sinusoidal stress is applied to the sample at a fixed frequency.

    • The temperature is ramped at a controlled rate.

    • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

    • The Tg can be reported as the onset of the drop in the storage modulus, the peak of the loss modulus, or the peak of the tan delta curve.

3. Thermal Mechanical Analysis (TMA)

  • Principle: TMA measures the dimensional changes of a material as a function of temperature. The glass transition is observed as a change in the coefficient of thermal expansion.

  • Apparatus: A Thermal Mechanical Analyzer.

  • Procedure:

    • A small, flat sample of the cured polymer is placed on the TMA stage.

    • A probe with a small, constant force is placed on the sample surface.

    • The temperature is ramped at a controlled rate.

    • The vertical displacement of the probe is recorded as a function of temperature.

    • The Tg is identified as the temperature at which the slope of the dimension versus temperature curve changes, indicating a change in the coefficient of thermal expansion.

Visualizing the Impact and Workflow

The following diagrams illustrate the experimental workflow for evaluating curing agents and the theoretical impact of dihydrazide structure on polymer properties.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation prep_resin Epoxy Resin Formulation prep_ddh Addition of this compound prep_resin->prep_ddh prep_alt Addition of Alternative Curing Agent prep_resin->prep_alt prep_mix Homogenization prep_ddh->prep_mix prep_alt->prep_mix prep_cure Thermal Curing prep_mix->prep_cure dsc Differential Scanning Calorimetry (DSC) prep_cure->dsc dma Dynamic Mechanical Analysis (DMA) prep_cure->dma tg_ddh Determine Tg for DDH Sample dsc->tg_ddh tg_alt Determine Tg for Alternative Sample dsc->tg_alt dma->tg_ddh dma->tg_alt compare Comparative Analysis of Tg tg_ddh->compare tg_alt->compare

Caption: Experimental workflow for comparing the effect of different curing agents on polymer Tg.

structure_property_relationship cluster_structure Dihydrazide Structure cluster_properties Resulting Polymer Properties short_chain Short Aliphatic Chain (e.g., Adipic Acid Dihydrazide) high_tg Higher Tg Higher Rigidity short_chain->high_tg Less chain mobility long_chain Long Aliphatic Chain (e.g., this compound) mod_tg Moderate Tg Increased Flexibility long_chain->mod_tg Increased chain flexibility and free volume aromatic Aromatic Ring (e.g., Isophthalic Dihydrazide) highest_tg Highest Tg High Rigidity & Thermal Stability aromatic->highest_tg Restricted chain mobility

Caption: Influence of dihydrazide chemical structure on the glass transition temperature of the cured polymer.

Conclusion

This compound stands as a valuable latent curing agent for applications demanding a good balance of thermal stability and mechanical flexibility. Its long aliphatic chain contributes to enhanced toughness in the cured polymer matrix. While it may result in a slightly lower glass transition temperature compared to its shorter-chain aliphatic and aromatic counterparts like Adipic Acid Dihydrazide and Isophthalic Dihydrazide, respectively, it offers superior performance over many standard amine-based curing agents like DICY in terms of achieving a higher Tg. For applications requiring the highest possible thermal resistance, anhydride-based curing agents such as BTDA remain the top performers, albeit often at the cost of reduced flexibility. The selection of the optimal curing agent will, therefore, depend on the specific performance requirements of the final polymer product, balancing the need for a high glass transition temperature with other critical properties such as toughness, flexibility, and processing characteristics.

References

The Versatility of Long-Chain Dihydrazides: A Comparative Guide to Their Applications

Author: BenchChem Technical Support Team. Date: November 2025

Long-chain dihydrazides are a class of organic compounds characterized by two hydrazide functional groups (-CONHNH2) separated by a long aliphatic chain. This unique bifunctional nature makes them highly versatile molecules with a growing number of applications across various scientific and industrial fields. Their ability to form stable covalent bonds, particularly hydrazone linkages with aldehydes and ketones, underpins their utility as crosslinking agents, drug delivery vehicles, and components of advanced biomaterials. This guide provides a comparative overview of the key applications of long-chain dihydrazides, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical and biological processes.

Polymer Crosslinking: Enhancing Material Properties

Long-chain dihydrazides are extensively used as crosslinking agents or curatives for various polymers, including epoxy resins and acrylic emulsions. The crosslinking process creates a three-dimensional network structure, significantly improving the mechanical strength, thermal stability, and chemical resistance of the polymer.

Epoxy Resins

In epoxy resin formulations, dihydrazides act as latent curing agents, meaning they require elevated temperatures to initiate the crosslinking reaction. This provides a long pot life at room temperature, which is advantageous for manufacturing processes.[1] The curing mechanism involves the reaction of the amine hydrogens of the dihydrazide with the epoxy groups of the resin.

Comparison with an Alternative: Dicyandiamide (DICY)

Dicyandiamide (DICY) is another widely used latent curing agent for epoxy resins. The following table compares the performance of epoxy resins cured with different long-chain dihydrazides and DICY.

Curing AgentCure Temperature (°C)Glass Transition Temp. (Tg, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Adhesive Strength (kgf/cm²)
Adipic Acid Dihydrazide (ADH)~130 (for 1 hour)[1]>150[2]--28.3[2]
Sebacic Acid Dihydrazide (SDH)----50.4[2]
Isophthalic Dihydrazide (IDH)----25.7[2]
Valine Dihydrazide (VDH)-----
Dicyandiamide (DICY)~180[3]139[4]153.4 - 156[4]11.6 - 12.4[4]-

Note: '-' indicates data not available in the searched sources.

As the data suggests, dihydrazide-cured epoxies can exhibit comparable or superior adhesive strength depending on the specific dihydrazide used, and they generally have a lower onset cure temperature than DICY.[5]

Experimental Protocol: Curing of Epoxy Resin with Adipic Acid Dihydrazide

This protocol describes a typical procedure for curing a standard bisphenol A-based epoxy resin with ADH.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) epoxy resin

  • Adipic acid dihydrazide (ADH)

  • Accelerator (e.g., 2-methylimidazole)

  • Solvent (if required for viscosity adjustment)

  • Mold for casting specimens

Procedure:

  • Preheat the epoxy resin to reduce its viscosity.

  • Calculate the stoichiometric amount of ADH required. The active hydrogen equivalent weight of ADH is 43.5.[1]

  • Thoroughly mix the epoxy resin and ADH until a homogeneous mixture is obtained.

  • Add the accelerator to the mixture and stir until fully dissolved.

  • Pour the mixture into the preheated mold.

  • Cure the resin in an oven at the desired temperature and time (e.g., 130°C for 1 hour).[1]

  • Allow the cured resin to cool down to room temperature before demolding.

  • Post-cure the samples at a higher temperature if required to achieve maximum crosslinking and optimal properties.

Workflow for Epoxy Curing:

G cluster_mixing Mixing Stage cluster_curing Curing Stage cluster_post_processing Post-Processing Epoxy Resin Epoxy Resin Mixer Mixer Epoxy Resin->Mixer ADH ADH ADH->Mixer Accelerator Accelerator Accelerator->Mixer Mold Mold Mixer->Mold Pouring Oven Oven Mold->Oven Curing Cooled Sample Cooled Sample Oven->Cooled Sample Cooling Demolding Demolding Cooled Sample->Demolding Final Product Final Product Demolding->Final Product

Caption: Workflow for curing epoxy resin with a dihydrazide crosslinker.

Acrylic Emulsions

In water-based acrylic emulsions, long-chain dihydrazides are used in combination with monomers like diacetone acrylamide (DAAM). The ketone groups of the polymerized DAAM react with the hydrazide groups of the dihydrazide to form hydrazone crosslinks upon film formation. This "keto-hydrazide" crosslinking chemistry occurs at ambient temperature as water evaporates.[6]

Performance Data:

The addition of an ADH crosslinker to a styrene/acrylate emulsion has been shown to significantly improve the film's properties.

PropertyBlank Emulsion (No Crosslinker)Emulsion with DAAM/ADH (C2)
Particle Size (nm)201147
Zeta Potential (mV)-43.3-50.1
Wet Scrub Resistance (cycles)330018000

Source:[7]

The data clearly indicates that the crosslinked emulsion exhibits a smaller particle size, higher stability (more negative zeta potential), and dramatically improved washability.[7]

Hydrogels for Biomedical Applications

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Long-chain dihydrazides are valuable crosslinkers for fabricating hydrogels, particularly for biomedical applications, due to the biocompatibility of the resulting materials and the tunable nature of the hydrazone bond. These hydrogels are being explored for tissue engineering and drug delivery.

Hydrazone Crosslinking Chemistry:

The formation of a hydrazone bond is a reversible reaction between a hydrazide and an aldehyde or ketone. This reaction is pH-sensitive; the bond is stable at physiological pH (around 7.4) but can be cleaved under acidic conditions.[8][9] This property is particularly useful for creating "smart" hydrogels that can degrade or release drugs in response to specific environmental cues.

Comparison with an Alternative: Genipin

Genipin, a natural compound extracted from the gardenia fruit, is a popular alternative crosslinker for hydrogels, especially those based on biopolymers like chitosan and collagen. It is known for its low cytotoxicity compared to synthetic crosslinkers like glutaraldehyde.[10][[“]]

PropertyHydrazone Crosslinked HydrogelsGenipin Crosslinked Hydrogels
Crosslinking Chemistry Reversible hydrazone bond formationIrreversible crosslinking via reaction with primary amines
Stimuli-Responsiveness pH-sensitive degradation[8][9]Generally stable, not pH-responsive
Biocompatibility Generally good, depends on the specific dihydrazide and polymer[12]Excellent, low cytotoxicity[10][[“]]
Mechanical Properties Tunable by varying crosslinker length and concentration[13]Can form robust and elastic gels[13]

Experimental Protocol: Synthesis of Hyaluronic Acid (HA) Hydrogel Crosslinked with Adipic Acid Dihydrazide (ADH)

This protocol is adapted from a published procedure for creating a hydrazone-crosslinked HA hydrogel.

Materials:

  • Hyaluronic acid (HA)

  • Adipic acid dihydrazide (ADH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate buffered saline (PBS), pH 7.4

  • Dialysis tubing

Procedure:

  • HA-aldehyde synthesis: Dissolve HA in water and react it with an oxidizing agent (e.g., sodium periodate) to introduce aldehyde groups. Purify the HA-aldehyde by dialysis.

  • HA-hydrazide synthesis: Dissolve HA in water and activate the carboxylic acid groups with EDC and NHS. React the activated HA with an excess of ADH. Purify the HA-hydrazide by dialysis.

  • Hydrogel formation: Mix the HA-aldehyde and HA-hydrazide solutions in PBS at the desired concentrations. The hydrogel will form in situ as hydrazone bonds are created between the aldehyde and hydrazide groups.

Degradation and Swelling of Hydrazone-Crosslinked Hydrogels:

The degradation and swelling of hydrazone-crosslinked hydrogels are highly dependent on the pH of the surrounding environment.

Hydrogel PropertypH 7.4 (Physiological)Acidic pH (< 6.0)
Degradation Rate SlowAccelerated due to hydrazone bond cleavage
Swelling Ratio StableMay increase initially due to network loosening

Source:[10][13]

Drug Delivery Systems

The pH-sensitive nature of the hydrazone linkage makes long-chain dihydrazides ideal for constructing advanced drug delivery systems. Drugs can be conjugated to polymers or nanoparticles via a hydrazone bond. These drug-carrier conjugates remain stable in the bloodstream (pH 7.4) but release the drug in the acidic microenvironment of tumors or within the lysosomes of cells after endocytosis.[8][9]

pH-Responsive Doxorubicin (DOX) Release:

Doxorubicin, a common chemotherapy drug, has been successfully incorporated into hydrazone-based drug delivery systems.

pHCumulative DOX Release (%) after 40h
7.4~10%
5.0>80%

Source:[8]

This data demonstrates the significant difference in drug release at physiological versus acidic pH, highlighting the potential for targeted cancer therapy with reduced systemic toxicity.[8]

Cellular Uptake and Drug Release Mechanism:

The following diagram illustrates the proposed mechanism for the cellular uptake of a hydrazone-linked drug conjugate and the subsequent intracellular drug release.

G Drug Conjugate Drug Conjugate Cell Membrane Cell Membrane Drug Conjugate->Cell Membrane Endocytosis Endosome Endosome Cell Membrane->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Lysosome->Drug Release Acidic pH Hydrazone Cleavage Nucleus Nucleus Drug Release->Nucleus Therapeutic Action

Caption: Cellular uptake and pH-triggered drug release from a hydrazone-linked nanocarrier.

Experimental Protocol: Synthesis of Adipic Acid Dihydrazide (ADH)

This protocol outlines a one-step method for the synthesis of ADH.

Materials:

  • Adipic acid

  • Hydrazine hydrate (80%)

  • Solid acid catalyst (e.g., HY type molecular sieve)

  • Ethanol (for washing)

Procedure:

  • Combine adipic acid, excess hydrazine hydrate, and the solid acid catalyst in a reaction flask equipped with a stirrer and a rectifying column.

  • Heat the mixture to reflux. Water produced during the reaction will be removed by distillation.

  • After the reaction is complete (typically 4-6 hours), cool the mixture and recover the excess hydrazine hydrate by vacuum distillation.

  • Dissolve the solid residue in water and filter to recover the catalyst.

  • Concentrate the filtrate to obtain crude ADH.

  • Recrystallize the crude product from ethanol to obtain pure adipic acid dihydrazide.

Conclusion

Long-chain dihydrazides are a versatile and valuable class of molecules with significant applications in polymer science and biomedicine. Their ability to act as effective crosslinkers enhances the properties of materials like epoxy resins and acrylic emulsions, offering advantages over some traditional alternatives. In the biomedical field, the pH-sensitive nature of the hydrazone bond they form is being ingeniously exploited to create smart hydrogels for tissue engineering and targeted drug delivery systems that can release their therapeutic payload in response to specific physiological cues. As research in these areas continues, the demand for and applications of long-chain dihydrazides are expected to expand further, driving the development of new and improved materials and therapies.

References

Safety Operating Guide

Proper Disposal of Dodecanedihydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of dodecanedihydrazide (CAS No. 4080-98-2), a compound frequently used as a latent curing agent in epoxy resins and in various organic syntheses. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

This compound is a flammable solid that is harmful if swallowed and can cause skin, eye, and respiratory irritation. Therefore, it must be handled and disposed of as hazardous waste. Improper disposal can lead to safety hazards and environmental contamination.

Immediate Safety and Handling Protocols

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the required personal protective equipment (PPE). Standard PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a particulate respirator may be necessary.

In case of exposure, follow standard first-aid measures and seek immediate medical attention.

Quantitative Safety Data Summary

The following table summarizes the key hazard information for this compound.

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Physical Hazard Flammable Solid (H228)P210, P240, P370+P378
Health Hazards Acute Toxicity, Oral (H302)P264, P270, P301+P312, P330
Skin Irritation (H315)P280, P302+P352, P332+P313, P362
Eye Irritation (H319)P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (H335)P261, P271, P304+P340, P312, P403+P233
Disposal DisposalP501

Step-by-Step Disposal Procedure

The mandated disposal route for this compound is through a licensed hazardous waste management company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Segregation and Storage:

    • Store waste this compound in a clearly labeled, sealed, and compatible container. The container should be kept in a designated hazardous waste accumulation area.

    • Do not mix with other waste chemicals unless compatibility has been confirmed.

  • Waste Characterization:

    • Properly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Solid, Harmful).

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.

While chemical neutralization may be employed by the disposal facility, it is not recommended to be performed in a standard laboratory setting without specific, validated protocols and appropriate safety controls due to the potential for hazardous byproducts and exothermic reactions.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dodecanedihydrazide_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste contaminated with other chemicals? start->is_contaminated consult_sds Consult SDS for compatibility of all components is_contaminated->consult_sds Yes segregate Segregate waste into a dedicated, labeled container is_contaminated->segregate No consult_sds->segregate contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor segregate->contact_ehs provide_sds Provide SDS to waste vendor contact_ehs->provide_sds schedule_pickup Schedule and document waste pickup provide_sds->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Essential Safety and Logistical Information for Handling Dodecanedihydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dodecanedihydrazide was not located. The following guidance is based on the safety information for the closely related precursor, Dodecanedioic acid, and general best practices for handling laboratory chemicals. Researchers should always consult their institution's safety office and perform a risk assessment before handling any new chemical.

Hazard Summary and Personal Protective Equipment (PPE)

Dodecanedioic acid, a precursor to this compound, is known to cause serious eye irritation[1][2]. Due to the chemical similarity, it is prudent to handle this compound with a similar level of caution. The primary hazards are likely to be eye and skin irritation, and potential respiratory irritation from inhalation of dust particles.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on the potential hazards.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against dust particles and potential splashes that can cause serious eye irritation[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To minimize the inhalation of airborne particles that may cause respiratory tract irritation.

Operational Plan: Handling this compound

A systematic approach is crucial when handling powdered chemicals like this compound to minimize exposure and ensure safety.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_sds Review Safety Data Sheet (SDS) (or analogous safety information) prep_ppe Don Appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare a clean and well-ventilated workspace prep_ppe->prep_workspace handling_weigh Carefully weigh the required amount prep_workspace->handling_weigh handling_transfer Transfer to a suitable container handling_weigh->handling_transfer handling_dissolve Dissolve or mix as per the experimental protocol handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate workspace and equipment handling_dissolve->cleanup_decontaminate cleanup_ppe Remove PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_handwash Wash hands thoroughly cleanup_ppe->cleanup_handwash

Figure 1. Experimental workflow for safely handling powdered this compound.

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance. The following logical relationship diagram outlines the general steps for chemical waste disposal.

cluster_waste Chemical Waste Disposal waste_id Identify Waste Stream (Solid vs. Liquid, Hazardous vs. Non-Hazardous) waste_container Select Appropriate and Labeled Waste Container waste_id->waste_container waste_collection Segregate and Collect Waste in the Designated Container waste_container->waste_collection waste_storage Store Waste Container in a Designated Satellite Accumulation Area waste_collection->waste_storage waste_pickup Arrange for Pickup by Environmental Health & Safety (EHS) waste_storage->waste_pickup

Figure 2. Logical relationship for the disposal of chemical waste.

Disposal Procedure:

  • Waste Characterization: Determine if the this compound waste is considered hazardous according to local, state, and federal regulations. This assessment should be made by a qualified individual or your institution's Environmental Health and Safety (EHS) department.

  • Containerization: Use a clearly labeled, sealed, and compatible container for the waste. The label should include the chemical name ("this compound waste"), the associated hazards, and the accumulation start date.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's EHS department to arrange for the proper disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols and logistical plans, researchers can handle this compound responsibly, minimizing risks to themselves and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.